Product packaging for Songorine(Cat. No.:CAS No. 509-24-0)

Songorine

货号: B610919
CAS 编号: 509-24-0
分子量: 357.5 g/mol
InChI 键: CBOSLVQFGANWTL-DVPYZRQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Bullatine G is a kaurane diterpenoid.
Songorine has been reported in Aconitum monticola, Aconitum kongboense, and other organisms with data available.
RN given refers to parent cpd;  diterpene alkaloid from Aconitum karakolicum Rap.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO3 B610919 Songorine CAS No. 509-24-0

属性

IUPAC Name

(1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSLVQFGANWTL-DVPYZRQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4CC(=O)[C@H](C5)C(=C)[C@H]6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-24-0
Record name Songorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 509-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONGORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E5D8C741
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songorine, a C20 diterpenoid alkaloid isolated from plants of the Aconitum genus, exhibits a complex pharmacological profile with significant therapeutic potential.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its molecular targets and downstream signaling pathways. Evidence points to a multi-target engagement, with primary activities at GABA-A receptors, dopamine D2 receptors, and the Nrf2 antioxidant pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Molecular Targets and Signaling Pathways

This compound's physiological effects are attributed to its interaction with multiple molecular targets, leading to the modulation of various signaling cascades. The primary mechanisms of action identified to date are detailed below.

GABA-A Receptor Modulation: An Agonist in the Adult CNS

The most extensively studied target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). While initial in vitro studies suggested an antagonistic effect, a compelling body of in vivo evidence indicates that this compound acts as a GABA-A receptor agonist in the adult brain.[1][2][3][4][5][6]

This agonistic action is characterized by the inhibition of neuronal firing, an effect that is successfully blocked by the well-known GABA-A receptor antagonist, picrotoxin, but not by the GABA-B receptor antagonist, saclofen.[1][4][5] This suggests that this compound's inhibitory effect is mediated specifically through the GABA-A receptor. The discrepancy with earlier in vitro findings, which reported antagonism, is likely attributable to the use of neuronal preparations from very young rats (postnatal days 5-9) in those studies.[5][7] It is hypothesized that the developmental stage of the CNS influences the nature of this compound's interaction with the GABA-A receptor.

The anxiolytic effects of this compound observed in behavioral studies, such as the elevated zero maze test, are consistent with a GABA-A receptor agonist mechanism.[1][4][5]

GABA_A_Receptor_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and activates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- influx leads to hyperpolarization

Figure 1: this compound's agonistic action on the GABA-A receptor.

Dopamine D2 Receptor Agonism

In addition to its effects on the GABAergic system, this compound has been shown to enhance excitatory synaptic transmission in the hippocampus.[8][9] This effect is not mediated by NMDA receptors but appears to be a result of agonistic activity at dopamine D2 receptors .[8][9] The this compound-induced enhancement of synaptic transmission is abolished by the selective D2 receptor antagonist sulpiride and the general dopamine antagonist haloperidol.[8][9]

D2_Receptor_Signaling This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Acts as an agonist Synaptic_Transmission Enhanced Excitatory Synaptic Transmission D2_Receptor->Synaptic_Transmission Modulates downstream signaling

Figure 2: this compound's agonistic effect at the Dopamine D2 receptor.

Activation of the Nrf2 Antioxidant Pathway

This compound has demonstrated protective effects in models of sepsis-induced organ injury, a mechanism attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][3][10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

This compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of its target genes.[2] This activation appears to be mediated by the upstream PI3K/AKT signaling pathway.[3][10] The induction of the Nrf2 pathway by this compound contributes to its anti-inflammatory and cardioprotective effects.[2][3][10]

Nrf2_Pathway_Activation This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates Nrf2 Nrf2 PI3K_AKT->Nrf2 Leads to dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression Initiates transcription

Figure 3: this compound-mediated activation of the Nrf2 pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets.

Table 1: In Vitro GABA-A Receptor Antagonism Data

ParameterValueSpeciesAssayReference
IC507.06 µM (95% CI: 3.28-10.84 µM)RatInhibition of [3H]muscimol binding[7]
IC5019.6 µMRatInhibition of GABA-induced inward current[7]
Kd6.31 nM-Radioligand studies with [3H]muscimol[11]

Table 2: In Vivo Dosage for GABA-A Receptor Agonism

EffectDosageSpeciesModelReference
Anxiolytic1.0 - 3.0 mg/kgRatElevated Zero Maze[1][4][5][6]

Table 3: In Vitro Dopamine D2 Receptor Agonism Data

ParameterValueSpeciesAssayReference
Concentration for effect10 - 100 µMRatElectrophysiology in hippocampal slices[8][9]

Note: Quantitative data for this compound's agonistic effects on GABA-A and D2 receptors (e.g., EC50, Ki) are not currently available in the public domain.

Experimental Methodologies

This section outlines the key experimental protocols used to elucidate the mechanism of action of this compound.

In Vivo Electrophysiology: Microiontophoresis

This technique is used to locally apply this compound and other pharmacological agents directly onto the surface of a neuron in a living animal while recording its electrical activity.

Microiontophoresis_Workflow Animal_Prep Anesthetized Rat Preparation Electrode_Placement Stereotaxic Placement of Multi-barrel Microelectrode Animal_Prep->Electrode_Placement Baseline_Recording Record Baseline Neuronal Firing Electrode_Placement->Baseline_Recording Drug_Application Microiontophoretic Application of this compound +/- Antagonists Baseline_Recording->Drug_Application Data_Acquisition Record Changes in Neuronal Firing Rate Drug_Application->Data_Acquisition Data_Analysis Analyze and Compare Firing Rates Data_Acquisition->Data_Analysis

Figure 4: Workflow for in vivo microiontophoresis experiments.

  • Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

  • Electrode Assembly: A multi-barrel glass microelectrode is used. One barrel is filled with a recording solution (e.g., 2M NaCl) to record extracellular action potentials. The other barrels are filled with solutions of this compound, GABA-A and GABA-B receptor antagonists (e.g., picrotoxin, saclofen), and GABA.

  • Electrode Placement: The microelectrode is stereotaxically lowered into the brain region of interest.

  • Baseline Recording: The spontaneous firing rate of a single neuron is recorded.

  • Drug Application: A controlled microiontophoretic current is applied to the respective barrels to eject the drugs in the vicinity of the recorded neuron.

  • Data Acquisition and Analysis: Changes in the neuronal firing rate in response to the applied substances are recorded and analyzed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor targets.

  • Membrane Preparation: Synaptic membranes are prepared from the brains of adult rats.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]muscimol for the GABA-A receptor) in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents across the membrane of a single neuron, providing detailed information about the effects of this compound on ion channel function.

  • Cell Preparation: Acutely dissociated neurons or brain slices are prepared.

  • Pipette Preparation: A glass micropipette with a very small tip opening is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell.

  • Voltage or Current Clamp: The membrane potential is either held constant (voltage-clamp) to measure ionic currents, or the injected current is controlled (current-clamp) to measure changes in membrane potential.

  • Drug Application: this compound is applied to the bath solution, and its effects on the recorded currents or voltage are measured.

Unexplored and Future Directions

While significant progress has been made in understanding this compound's mechanism of action, several areas remain to be explored:

  • Ion Channel Interactions: Direct evidence for the interaction of this compound with specific voltage-gated sodium, potassium, or calcium channels is currently lacking. Further investigation using patch-clamp electrophysiology is warranted to characterize these potential interactions.

  • Nicotinic Acetylcholine Receptors: The effects of this compound on nicotinic acetylcholine receptors have not been reported. Given the structural similarities to other alkaloids that interact with these receptors, this represents an important area for future research.

  • Quantitative Agonist Parameters: There is a need for quantitative data (e.g., EC50, Ki) to characterize the agonistic effects of this compound on GABA-A and dopamine D2 receptors.

  • Subtype Selectivity: The specific subtypes of GABA-A and dopamine D2 receptors that this compound interacts with have not been fully elucidated.

Conclusion

This compound is a pharmacologically active natural product with a multi-target mechanism of action. Its primary effects appear to be mediated through agonism at GABA-A and dopamine D2 receptors, as well as activation of the Nrf2 signaling pathway. This complex pharmacology underlies its potential therapeutic applications in a range of conditions, from anxiety to inflammatory diseases. Further research is required to fully characterize its interactions with other potential targets and to quantify its agonist properties, which will be crucial for its development as a therapeutic agent.

References

Songorine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songorine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, has demonstrated a range of pharmacological effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its interactions with key neurotransmitter systems. Contradictory findings regarding its effect on the GABA-A receptor are presented, alongside evidence for its agonistic activity at dopamine D2 receptors. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Aconitum species have a long history in traditional medicine, and their neuroactive properties are attributed to a variety of diterpenoid alkaloids. Among these, this compound has emerged as a compound of interest due to its potential anxiolytic and neuro-modulatory effects. Understanding its precise interactions with CNS targets is crucial for evaluating its therapeutic potential and safety profile. This guide synthesizes the available preclinical data on this compound's CNS effects, providing a technical resource for the scientific community.

Mechanisms of Action

This compound's effects on the CNS appear to be primarily mediated through its interaction with two major neurotransmitter receptor systems: the γ-aminobutyric acid type A (GABA-A) receptors and the dopamine D2 receptors.

Interaction with GABA-A Receptors: Agonist vs. Antagonist Controversy

The role of this compound at the GABA-A receptor is a subject of conflicting reports in the scientific literature, a crucial point for researchers to consider.

  • Evidence as a GABA-A Receptor Agonist: In contrast, a more recent in vivo study provides evidence that this compound acts as a potent GABA-A receptor agonist[2][3][4]. This study demonstrated that the local application of this compound inhibited the firing of neurons in the rat forebrain, an effect that was blocked by the selective GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen[3][4]. Furthermore, the anxiolytic effects of systemically administered this compound are consistent with a GABA-A agonistic action[2][3].

This discrepancy highlights the need for further research to elucidate the precise nature of this compound's interaction with the GABA-A receptor complex, which may be influenced by experimental conditions, receptor subunit composition, or the presence of allosteric modulators.

Interaction with Dopamine D2 Receptors

There is evidence to suggest that this compound also acts as an agonist at dopamine D2 receptors. In rat hippocampal slices, this compound was found to enhance excitatory synaptic transmission, an effect that was abolished by the selective D2 receptor antagonist sulpiride and the general dopamine antagonist haloperidol. This suggests that this compound's excitatory effects in the hippocampus are mediated by the activation of D2 receptors.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Parameter Value Assay Receptor Reference
IC₅₀7.06 µM[³H]muscimol binding inhibitionGABA-A[1]
IC₅₀19.6 µMInhibition of GABA-induced currentGABA-A[1]

Table 1: this compound's Potency at the GABA-A Receptor (Antagonist Profile)

Effect Concentration/Dose Experimental Model Receptor Implicated Reference
Increased amplitude of orthodromic population spike and slope of field e.p.s.p.10-100 µMRat hippocampal slicesDopamine D2
Anxiolytic effect (increased time in open quadrants of Elevated Zero Maze)1.0-3.0 mg/kg (s.c.)RatsGABA-A[2]
Inhibition of neuronal firingMicroiontophoretic applicationRat forebrain (in vivo)GABA-A[3][4]

Table 2: Functional Effects of this compound in the CNS

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to investigate this compound's CNS effects.

In Vitro Electrophysiology: Rat Hippocampal Slices

This protocol is based on studies investigating the excitatory effects of this compound.

  • Slice Preparation:

    • Male Wistar rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

    • Transverse hippocampal slices (300-400 µm thick) are prepared using a vibrating microtome.

    • Slices are allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Artificial Cerebrospinal Fluid (ACSF) Composition (in mM):

    • 125 NaCl

    • 2.5 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 25 NaHCO₃

    • 1.25 NaH₂PO₄

    • 25 Glucose

    • The solution is bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[5]

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at a physiological temperature (32-34 °C).

    • A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

    • A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs) and in the stratum pyramidale to record population spikes.[6]

    • Stable baseline responses are recorded for at least 20-30 minutes before the application of this compound.

    • This compound and other pharmacological agents are applied via the perfusion solution.

  • Data Analysis:

    • The slope of the fEPSP and the amplitude of the population spike are measured to quantify synaptic efficacy and neuronal excitability, respectively.

    • Paired-pulse facilitation (PPF) is assessed by delivering two closely spaced stimuli to investigate presynaptic mechanisms.

In Vivo Electrophysiology and Microiontophoresis

This protocol is based on studies investigating the direct effects of this compound on neuronal firing in the intact brain.[7]

  • Animal Preparation:

    • Male rats are anesthetized, and their heads are fixed in a stereotaxic frame.

    • A small craniotomy is performed over the brain region of interest (e.g., neocortex, hippocampus, thalamus).

  • Microiontophoresis:

    • Multibarrel glass micropipettes are used, with one barrel for recording and the others for ejecting drugs.

    • The recording barrel is filled with a conductive solution, and the drug barrels are filled with concentrated solutions of this compound, GABA, picrotoxin, and saclofen.

    • A retaining current is applied to the drug barrels to prevent leakage, and an ejection current is used to apply the drugs locally to the vicinity of the recorded neuron.[8][9]

  • Recording:

    • The micropipette is lowered into the brain to record the extracellular action potentials of single neurons.

    • The spontaneous firing rate of the neuron is recorded to establish a baseline.

    • The effects of iontophoretically applied this compound and other agents on the neuronal firing rate are then recorded and analyzed.

Behavioral Assays

This assay is used to assess anxiety-like behavior in rodents.[10]

  • Apparatus:

    • A circular runway (for rats: approximately 100-110 cm in diameter and 10 cm wide) elevated above the floor (50-70 cm).[11]

    • The runway is divided into four equal quadrants: two are open, and two are enclosed by high walls.[11]

  • Procedure:

    • Rats are habituated to the testing room for at least 30-60 minutes before the experiment.

    • Animals are administered this compound (e.g., 1.0, 2.0, 3.0 mg/kg, subcutaneously) or vehicle 30 minutes before the test.

    • Each rat is placed in one of the closed quadrants to begin the 5-minute test session.

    • The behavior of the rat is recorded by an overhead video camera.

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open quadrants and the number of entries into the open quadrants.

    • Other behavioral parameters, such as the number of head dips over the edge of the open arms and locomotor activity, are also quantified.

This task is used to assess sustained attention and psychomotor performance.[12][13][14][15]

  • Apparatus:

    • A standardized operant conditioning chamber equipped with a signal light, a response lever or nose-poke port, and a food pellet dispenser.

  • Procedure:

    • Rats are first trained to press the lever or poke their nose in the port when the signal light illuminates to receive a food reward.

    • In the actual task, the signal light appears at random intervals.

    • The rat's reaction time to respond to the light is measured.

  • Data Analysis:

    • Key performance metrics include the mean reaction time, the number of lapses (failures to respond), and the number of premature responses (responding before the light appears).

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

Songorine_GABA_Pathway Proposed GABAergic Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to This compound This compound (Agonist) This compound->GABA_A_Receptor Binds to Picrotoxin Picrotoxin (Antagonist) Picrotoxin->GABA_A_Receptor Blocks

Caption: Proposed GABA-A Receptor Agonist Pathway for this compound.

Caption: Proposed Dopamine D2 Receptor Agonist Pathway for this compound.

Hippocampal_Slice_Workflow Experimental Workflow: Hippocampal Slice Electrophysiology start Start: Anesthetize Rat brain_extraction Brain Extraction & Slicing (300-400 µm) start->brain_extraction recovery Slice Recovery in ACSF (≥ 1 hour) brain_extraction->recovery transfer Transfer to Recording Chamber recovery->transfer electrode_placement Electrode Placement (Stim: Schaffer Collaterals, Rec: CA1) transfer->electrode_placement baseline Baseline Recording (20-30 min) electrode_placement->baseline songorine_app This compound Application (via perfusion) baseline->songorine_app recording Record fEPSP & Population Spike songorine_app->recording analysis Data Analysis recording->analysis end End analysis->end EZM_Workflow Experimental Workflow: Elevated Zero Maze start_ezm Start: Habituate Rat drug_admin Administer this compound (1.0-3.0 mg/kg, s.c.) or Vehicle start_ezm->drug_admin wait Waiting Period (30 min) drug_admin->wait placement Place Rat in Closed Quadrant wait->placement test 5-minute Test Session (Video Recorded) placement->test removal Remove Rat from Maze test->removal analysis_ezm Behavioral Analysis (Time in open quadrants, etc.) removal->analysis_ezm end_ezm End analysis_ezm->end_ezm

References

In Vivo Anxiolytic Potential of Songorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Songorine, a diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated notable anxiolytic properties in various preclinical in vivo models of anxiety. This technical guide provides a comprehensive overview of the scientific evidence supporting the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The available research strongly indicates that this compound exerts its anxiolytic effects primarily by acting as a potent agonist of the GABA-A receptor. This document summarizes the key findings from studies utilizing the elevated zero maze, elevated plus maze, and Vogel conflict test, offering a valuable resource for researchers and professionals in the field of drug discovery and development. To date, no studies have been identified that evaluate the effects of this compound in the light-dark box test or specifically measure anxiety-related parameters in the open field test.

Core Mechanism of Action: GABA-A Receptor Agonism

In vivo electrophysiological studies have elucidated that this compound's primary mechanism of action in the central nervous system is the potentiation of GABAergic inhibition through direct agonism at the GABA-A receptor.[1][2][3][4] Local application of this compound has been shown to predominantly inhibit the firing activity of neurons, an effect that is blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen.[1][2][4] This selective action on GABA-A receptors is consistent with the observed anxiolytic behavioral effects, which are similar to those of benzodiazepines, a well-known class of GABA-A receptor positive allosteric modulators.[1][2][4]

Signaling Pathway Diagram

GABAA_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and activates Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Induces conformational change Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect

Caption: Proposed mechanism of this compound's anxiolytic action.

Efficacy in Animal Models of Anxiety

This compound has been evaluated in several established rodent models of anxiety, consistently demonstrating a reduction in anxiety-like behaviors.

Elevated Zero Maze (EOM)

The elevated zero maze is a widely used paradigm to assess anxiety-like behavior in rodents. The maze consists of a circular platform with two open and two closed quadrants. Anxiolytic compounds typically increase the time spent and the number of entries into the open quadrants.

Experimental Protocol:

  • Animal Model: Adult male Wistar rats.[1]

  • Apparatus: A circular platform with two open and two enclosed quadrants of equal length.[5]

  • Drug Administration: this compound (1.0, 2.0, and 3.0 mg/kg) or vehicle (3.3% DMSO) was administered subcutaneously 45 minutes before the test. Diazepam (1.0, 2.5, and 5.0 mg/kg) was used as a positive control.[1][5]

  • Test Procedure: Each rat was placed in one of the closed quadrants at the beginning of the 5-minute test session. The time spent in the open quadrants, the number of visits to the open quadrants, the number of head-dips, and the number of rearings in the closed quadrants were recorded.[1]

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Time in Open Quadrants (s) (mean ± SEM)Number of Open Quadrant Visits (mean ± SEM)Number of Head-Dips (mean ± SEM)Number of Rearings (mean ± SEM)
Vehicle-25.1 ± 5.72.7 ± 0.8Data not significantly affectedData not significantly affected
This compound1.0Data not significantly different from vehicleData not significantly different from vehicleData not significantly affectedData not significantly affected
This compound2.0Data not significantly different from vehicleData not significantly different from vehicleData not significantly affectedData not significantly affected
This compound3.083.4 ± 12.77.4 ± 0.4Data not significantly affectedData not significantly affected
Diazepam2.586.5 ± 19.8*Data not significantly affectedData not significantly affectedSignificantly decreased

*p < 0.05 compared to vehicle. Data sourced from Bali et al., 2022.[1]

Elevated Plus Maze (EPM)

The elevated plus maze is another standard apparatus for assessing anxiety in rodents. It consists of two open and two enclosed arms. Anxiolytic compounds increase the exploration of the open arms.

Experimental Protocol:

  • Animal Model: Mice.[6]

  • Drug Administration: this compound (25 µg/kg) was administered per os. Phenazepam was used as a positive control.[6]

  • Test Procedure: Details on the test duration and specific parameters measured were not fully available in the reviewed literature. However, the primary outcome was a pronounced anxiolytic effect.[6]

Quantitative Data Summary:

Specific quantitative data (mean ± SEM) for parameters such as time spent in open arms and number of open arm entries were not available in the reviewed abstracts. The study reported a pronounced anxiolytic effect for this compound at a dose of 25 µg/kg, which was comparable to the effect of phenazepam.[6]

Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a response (e.g., drinking) is punished by a mild electric shock. Anxiolytic drugs increase the number of punished responses.

Experimental Protocol:

  • Animal Model: Mice.[5]

  • Drug Administration: this compound (0.25 mg/kg) was administered. Phenazepam was used as a positive control.[5]

  • Test Procedure: The specific details of the protocol, including the duration of water deprivation and the parameters of the electric shock, were not available in the reviewed abstract. The primary measure was the number of punished drinks.[5]

Quantitative Data Summary:

The reviewed abstract states that this compound at a dose of 0.25 mg/kg demonstrated high anxiolytic activity, comparable to that of phenazepam, and produced no sedative effect.[5] Specific numerical data on the number of punished licks were not provided in the available literature.

Experimental Workflows

Elevated Zero Maze Experimental Workflow

EOM_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (this compound/Vehicle/Diazepam) acclimation->drug_admin wait Waiting Period (45 min) drug_admin->wait placement Place Rat in Closed Quadrant wait->placement test 5-min Test Session placement->test data_rec Record Behavioral Parameters: - Time in Open Quadrants - Open Quadrant Visits - Head-Dips - Rearings test->data_rec end End data_rec->end

Caption: Workflow for the Elevated Zero Maze experiment.

Discussion and Future Directions

The existing in vivo data provides a strong foundation for the anxiolytic potential of this compound, mediated through its agonist activity at the GABA-A receptor. The compound has demonstrated efficacy in multiple anxiety models, including the elevated zero maze, elevated plus maze, and Vogel conflict test.[1][5][6] A significant advantage highlighted in the literature is that this compound appears to produce its anxiolytic effects without the adverse sedative or psychomotor side effects often associated with other GABAergic agents like benzodiazepines.[1]

However, to build a more comprehensive profile of this compound's anxiolytic activity, further research is warranted. Specifically, studies employing the light-dark box test and a more detailed anxiety-focused assessment in the open field test would provide valuable complementary data. Furthermore, the full publications containing the detailed quantitative results and methodologies for the elevated plus maze and Vogel conflict test are needed to complete the data tables and provide a more thorough analysis.

References

Songorine: A Diterpenoid Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Songorine, a C20 diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a promising natural product with a diverse range of pharmacological activities.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for a variety of conditions, including inflammatory diseases, anxiety disorders, and cardiovascular ailments.[1][2] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental protocols to facilitate further investigation by the scientific community. While this compound has shown significant therapeutic promise in preclinical models, it is important to note that it has not yet been evaluated in human clinical trials.[1][2]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, with its primary therapeutic effects attributed to its modulation of key signaling pathways involved in inflammation and neurotransmission.

Anti-inflammatory and Anti-rheumatic Effects

This compound has demonstrated potent anti-inflammatory and anti-rheumatic properties.[3] Its mechanism of action in this context is primarily linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.[6]

In a lipopolysaccharide (LPS)-induced septic acute lung injury (ALI) model, this compound treatment at 40 mg/kg was shown to mitigate lung injury, reduce apoptosis, and decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7] The protective effects were reversed by a PI3K inhibitor, confirming the pathway's involvement.[4][5] Furthermore, in vitro studies on fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) have shown that this compound can inhibit cell proliferation and the production of inflammatory mediators.[3]

Signaling Pathway: PI3K/AKT/NRF2 Activation by this compound

PI3K_AKT_NRF2 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Keap1 Keap1 AKT->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Expression

Caption: PI3K/AKT/NRF2 signaling pathway activated by this compound.

Anxiolytic Effects

This compound has demonstrated significant anxiolytic (anti-anxiety) activity in preclinical models without the sedative effects commonly associated with other anxiolytics.[8][9] This effect is primarily mediated through its action on the Gamma-Aminobutyric Acid-A (GABA-A) receptors in the central nervous system.[1]

In the elevated zero maze (EOM) test, a standard behavioral paradigm for assessing anxiety in rodents, this compound showed a dose-dependent anxiolytic effect.[1] At a dose of 3.0 mg/kg, it significantly increased the time rats spent in the open areas of the maze, an indicator of reduced anxiety.[1]

Interestingly, there are conflicting reports regarding the precise nature of this compound's interaction with the GABA-A receptor. One in vitro study suggested it acts as a non-competitive antagonist, with an IC50 of 19.6 µM for inhibiting GABA-induced currents in hippocampal neurons.[10][11] However, a more recent in vivo study provided evidence for its role as a potent GABA-A receptor agonist.[1][12] This study demonstrated that the inhibitory effect of this compound on neuronal firing was blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen.[1][12]

Experimental Workflow: Elevated Zero Maze (EOM) Test

EOM_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Apparatus Elevated Zero Maze Apparatus (Circular platform with open and closed quadrants) Placement Place rat in a closed quadrant Apparatus->Placement Animals Rats Treatment Administer this compound (1.0-3.0 mg/kg) or Vehicle Control Animals->Treatment Treatment->Placement Observation Observe and record behavior for 5 minutes Placement->Observation Metrics Primary Metrics: - Time spent in open quadrants - Number of entries into open quadrants Observation->Metrics Analysis Statistical Analysis (e.g., ANOVA) Metrics->Analysis

Caption: Workflow for the Elevated Zero Maze (EOM) test.

Cardiotonic Effects

This compound has been reported to have cardiotonic properties, suggesting its potential use in treating conditions like chronic heart failure and myocardial infarction.[13] Its cardioprotective role during sepsis has been investigated, with evidence pointing towards the induction of Nrf2-mediated mitochondrial biogenesis.[13] In a mouse model of endotoxin-induced septic heart injury, this compound (10 and 50 mg/kg) protected cardiac contractile function.[13]

Interaction with Dopamine D2 Receptors

Early research also indicated that this compound may enhance excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[3] However, this area of its pharmacology is less explored compared to its anti-inflammatory and anxiolytic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Anxiolytic Activity of this compound in the Elevated Zero Maze (EOM) Test

Dose (mg/kg)Time in Open Quadrants (seconds, mean ± SEM)
Vehicle25.1 ± 5.7
1.0Data not specified
2.0Data not specified
3.083.4 ± 12.7*

*p < 0.05 compared to vehicle. Data from Bali et al. (2022).[1]

Table 2: In Vitro Anti-inflammatory and Anti-rheumatic Activity of this compound

AssayCell TypeParameter MeasuredThis compound Concentration (µg/ml)Result
Cell ProliferationHFLS-RAInhibition Rate350Optimal intervention concentration
Cytokine ProductionHFLS-RAPGE-2, IL-6, IL-1β, TNF-α350Significant decrease

Data from Zhang et al. (2021).[3]

Table 3: Interaction of this compound with GABA-A Receptors

Study TypePreparationMethodFindingIC50
In vitroRat hippocampal neuronsWhole-cell voltage-clampInhibition of GABA-induced current19.6 µM
In vivoRat forebrain neuronsMicroiontophoresisInhibition of neuronal firing (agonist effect)Not applicable

In vitro data from an earlier study suggesting antagonism.[10][11] In vivo data from Bali et al. (2022) suggesting agonism.[1]

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice using LPS to evaluate the anti-inflammatory effects of this compound.[4][7]

  • Animals: Use male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • ALI Induction: Administer LPS (e.g., 25 mg/kg) via intratracheal instillation or intranasal administration to induce ALI.[14][15]

  • This compound Treatment: Administer this compound (e.g., 40 mg/kg) intraperitoneally at a specified time point relative to LPS administration (e.g., 1 hour before).

  • Sample Collection: At a predetermined time after LPS induction (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Histopathology: Perform hematoxylin and eosin (H&E) staining on lung tissue sections to assess lung injury.

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF using ELISA kits.

    • Western Blotting: Analyze the expression of proteins in the PI3K/AKT/NRF2 pathway in lung tissue homogenates.

Elevated Zero Maze (EOM) Test for Anxiolytic Activity

This protocol outlines the EOM test used to assess the anxiolytic effects of this compound in rats.[1]

  • Apparatus: Use a circular platform elevated from the floor, divided into two open and two closed quadrants.

  • Animals: Use adult male rats.

  • Habituation: Allow the rats to acclimatize to the testing room for at least one hour before the experiment.

  • Treatment: Administer this compound (1.0, 2.0, or 3.0 mg/kg) or vehicle control via an appropriate route (e.g., subcutaneous injection) 30 minutes before the test.

  • Test Procedure:

    • Place a rat at the boundary of an open and a closed quadrant.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Score the time spent in the open and closed quadrants.

    • Count the number of entries into the open and closed quadrants.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

In Vivo Electrophysiology for GABA-A Receptor Activity

This protocol describes the in vivo electrophysiological recordings to investigate the interaction of this compound with GABA-A receptors.[1]

  • Animals: Use anesthetized adult male rats.

  • Surgical Preparation: Perform a craniotomy to expose the brain region of interest (e.g., forebrain).

  • Microiontophoresis: Use multi-barreled glass micropipettes to locally apply this compound, GABA, the GABA-A antagonist picrotoxin, and the GABA-B antagonist saclofen to the vicinity of individual neurons.

  • Electrophysiological Recording: Record the extracellular single-unit activity of neurons using the central barrel of the micropipette.

  • Data Acquisition and Analysis:

    • Record the firing rate of neurons before, during, and after the application of the different substances.

    • Analyze the changes in firing rate to determine the effect of this compound and its interaction with GABA receptor antagonists.

Conclusion and Future Directions

This compound is a promising diterpenoid alkaloid with a compelling preclinical profile as a potential therapeutic agent for inflammatory conditions and anxiety. Its mechanisms of action, particularly the modulation of the PI3K/AKT/NRF2 pathway and GABA-A receptors, provide a solid foundation for further drug development efforts.

Future research should focus on:

  • Resolving the conflicting findings regarding its action on GABA-A receptors through further in vitro and in vivo studies.

  • Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety profile.

  • Exploring its therapeutic potential in other disease models , guided by its known mechanisms of action.

  • Investigating the structure-activity relationships of this compound derivatives to optimize its therapeutic properties.

The detailed information provided in this technical guide is intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this compound.

References

Songorine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine is a C20-diterpenoid alkaloid first isolated from Aconitum soongaricum.[1] It is a member of the aconitine class of compounds found in the plant genus Aconitum. These plants have a long history of use in traditional medicine, and modern research is exploring the therapeutic potential of their isolated constituents. This compound itself has demonstrated a range of pharmacological activities, including anti-inflammatory, antiarrhythmic, and effects on the central nervous system.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Aconitum, a member of the Ranunculaceae family. More than 450 different alkaloids have been identified within this genus.[1]

Primary Plant Sources:

  • Aconitum soongaricum : This species is the original and a noteworthy source of this compound.[1][3]

  • Aconitum carmichaelii : The lateral roots of this plant, known as "Fuzi" in traditional Chinese medicine, contain this compound.[4][5][6][7]

  • Aconitum toxicum : The roots of this species have also been identified as a source for the extraction of this compound.[8]

  • Aconitum karacolicum : Tubers of this plant are known to contain various diterpenoid alkaloids, including this compound.[1]

While other Aconitum species may contain this compound, the aforementioned are the most frequently cited in the scientific literature. The concentration of this compound can vary significantly between different species and even within different parts of the same plant.

Quantitative Analysis of this compound in Aconitum Species

The quantity of this compound and other alkaloids in Aconitum species can fluctuate based on factors such as the specific species, geographical origin, and the processing methods used.[9] High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these alkaloids.[9][10]

Table 1: Quantitative Data on Alkaloids in Aconitum carmichaelii

AlkaloidConcentration (%) in A. carmichaelii
Benzoylmesaconine0.017
Mesaconitine0.027
Aconitine0.003
Hypaconitine 0.179
Deoxyaconitine0.013

Note: This table presents the concentrations of several major alkaloids found in Aconitum carmichaelii. While this compound is known to be present in this species, this particular study did not quantify its concentration.[9]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves multi-step processes that typically include extraction, partitioning, and chromatographic separation. Below are detailed experimental protocols adapted from methodologies used for diterpenoid alkaloids from Aconitum species.

Experimental Protocol 1: Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii using Ethanol Extraction and Column Chromatography

This protocol is based on the methods described for the isolation of alkaloids from the lateral roots of Aconitum carmichaelii.[4][5][6][7]

1. Extraction:

  • Air-dried and powdered lateral roots of A. carmichaelii (5 kg) are extracted with 95% ethanol (3 x 30 L) under reflux for 2 hours for each extraction.
  • The ethanol extracts are combined and concentrated under reduced pressure to yield a semi-solid residue (approx. 620 g).

2. Partitioning:

  • The residue is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) (5 x 2.5 L each).
  • The n-BuOH extract (approx. 85 g) is retained for further separation.

3. Column Chromatography:

  • The n-BuOH extract is subjected to silica gel column chromatography.
  • A gradient elution is performed using a chloroform-methanol (CHCl₃-MeOH) solvent system, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.
  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
  • Further purification of this compound-containing fractions may be achieved using repeated column chromatography on silica gel or Sephadex LH-20 with an appropriate solvent system.

Experimental Protocol 2: Preparative Isolation of Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique is highly effective for separating alkaloids with similar structures. The following protocol is adapted from a study on Aconitum coreanum.[8]

1. Crude Alkaloid Extraction:

  • Dried and powdered roots of A. coreanum (5 kg) are refluxed three times with 95% ethanol containing a small amount of HCl.
  • The combined extracts are evaporated to dryness. The residue is dissolved in 1% HCl.
  • The acidic solution is washed with petroleum ether.
  • The aqueous layer is basified to pH 9.5 with ammonia water and then extracted with chloroform.
  • The chloroform extract is evaporated to yield the crude alkaloid mixture (approx. 42 g, 0.93% yield).

2. pH-Zone-Refining CCC Separation:

  • Apparatus: A high-speed counter-current chromatography instrument.
  • Two-phase Solvent System: A mixture of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) is prepared. The upper phase (stationary phase) contains 10 mM triethylamine (TEA), and the lower phase (mobile phase) contains 10 mM HCl.
  • Sample Preparation: 3.5 g of the crude alkaloid extract is dissolved in a mixture of 10 mL of the upper phase and 10 mL of the lower phase.
  • Separation Procedure:
  • The column is filled with the stationary phase.
  • The apparatus is rotated at 850 rpm.
  • The sample solution is injected.
  • The mobile phase is pumped through the column at a flow rate of 2 mL/min.
  • The effluent is monitored by UV detection (254 nm), and fractions are collected.
  • Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated alkaloids. This method has been shown to yield several diterpenoid alkaloids with purities exceeding 95%.

Signaling Pathways of this compound

This compound exerts its pharmacological effects by interacting with several key signaling pathways. The primary targets identified to date are the GABA-A receptor, the dopamine D2 receptor, and the PI3K/AKT/NRF2 pathway.

Interaction with GABA-A Receptors

The interaction of this compound with GABA-A receptors is complex, with conflicting reports in the literature. One study suggests that this compound acts as a non-competitive antagonist at the GABA-A receptor.[11] This study found that this compound inhibited the binding of the GABA-A agonist muscimol to synaptic membranes and inhibited GABA-induced inward currents in hippocampal neurons.[11] Conversely, another study reported that in vivo, this compound acts as a potent GABA-A receptor agonist, leading to anxiolytic effects without significant sedation.[9][10] This agonistic action was blocked by the GABA-A antagonist picrotoxin.[9][10]

GABAA_Pathway cluster_agonist Agonist Action (in vivo) cluster_antagonist Antagonist Action (in vitro) Songorine_agonist This compound GABAA_R_agonist GABA-A Receptor Songorine_agonist->GABAA_R_agonist Binds to Cl_influx Cl- Influx GABAA_R_agonist->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Anxiolytic_effect Anxiolytic Effect Hyperpolarization->Anxiolytic_effect Songorine_antagonist This compound GABAA_R_antagonist GABA-A Receptor Songorine_antagonist->GABAA_R_antagonist Non-competitive inhibition GABA GABA GABA->GABAA_R_antagonist Cl_channel_blocked Cl- Channel Blocked GABAA_R_antagonist->Cl_channel_blocked Reduced_inhibition Reduced Neuronal Inhibition Cl_channel_blocked->Reduced_inhibition

This compound's dual reported actions on the GABA-A receptor.
Agonistic Action at Dopamine D2 Receptors

This compound has been shown to enhance excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[12] This effect was abolished by the D2 receptor antagonist sulpiride.[12] Dopamine D2 receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] They can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels.

D2_Receptor_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Excitatory Synaptic Transmission PKA->Cellular_Response

Proposed signaling pathway of this compound via the Dopamine D2 receptor.
Modulation of the PI3K/AKT/NRF2 Pathway

Recent studies have indicated that this compound can inhibit oxidative stress-related inflammation by activating the PI3K/AKT/NRF2 signaling pathway.[14] This pathway is a crucial regulator of cellular antioxidant responses. Activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate and inactivate GSK3β, preventing the degradation of the transcription factor NRF2. NRF2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

PI3K_AKT_NRF2_Pathway cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Keap1_Nrf2 Keap1-Nrf2 Complex AKT->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Gene Transcription Inflammation_Inhibition Inhibition of Inflammation Antioxidant_Genes->Inflammation_Inhibition ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes

This compound's role in the PI3K/AKT/NRF2 antioxidant pathway.

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a growing body of research supporting its therapeutic potential. This guide has provided a detailed overview of its primary natural sources within the Aconitum genus and has outlined comprehensive protocols for its isolation and purification. The elucidation of its interactions with key signaling pathways, including GABA-A and dopamine D2 receptors, as well as the PI3K/AKT/NRF2 pathway, offers valuable insights for researchers in drug discovery and development. Further investigation is warranted to fully characterize the quantitative distribution of this compound in its natural sources and to refine and scale up isolation procedures for potential therapeutic applications. A deeper understanding of its complex signaling interactions will be crucial for harnessing its full pharmacological potential.

References

The Architecture of a Diterpenoid Alkaloid: A Deep Dive into the Chemical Structure and Synthesis of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine, a complex diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, has garnered significant interest within the scientific community due to its unique hexacyclic bridged structure and its notable biological activities. This technical guide provides an in-depth exploration of the chemical architecture of this compound and a detailed overview of its challenging total synthesis, with a focus on the seminal work by the Wiesner group. The intricate stereochemistry and dense functionalization of this compound have made it a formidable target for synthetic chemists, offering a platform for the development and application of novel synthetic methodologies.

Chemical Structure of this compound

This compound possesses a complex molecular framework characterized by a hexacyclic ring system. Its chemical identity is defined by the following key structural features:

  • Molecular Formula: C₂₂H₃₁NO₃[1]

  • IUPAC Name: (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.1⁵,⁸.0¹,¹⁰.0²,⁸.0¹³,¹⁷]nonadecan-4-one[1]

  • CAS Number: 509-24-0[1]

  • Core Skeleton: The molecule is built upon a complex, bridged hexacyclic system, which presents a significant stereochemical challenge in its synthesis.

  • Key Functional Groups: this compound features a tertiary amine within a bridged ring system, two hydroxyl groups, a ketone, and an exocyclic methylene group. The precise arrangement of these functionalities is crucial for its biological activity.

The intricate three-dimensional arrangement of atoms and the presence of multiple stereocenters contribute to the unique chemical and biological properties of this compound.

Total Synthesis of this compound: The Wiesner Approach

The total synthesis of this compound has been a subject of extensive research, with the work of Karel Wiesner and his collaborators standing out as a landmark achievement in the field of natural product synthesis. Their approach is characterized by a strategic and stereocontrolled construction of the complex polycyclic core. A key segment of their synthesis focuses on the efficient conversion of a tricyclic ester intermediate to a pentacyclic core structure, which serves as a crucial building block for the final molecule.

Synthesis of the Pentacyclic Intermediate

A pivotal part of the Wiesner synthesis involves the stereospecific transformation of the tricyclic ester 1 into the pentacyclic intermediate 21 . This multi-step process demonstrates a masterful application of various synthetic reactions to control stereochemistry and build molecular complexity. The overall yield for this conversion is reported to be 7.8%.[2]

A simplified workflow for this key synthetic sequence is illustrated below:

songorine_synthesis_workflow cluster_start Tricyclic Ester cluster_steps Key Transformations cluster_end Pentacyclic Intermediate start Tricyclic Ester (1) step1 Reduction start->step1 LiAlH₄ step2 Oxidation step1->step2 DCC, DMSO, Pyridine step3 Grignard Reaction step2->step3 Grignard Reagent step4 Aziridination step3->step4 Benzenesulfonyl azide step5 Rearrangement step4->step5 Acetolysis end Pentacyclic Intermediate (21) step5->end

Caption: Key transformations in the synthesis of the pentacyclic intermediate of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the pentacyclic intermediate from the tricyclic ester as reported by Wiesner et al.

Step No.Starting MaterialReagents and ConditionsProductYield (%)
1Tricyclic Ester (1)LiAlH₄ in anhydrous etherPrimary Alcohol (2)Quantitative
2Primary Alcohol (2)N,N'-dicyclohexylcarbodiimide, DMSO, pyridine in anhydrous benzeneAldehyde (3)Excellent
3Aldehyde (3)Grignard reagent from 1-bromo-3-benzyloxybutane in etherDiastereomeric Alcohols (4)Quantitative
4Alcohols (4)Benzenesulfonyl azide in benzeneUnstable Aziridine-
5Unstable AziridineAcetic acid and sodium acetate (Acetolysis)N-acetyl amide (6)85% (from 4)
-Overall - Pentacyclic Intermediate (21) 7.8% (from 1) [2]
Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of the pentacyclic intermediate of this compound, adapted from the work of Wiesner et al.[2]

Step 1: Reduction of Tricyclic Ester (1) to Primary Alcohol (2)

To a stirred and cooled mixture of lithium aluminum hydride (3 g) in anhydrous ether (120 ml), a solution of the tricyclic ester 1 (9.96 g) in anhydrous ether (110 ml) is added dropwise. The reaction mixture is stirred for 1 hour at room temperature. The reaction is worked up by the careful addition of wet ether (1000 ml) followed by a 10% aqueous sodium hydroxide solution (2 ml). The resulting white precipitate is filtered, and the filtrate is evaporated to yield the pure primary alcohol 2 as an oil.

Step 2: Oxidation of Primary Alcohol (2) to Aldehyde (3)

The primary alcohol 2 is oxidized using a mixture of N,N'-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene. This reaction proceeds in excellent yield to afford the corresponding aldehyde 3 .

Step 3: Grignard Reaction of Aldehyde (3) to form Alcohols (4)

The aldehyde 3 is treated with an excess of the Grignard reagent prepared from 1-bromo-3-benzyloxybutane in ether. This reaction results in the formation of a mixture of diastereoisomers of the alcohol 4 in quantitative yield.

Step 4 & 5: Aziridination and Rearrangement to N-acetyl amide (6)

The mixture of diastereomeric alcohols 4 is treated with an excess of benzenesulfonyl azide in benzene to form an unstable exo-benzenesulfonyl aziridine. This intermediate is immediately subjected to acetolysis by adding acetic acid and sodium acetate to the reaction mixture. The mixture is stirred for several days at room temperature. The resulting product is then acetylated with acetic anhydride and pyridine. After workup and chromatographic purification on silica gel (elution with ether-benzene 3:7), the N-acetyl amide 6 is obtained as a thick oil in 85% yield from the alcohol 4 .

Logical Relationship of Synthetic Strategy

The overall synthetic strategy for constructing the core of this compound relies on a convergent approach, where key fragments are synthesized and then strategically combined. The formation of the pentacyclic intermediate is a critical sequence that establishes a significant portion of the molecule's complex architecture.

logical_relationship A Simple Starting Materials B Synthesis of Tricyclic Ester (1) A->B C Stereospecific Conversion B->C Key Synthetic Sequence D Pentacyclic Intermediate (21) C->D E Further Transformations D->E F This compound E->F

Caption: Logical flow of the total synthesis of this compound.

Conclusion

The chemical structure of this compound represents a significant challenge to synthetic organic chemists. The total synthesis, particularly the elegant strategies developed by the Wiesner group, showcases the power of strategic planning and the application of a diverse range of chemical reactions to construct highly complex and stereochemically rich natural products. This in-depth guide provides a foundational understanding of the chemical nature of this compound and the intricate details of its synthesis, which can serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. The methodologies and strategies employed in the synthesis of this compound continue to inspire the development of new synthetic approaches for other complex molecular targets.

References

A Technical Guide to Songorine: From Traditional Oriental Medicine to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum soongaricum and Aconitum carmichaelii.[1][2] For centuries, preparations from Aconitum roots have been a cornerstone of traditional oriental medicine, particularly in China and Japan, where they have been used for their analgesic and anti-rheumatic properties.[3][4] However, the therapeutic application of raw Aconitum extracts is severely limited by their notoriously high toxicity, primarily due to diester-type alkaloids like aconitine.[2]

This has led researchers to focus on purified monomers like this compound, which exhibits a more favorable safety profile while retaining significant bioactivity.[5] Modern preclinical research has validated many of its traditional uses and uncovered novel pharmacological effects, positioning this compound as a promising lead compound for drug development. This guide provides an in-depth summary of the traditional roles, scientifically validated pharmacological activities, and molecular mechanisms of this compound, with a focus on quantitative data and established experimental protocols.

Traditional Applications in Oriental Medicine

In traditional medicine, Aconitum species, the source of this compound, were primarily used to treat conditions characterized by pain and inflammation. Its applications included:

  • Analgesic: For treating painful joints and rheumatic fever.[3][6]

  • Anti-rheumatic: To alleviate the symptoms of arthritis.[3][6]

  • Cardiotonic: The processed lateral roots of Aconitum carmichaelii (known as Fuzi) have been used to treat heart failure and hypotension.[5]

The inherent toxicity of the raw plant material necessitated complex processing methods, such as decoction and steaming, to reduce the concentration of the more toxic alkaloids before clinical use.

Modern Pharmacological Properties and Preclinical Data

Scientific investigation has substantiated many of the ethnobotanical claims and revealed a wider range of activities. The primary pharmacological effects of this compound are summarized in Table 1.

Table 1: Pharmacological Effects of this compound in Preclinical Models
Activity Model System Dosage / Concentration Key Findings Reference(s)
Anxiolytic Elevated Zero Maze (Rat)1.0–3.0 mg/kg (s.c.)Significantly increased time spent in open quadrants at 3.0 mg/kg, indicating anxiety reduction without psychomotor impairment.[3][7][3][7]
Anti-inflammatory LPS-Induced Acute Lung Injury (Mouse)40 mg/kgMitigated lung injury, reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and attenuated apoptosis.[2][2]
Cardioprotective LPS-Induced Septic Cardiomyopathy (Mouse)10 and 50 mg/kgProtected cardiac contractile function and promoted mitochondrial biogenesis.[5][5]
Analgesic Acetic Acid-Induced Writhing (Mouse)1.0 mg/kg (i.p.)Exhibited significant analgesic effects against chemically induced writhing.[7][7]
GABA-A Receptor Binding In Vitro (Rat Brain Membranes)IC50 = 7.06 µMInhibited the binding of [3H]muscimol to GABA-A receptors.
GABA-A Receptor Function In Vitro (Rat Hippocampal Neurons)IC50 = 19.6 µMInhibited GABA-induced inward current.[1][1]

Molecular Mechanisms of Action

This compound exerts its diverse effects by modulating multiple key signaling pathways and receptor systems.

Anti-inflammatory and Cytoprotective Effects via PI3K/AKT/NRF2 Pathway

In models of sepsis-induced acute lung injury, this compound provides protection by activating the PI3K/AKT/NRF2 signaling cascade.[2] Lipopolysaccharide (LPS) induces a strong inflammatory response and oxidative stress. This compound treatment upregulates the phosphorylation of PI3K and AKT, which in turn promotes the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2).[2] NRF2 is a master regulator of the antioxidant response. Its activation leads to the expression of downstream antioxidant enzymes, which suppress oxidative stress and consequently inhibit inflammation.[2]

G cluster_stress Cellular Stress (LPS) cluster_this compound Therapeutic Intervention cluster_pathway Signaling Pathway cluster_response Cellular Response LPS LPS Inflammation Inflammation & Oxidative Stress LPS->Inflammation This compound This compound PI3K PI3K This compound->PI3K activates AKT AKT PI3K->AKT NRF2 NRF2 AKT->NRF2 promotes dissociation from Keap1 Keap1 Keap1 Keap1->NRF2 sequesters ARE Antioxidant Response Element (ARE) NRF2->ARE translocates to nucleus & binds Antioxidants Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidants induces transcription Antioxidants->Inflammation inhibits Protection Cell Protection Inflammation->Protection

Diagram 1: this compound's anti-inflammatory action via the PI3K/AKT/NRF2 pathway.
Cardioprotection through Nrf2 and PGC-1α Cooperation

In septic cardiomyopathy, mitochondrial dysfunction is a key pathological feature. This compound protects cardiac function by promoting mitochondrial biogenesis.[5] It achieves this by inducing the degradation of Keap1, which releases Nrf2 for activation.[5] Critically, this compound also promotes the binding of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) to Nrf2. This cooperation is essential for activating signaling cascades that control mitochondrial quality and quantity, ultimately preserving mitochondrial oxidative phosphorylation and cardiac function during septic shock.[5]

G cluster_stimulus Pathological Stimulus cluster_this compound Therapeutic Intervention cluster_pathway Molecular Interaction cluster_response Cellular Outcome Sepsis Sepsis (LPS) Mito_Dys Mitochondrial Dysfunction Sepsis->Mito_Dys This compound This compound Keap1 Keap1 This compound->Keap1 promotes degradation Nrf2_PGC1a Nrf2-PGC-1α Complex This compound->Nrf2_PGC1a promotes binding Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2->Nrf2_PGC1a PGC1a PGC-1α PGC1a->Nrf2_PGC1a Mito_Bio Mitochondrial Biogenesis Nrf2_PGC1a->Mito_Bio activates Mito_Bio->Mito_Dys counteracts Cardiac Cardiac Protection Mito_Bio->Cardiac G cluster_receptor GABA-A Receptor Complex cluster_compounds Pharmacological Agents cluster_response Neuronal Response GABA_R GABA-A Receptor Inhibition Neuronal Firing Inhibition (Anxiolytic Effect) GABA_R->Inhibition This compound This compound This compound->GABA_R binds & activates (Agonist) Picrotoxin Picrotoxin (GABA-A Antagonist) Picrotoxin->GABA_R blocks Saclofen Saclofen (GABA-B Antagonist) Saclofen->Inhibition no effect on This compound action NoEffect No Change in Firing G Aconitum Aconitum Plant Material (Roots) Extraction Crude Alkaloid Extraction (e.g., Solvent Maceration) Aconitum->Extraction Purification Isolation & Purification (e.g., pH-zone refining CCC, Preparative HPLC) Extraction->Purification Pure_SON Pure this compound Purification->Pure_SON InVitro In Vitro Assays (e.g., Receptor Binding, Cell-based Assays) Pure_SON->InVitro InVivo In Vivo Models (e.g., Rodent Disease Models) Pure_SON->InVivo Data Data Analysis & Mechanism Elucidation InVitro->Data InVivo->Data

References

Songorine's Interaction with GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Songorine, a diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated a complex and debated interaction with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Early in vitro research characterized this compound as a non-competitive antagonist of GABA-A receptors. However, more recent in vivo studies have presented compelling evidence for its role as a potent GABA-A receptor agonist with anxiolytic properties. This guide provides a comprehensive overview of these conflicting findings, presenting the quantitative data, detailed experimental protocols, and proposed signaling pathways from key studies to aid in the critical evaluation and future investigation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effects on GABA-A receptors, categorized by the proposed mechanism of action.

Table 1: this compound as a GABA-A Receptor Antagonist

ParameterValueSpecies/TissueAssay TypeReference
IC50 ([3H]muscimol binding)7.06 µM (95% CI: 3.28-10.84 µM)Rat Brain Synaptic MembranesRadioligand Binding Assay[1]
Inhibition Type ([3H]muscimol binding)Non-competitiveRat Brain Synaptic MembranesScatchard & Lineweaver-Burk Analysis[1]
IC50 (GABA-induced current)19.6 µMAcutely Dissociated Rat Hippocampal NeuronsPatch-Clamp Electrophysiology[1]

Table 2: this compound as a GABA-A Receptor Agonist

ParameterEffectSpecies/ModelAssay TypeReference
Neuronal Firing ActivityPredominantly inhibitedRat Brain (in vivo)Microiontophoresis & Electrophysiology[2][3][4]
Anxiolytic-like Behavior (Elevated Zero Maze)Increased time in open quadrants (1.0-3.0 mg/kg)RatBehavioral Assay[2][3][5][6]
Sedative/Psychomotor Effects (Psychomotor Vigilance Task)No adverse effects observedRatBehavioral Assay[2][3][5][6]

Experimental Protocols

Radioligand Binding Assay (Antagonist Profile)

This protocol, adapted from studies suggesting an antagonistic role for this compound, is designed to measure the displacement of a known GABA-A receptor agonist by this compound.[1]

  • Tissue Preparation: Synaptic membranes are prepared from the brains of Sprague-Dawley rats. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction. The membranes are then treated with Triton X-100 to expose the GABA binding sites.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled GABA-A agonist, [3H]muscimol, and varying concentrations of this compound (e.g., 0.1-300 µM).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters, representing the amount of bound [3H]muscimol, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined. Scatchard and Lineweaver-Burk plots are generated from saturation binding data to determine the nature of the inhibition (competitive vs. non-competitive).

Electrophysiology: Patch-Clamp on Dissociated Neurons (Antagonist Profile)

This method directly measures the effect of this compound on GABA-induced currents in individual neurons.[1]

  • Cell Preparation: Pyramidal neurons are acutely dissociated from the hippocampus of rats.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the dissociated neurons. The cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application: GABA is applied to the neuron to elicit an inward chloride current. This compound is then co-applied with GABA at various concentrations.

  • Data Analysis: The inhibitory effect of this compound on the GABA-induced current is measured, and the IC50 value is calculated.

In Vivo Microiontophoresis and Electrophysiology (Agonist Profile)

This in vivo technique assesses the direct effect of this compound on neuronal activity in the living brain.[2][3][4]

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A multi-barreled micropipette is lowered into a specific brain region.

  • Microiontophoresis: One barrel of the micropipette is filled with this compound solution, while other barrels may contain GABA, the GABA-A antagonist picrotoxin, or the GABA-B antagonist saclofen. A small electrical current is used to eject the drugs in a controlled manner into the immediate vicinity of a neuron.

  • Extracellular Recording: A recording electrode, either part of the multi-barreled pipette or a separate electrode, records the spontaneous firing activity (action potentials) of a nearby neuron.

  • Data Analysis: The change in the neuron's firing rate in response to the application of this compound is quantified. The ability of specific antagonists (picrotoxin, saclofen) to block the effects of this compound is used to determine the receptor subtype involved.

Visualizations: Signaling Pathways and Experimental Workflows

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds No_Effect No Change in Membrane Potential Songorine_Agonist This compound (Agonist) Songorine_Agonist->GABA_A_Receptor Binds & Activates Songorine_Antagonist This compound (Antagonist) Songorine_Antagonist->GABA_A_Receptor Binds & Blocks (Non-competitively) Picrotoxin Picrotoxin Picrotoxin->GABA_A_Receptor Blocks Channel Pore Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GABA_A_Receptor->Hyperpolarization Cl- Influx

Caption: Proposed mechanisms of this compound's interaction with the GABA-A receptor.

Experimental_Workflow_Songorine_GABA_A cluster_in_vitro In Vitro Approaches cluster_in_vivo In Vivo Approaches Radioligand_Binding Radioligand Binding Assay ([3H]muscimol displacement) Binding_Data IC50 = 7.06 µM Non-competitive Radioligand_Binding->Binding_Data Patch_Clamp Patch-Clamp Electrophysiology (GABA-induced current inhibition) Current_Data IC50 = 19.6 µM Patch_Clamp->Current_Data Conclusion_Antagonist Conclusion: Non-competitive Antagonist Binding_Data->Conclusion_Antagonist Current_Data->Conclusion_Antagonist Microiontophoresis Microiontophoresis & Extracellular Recording Firing_Data Inhibition of Neuronal Firing (Blocked by Picrotoxin) Microiontophoresis->Firing_Data Behavioral_Assay Behavioral Assays (Elevated Zero Maze) Behavior_Data Anxiolytic Effects (No Sedation) Behavioral_Assay->Behavior_Data Conclusion_Agonist Conclusion: Potent Agonist Firing_Data->Conclusion_Agonist Behavior_Data->Conclusion_Agonist

Discussion and Future Directions

The conflicting reports on this compound's interaction with GABA-A receptors—as a non-competitive antagonist in vitro and a potent agonist in vivo—present a significant challenge and an opportunity for further research. Several factors could contribute to this discrepancy:

  • Metabolism: this compound may be metabolized in vivo to an active compound that acts as a GABA-A receptor agonist. The parent compound, when applied directly in vitro, may exhibit different properties.

  • Receptor Subunit Composition: GABA-A receptors are heteropentameric assemblies of various subunits. The subunit composition can significantly influence the pharmacological properties of the receptor. The in vitro studies were conducted on rat brain membranes and hippocampal neurons, which contain a diverse population of GABA-A receptor subtypes.[1] The in vivo effects might be mediated by a specific subtype of GABA-A receptor that is particularly sensitive to this compound's agonistic action.

  • Experimental Conditions: Differences in experimental preparations (synaptic membranes vs. dissociated neurons vs. intact brain), temperature, and the internal and external ionic concentrations could potentially influence the observed effects of this compound.

  • Indirect Effects: While in vivo microiontophoresis suggests a direct neuronal effect, the possibility of this compound modulating the release of GABA or other neurotransmitters, which in turn affects neuronal firing, cannot be entirely ruled out without further investigation. An earlier study suggested that this compound enhances excitatory synaptic transmission, potentially through an action at D2 dopamine receptors, which could complicate the interpretation of its effects on overall neuronal activity.[7]

To resolve these conflicting findings and fully elucidate the mechanism of action of this compound, future research should focus on:

  • Investigating the effects of this compound on recombinant GABA-A receptors with defined subunit compositions to identify specific subtypes that mediate its agonistic or antagonistic effects.

  • Conducting in vivo microdialysis studies to measure GABA levels in the presence of this compound to rule out indirect effects on GABA release.

  • Identifying and characterizing potential metabolites of this compound and testing their activity at GABA-A receptors.

  • Utilizing advanced imaging techniques to visualize the binding of labeled this compound to GABA-A receptors in the brain.

References

Methodological & Application

Application Notes and Protocols for Dissolving Songorine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the dissolution of Songorine for use in in vivo research. The information is compiled to ensure safe and effective preparation of this compound for animal studies.

Introduction to this compound

This compound is a diterpenoid alkaloid naturally found in plants of the Aconitum genus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiarrhythmic, and neuro-modulatory effects.[1][2] Recent studies have highlighted its potential in mitigating acute lung injury by inhibiting oxidative stress-related inflammation through the PI3K/AKT/NRF2 signaling pathway.[3] Additionally, its role as a modulator of the GABA-A receptor is being actively investigated for neurological applications.[4][5]

Proper dissolution of this compound is a critical first step for any in vivo study to ensure bioavailability, reproducibility of results, and the safety of the animal subjects. This document outlines various validated methods for its preparation.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in different solvent systems suitable for in vivo administration. It is crucial to select a vehicle that is appropriate for the intended administration route (e.g., intravenous, intraperitoneal, subcutaneous, oral).

Vehicle CompositionAchievable ConcentrationAdministration Route (Suggested)Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.99 mM)Intravenous, Intraperitoneal[1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.99 mM)Intravenous, Intraperitoneal[1][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.99 mM)Oral, Subcutaneous[1]
3.3% DMSO in Phosphate-Buffered Saline (0.1 M, pH 6.3)Not SpecifiedSubcutaneous[4][7]

Experimental Protocols for this compound Dissolution

It is highly recommended to prepare this compound solutions fresh on the day of the experiment.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Multi-Component Vehicle for Systemic Administration

This protocol is suitable for achieving a clear solution for intravenous or intraperitoneal injections.[1][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, you can prepare a 25 mg/mL stock in DMSO.

  • Sequential Addition of Solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture and vortex until fully incorporated.

  • Finally, add the sterile saline to reach the final desired volume and concentration.

  • Example for 1 mL of 2.5 mg/mL final solution:

    • Start with 100 µL of 25 mg/mL this compound in DMSO.

    • Add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: SBE-β-CD Based Vehicle

This formulation is an alternative for systemic administration and can improve the solubility and stability of hydrophobic compounds.[1][6]

Materials:

  • This compound powder

  • DMSO

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare 20% SBE-β-CD in Saline: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Prepare this compound Stock: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Combine: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration of this compound. The final solution will contain 10% DMSO.

Protocol 3: Corn Oil-Based Vehicle

This vehicle is suitable for oral gavage or subcutaneous administration.[1]

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

Procedure:

  • Prepare this compound Stock: Prepare a stock solution of this compound in DMSO.

  • Combine: Add the required volume of the DMSO stock solution to a sterile tube.

  • Add the corn oil to the DMSO stock to achieve the final desired volume and concentration. The final solution will contain 10% DMSO.

Protocol 4: Dilute DMSO in Buffered Saline

This method has been used in published studies for subcutaneous administration in rats.[4][7]

Materials:

  • This compound powder

  • DMSO

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 6.3

Procedure:

  • Dissolve the this compound powder directly in a solution of 3.3% DMSO in 0.1 M PBS (pH 6.3) to the desired final concentration.

Visualized Workflows and Signaling Pathways

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound solution for in vivo studies, emphasizing the sequential addition of solvents.

G cluster_0 Preparation of this compound Solution start Weigh this compound Powder stock Prepare Stock Solution in DMSO start->stock add_peg Add PEG300 (for Protocol 1) stock->add_peg add_tween Add Tween-80 (for Protocol 1) add_peg->add_tween add_saline Add Saline or other aqueous vehicle add_tween->add_saline check_solubility Check for Precipitation (Apply heat/sonication if needed) add_saline->check_solubility final_solution Final this compound Solution (Ready for use) check_solubility->final_solution Clear Solution

Caption: Workflow for preparing this compound solution for in vivo studies.

This compound's Role in the PI3K/AKT/NRF2 Signaling Pathway

This diagram illustrates the signaling pathway modulated by this compound in the context of inflammation and oxidative stress.[3]

G cluster_pathway This compound's Anti-Inflammatory Pathway This compound This compound pi3k PI3K This compound->pi3k activates inflammation Inflammation & Oxidative Stress This compound->inflammation inhibits akt AKT pi3k->akt activates nrf2 NRF2 akt->nrf2 activates protection Cellular Protection nrf2->protection

Caption: this compound's activation of the PI3K/AKT/NRF2 pathway.

References

Application Notes and Protocols for the Use of Songorine in Rat Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Songorine, a diterpenoid alkaloid derived from plants of the Aconitum genus, has been investigated for its effects on neuronal activity within the central nervous system. Of particular interest is its impact on the hippocampus, a brain region critical for learning and memory. This document provides detailed application notes and protocols for studying the effects of this compound in acute rat hippocampal slice preparations, a widely used ex vivo model in neuroscience research. The information presented is a synthesis of findings from multiple studies and is intended to guide researchers in designing and executing experiments to investigate the electrophysiological and neuropharmacological properties of this compound.

Mechanism of Action:

The precise mechanism of action of this compound in the hippocampus remains a subject of investigation, with some conflicting findings in the scientific literature.

  • Dopamine D2 Receptor Agonism: An early study using rat hippocampal slices demonstrated that this compound enhances excitatory synaptic transmission. This effect was blocked by the dopamine D2 receptor antagonist sulpiride, suggesting that this compound may act as an agonist at D2 receptors.[1][2] The enhancement of the orthodromic population spike and the slope of the field excitatory postsynaptic potential (fEPSP) was long-lasting and not reversible with washout.[1][2]

  • GABA(A) Receptor Agonism (in vivo): In contrast to the in vitro findings suggesting antagonism, a more recent in vivo study in rats reported that this compound acts as a potent GABA(A) receptor agonist.[5][6] This study showed that the inhibitory effects of this compound on neuronal firing were blocked by the GABA(A) receptor antagonist picrotoxin.[6][7]

This discrepancy highlights the need for further research to fully elucidate the molecular targets of this compound and to understand how its effects may differ between in vitro and in vivo conditions.

Data Presentation:

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Electrophysiological Effects of this compound on Synaptic Transmission in Rat Hippocampal CA1 Pyramidal Cells [1][2]

ParameterThis compound Concentration (µM)Observed Effect
Orthodromic Population Spike Amplitude10 - 100Concentration-dependent increase
Field e.p.s.p. Slope10 - 100Concentration-dependent increase
Presynaptic Fiber SpikeUp to 100No effect
Antidromically Evoked Population SpikeUp to 100No effect

Table 2: Interaction of this compound with Dopamine Receptors [1][2]

CompoundConcentrationEffect on this compound-induced enhancement
Sulpiride (D2 antagonist)0.1 µMComplete abolishment
Haloperidol (D2 antagonist)10 µMComplete abolishment
SCH23390 (D1 antagonist)Not specifiedNo effect
Amantadine (Dopamine releaser)100 mMMimicked this compound's effect

Table 3: Interaction of this compound with GABA(A) Receptors [3][4]

ExperimentParameterThis compound ConcentrationResult
[³H]muscimol bindingIC₅₀7.06 µMInhibition of binding
GABA-induced inward currentIC₅₀19.6 µMInhibition of current

Experimental Protocols

Protocol 1: Preparation of Acute Rat Hippocampal Slices

This protocol describes the standard procedure for obtaining viable hippocampal slices from rats for electrophysiological recordings.

Materials:

  • Wistar or Sprague-Dawley rats (postnatal day 15-30)

  • Sucrose-based cutting solution (ice-cold and continuously bubbled with 95% O₂ / 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF) (continuously bubbled with 95% O₂ / 5% CO₂)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish lined with filter paper

  • Incubation chamber

Procedure:

  • Anesthesia and Decapitation: Anesthetize the rat using an approved method (e.g., isoflurane inhalation, intraperitoneal injection of pentobarbital). Once deeply anesthetized (unresponsive to toe pinch), quickly decapitate the animal.

  • Brain Extraction: Rapidly dissect the brain from the skull and place it in the ice-cold, oxygenated sucrose-based cutting solution.

  • Hemisphere Separation and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the two hemispheres. For each hemisphere, make a coronal cut to block the anterior portion of the brain, and then make a cut at an appropriate angle to obtain the desired slice orientation (e.g., horizontal or coronal).

  • Slicing: Glue the blocked brain tissue onto the vibratome stage. Submerge the tissue in the ice-cold, oxygenated cutting solution. Cut slices at a thickness of 300-400 µm.

  • Incubation and Recovery: Carefully transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before starting experiments.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol outlines the procedure for recording fEPSPs in the CA1 region of the hippocampus to assess the effects of this compound on synaptic transmission.

Materials:

  • Prepared hippocampal slices

  • Recording chamber for submerged or interface slice maintenance

  • Micromanipulators

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

  • Perfusion system

Procedure:

  • Slice Placement: Transfer a single hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Electrode Placement:

    • Place the stimulating electrode in the Schaffer collateral pathway in the stratum radiatum of the CA3 region.

    • Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Deliver single voltage pulses (e.g., 0.1 ms duration) to the stimulating electrode every 20-30 seconds.

    • Determine the stimulus intensity that elicits a fEPSP of approximately 50% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes before drug application.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration in the aCSF is minimal and does not affect baseline recordings).

    • Dilute the stock solution to the desired final concentration (e.g., 1-100 µM) in the aCSF.

    • Switch the perfusion to the this compound-containing aCSF and record the effects for a desired duration.

  • Washout: After this compound application, switch the perfusion back to the standard aCSF to observe any washout effects. Studies have shown that the effects of this compound can be long-lasting and may not be reversible within 90 minutes.[1][2]

  • Data Analysis: Measure the slope of the fEPSP and the amplitude of the population spike. Normalize the data to the pre-drug baseline period and plot the results over time.

Mandatory Visualizations

Songorine_Dopamine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Action Dopamine_Release Increased Dopamine Release (Proposed) D2R->Dopamine_Release Modulates Synaptic_Transmission Enhanced Excitatory Synaptic Transmission Dopamine_Release->Synaptic_Transmission Leads to Songorine_GABA_Pathway cluster_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA(A) Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens This compound This compound This compound->GABA_A_Receptor Antagonizes (in vitro) This compound->GABA_A_Receptor Agonist Action (in vivo) Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Causes Experimental_Workflow Start Start: Rat Hippocampal Slice Preparation Slice_Viability Slice Viability Check Start->Slice_Viability Electrode_Placement Electrode Placement (Stimulating & Recording) Slice_Viability->Electrode_Placement Baseline_Recording Stable Baseline Recording (20-30 min) Electrode_Placement->Baseline_Recording Drug_Application This compound Application (Perfusion) Baseline_Recording->Drug_Application Data_Recording Continuous Data Recording Drug_Application->Data_Recording Washout Washout with aCSF Data_Recording->Washout Data_Analysis Data Analysis (fEPSP slope, Pop-spike amplitude) Washout->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Songorine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Songorine, a diterpenoid alkaloid, in rodent behavioral studies. The protocols outlined below are based on established research and are intended to guide researchers in designing and executing experiments to investigate the behavioral effects of this compound.

Introduction

This compound, isolated from plants of the Aconitum genus, has garnered interest for its potential therapeutic effects on the central nervous system.[1][2][3][4][5][6] Preclinical studies in rodents have demonstrated its anxiolytic properties, making it a compound of interest for the development of novel treatments for anxiety-related disorders.[1][2][3][4][5][6][7] These notes detail the methodologies for assessing the anxiolytic and psychomotor effects of this compound in rats and mice.

Key Signaling Pathways

This compound's biological activities are attributed to its interaction with specific signaling pathways. Understanding these mechanisms is crucial for interpreting behavioral outcomes.

  • GABA-A Receptor Agonism: In the central nervous system, this compound acts as a potent agonist of the Gamma-Aminobutyric Acid-A (GABA-A) receptors.[1][2][3][4][5] This interaction is believed to mediate its anxiolytic effects, similar to benzodiazepines, by enhancing inhibitory neurotransmission.[1][2][4][5] The inhibitory effect of this compound on neuronal firing can be blocked by the GABA-A receptor antagonist picrotoxin.[8][1][2][5]

  • PI3K/AKT/NRF2 Pathway Activation: this compound has also been shown to exert anti-inflammatory and anti-oxidative stress effects through the activation of the PI3K/AKT/NRF2 signaling pathway.[9][10][11] This pathway is critical in cellular defense against oxidative stress and inflammation.

Data Presentation: Quantitative Effects of this compound on Rodent Behavior

The following tables summarize the quantitative data from key behavioral studies investigating the effects of this compound administration in rodents.

Table 1: Anxiolytic Effects of this compound in the Elevated Zero Maze (EOM) Test in Rats

Treatment GroupDose (mg/kg)Time Spent in Open Quadrants (seconds, mean ± SEM)Number of Visits to Open Quadrants (mean ± SEM)
Vehicle (VEH)-25.1 ± 5.7Not reported
This compound (SON)1.0Not reportedNot reported
This compound (SON)2.0Not reportedNot reported
This compound (SON)3.083.4 ± 12.7*Marginally significant increase

*p < 0.05 compared to Vehicle group. Data from Bali et al., 2022.[8]

Table 2: Effects of this compound on Psychomotor Vigilance Task (PVT) in Rats

Treatment GroupDose (mg/kg)Effect on Basic Alertness and Vigilance
This compound (SON)1.0 - 3.0No adverse psychomotor and cognitive effects observed

Data from Bali et al., 2022.[8][2][4][5][6]

Table 3: Anxiolytic Activity of this compound in the Vogel Conflict Test in Mice

Treatment GroupDose (mg/kg)Anxiolytic ActivitySedative Effect
This compound0.25High anxiolytic activity, comparable to phenazepamNo sedative effect

Data from Nesterova et al., 2015.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and animal strains.

This compound Preparation and Administration
  • Compound: this compound

  • Vehicle: For behavioral experiments, this compound can be dissolved in a solution of 3.3% DMSO in phosphate-buffered saline (0.1 M, pH = 6.3).[8]

  • Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is commonly used for systemic administration in rodents.[8]

  • Dosage Range for Anxiolytic Effects:

    • Rats: 1.0 - 3.0 mg/kg.[8][1][2][4][5][6]

    • Mice: 0.25 mg/kg.[7]

  • Administration Time: Administer this compound 30 minutes before the behavioral test.[8]

Behavioral Assay: Elevated Zero Maze (EOM)

The EOM test is used to assess anxiety-like behavior in rodents. The apparatus consists of a circular platform with two open and two closed quadrants.

  • Apparatus: A standardized elevated zero maze for rats.

  • Procedure:

    • Administer this compound or vehicle to the rats as described in section 4.1.

    • Place the rat in one of the closed quadrants of the EOM.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the following parameters using an automated tracking system or by manual observation:

      • Time spent in the open quadrants.

      • Number of entries into the open quadrants.

      • Number of head-dips over the edge of the open quadrants.

      • Number of rearings in the closed quadrants (as a measure of general activity).

  • Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[8] An increase in the time spent and entries into the open quadrants is indicative of an anxiolytic effect.

Behavioral Assay: Psychomotor Vigilance Task (PVT)

The PVT is used to assess sustained attention and reaction time.

  • Apparatus: A standardized operant conditioning apparatus for rats, equipped with stimulus lights, response levers, and a reward dispenser.[8]

  • Procedure:

    • Rats are first trained to perform the task, which involves pressing a lever in response to a visual stimulus to receive a reward.

    • Following training, administer this compound or vehicle.

    • Place the rat in the operant chamber and initiate the PVT session.

    • Record the following parameters:

      • Reaction time (time from stimulus onset to lever press).

      • Number of correct responses.

      • Number of premature responses (responses before the stimulus).

      • Number of omissions (failure to respond to the stimulus).

  • Data Analysis: Analyze the recorded parameters to assess the effects of this compound on attention, impulsivity, and motor function.

Visualizations

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for its behavioral assessment.

G cluster_0 This compound's Anxiolytic Mechanism This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Enhances Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to Picrotoxin Picrotoxin (Antagonist) Picrotoxin->GABA_A Blocks

Caption: this compound's GABA-A Receptor Agonist Pathway.

G cluster_1 This compound's Anti-inflammatory Pathway Songorine_PI3K This compound PI3K PI3K Songorine_PI3K->PI3K Activates AKT AKT PI3K->AKT Activates NRF2 NRF2 AKT->NRF2 Activates Anti_inflammatory Anti-inflammatory & Anti-oxidative Effects NRF2->Anti_inflammatory Promotes

Caption: this compound's PI3K/AKT/NRF2 Signaling Pathway.

G cluster_2 Experimental Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Administration This compound/Vehicle Administration Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., EOM, PVT) Drug_Administration->Behavioral_Testing 30 min post-injection Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Interpretation of Results Data_Collection->Results

Caption: Rodent Behavioral Study Workflow with this compound.

References

Application Notes and Protocols: Assaying the Effects of Songorine on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential assays to measure the diverse effects of the diterpenoid alkaloid Songorine on synaptic transmission. The protocols and data presented are intended to guide researchers in designing experiments to elucidate its complex mechanisms of action.

Introduction

This compound, an alkaloid derived from plants of the Aconitum genus, has demonstrated a range of pharmacological effects on the central nervous system.[1] Its influence on synaptic transmission is of particular interest, with studies pointing towards modulation of both excitatory and inhibitory systems. However, the precise mechanisms remain an area of active investigation, with some conflicting findings in the literature. These notes aim to clarify the current understanding and provide the methodological framework to explore its synaptic effects further.

Electrophysiological Assays

Electrophysiology remains the gold standard for directly measuring the functional consequences of a compound on synaptic transmission. Field potential and patch-clamp recordings are powerful techniques to assess this compound's impact on neuronal excitability, synaptic strength, and plasticity.

Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices

This technique is ideal for studying the overall synaptic response of a population of neurons and is particularly useful for investigating long-term changes in synaptic efficacy.

Application: To assess this compound's effect on excitatory synaptic transmission and plasticity (e.g., long-term potentiation).

Summary of Expected Effects: Studies have shown that this compound (10–100 μM) application leads to a concentration-dependent and long-lasting increase in the fEPSP slope and the population spike amplitude in the CA1 region of rat hippocampal slices.[2][3] This suggests an enhancement of excitatory synaptic transmission. The effect is not due to increased presynaptic fiber excitability or a direct increase in postsynaptic pyramidal cell excitability.[2][3]

Experimental Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a young adult rat (e.g., Wistar or Sprague-Dawley).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

    • Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 area.

    • Deliver baseline stimuli (e.g., 0.1 Hz) to evoke fEPSPs.

    • After establishing a stable baseline for at least 20 minutes, perfuse the slice with ACSF containing this compound at the desired concentration (e.g., 1, 10, 50, 100 µM).

    • Record the fEPSP slope and population spike amplitude for the duration of the drug application and subsequent washout.

  • Data Analysis:

    • Measure the slope of the initial phase of the fEPSP and the amplitude of the population spike.

    • Normalize the data to the pre-drug baseline period.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of this compound's effects.

Whole-Cell Patch-Clamp Recording from Dissociated Neurons

This technique allows for the detailed investigation of this compound's effects on specific ion channels and receptor-mediated currents in individual neurons.

Application: To determine if this compound directly activates or inhibits ion channels or neurotransmitter receptors (e.g., GABA-A receptors).

Summary of Expected Effects: There are conflicting reports regarding this compound's effect on GABA-A receptors. One study using this technique on acutely dissociated rat hippocampal neurons found that this compound did not elicit a current on its own but inhibited GABA-induced inward currents, suggesting it acts as a non-competitive antagonist.[4]

Experimental Protocol:

  • Cell Dissociation:

    • Prepare hippocampal slices as described above.

    • Enzymatically treat the slices (e.g., with papain or trypsin) to dissociate the neurons.

    • Mechanically triturate the tissue to obtain a single-cell suspension.

    • Plate the dissociated neurons on coverslips.

  • Recording:

    • Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.

    • Perfuse with an external solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose).

    • Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 QX-314, 4 ATP-Mg, 0.3 GTP-Na) to form a gigaseal with a neuron.

    • Establish the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Apply GABA (e.g., 10 µM) via a rapid application system to evoke an inward current.

    • Co-apply this compound with GABA to assess its inhibitory effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve to determine the IC50 value for this compound's inhibition.

Neurochemical Assays

Neurochemical assays are essential for determining the binding affinity and selectivity of this compound for specific molecular targets.

Radioligand Binding Assay

This assay quantifies the interaction of a compound with a specific receptor by measuring the displacement of a radiolabeled ligand.

Application: To determine the binding affinity (IC50) of this compound for GABA-A receptors.

Summary of Expected Effects: A study using this method found that this compound inhibited the specific binding of [3H]muscimol (a GABA-A agonist) to synaptic membranes from rat brain in a concentration-dependent manner, indicating a non-competitive interaction.[4][5]

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the crude synaptic membranes.

    • Wash the membranes multiple times by resuspension and centrifugation.

    • Treat the membranes with Triton X-100 to expose additional binding sites.

  • Binding Assay:

    • Incubate the prepared synaptic membranes with a fixed concentration of [3H]muscimol and varying concentrations of this compound (e.g., 0.1 to 300 µM).

    • Incubate at 4°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled GABA.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Imaging Assays

Calcium imaging provides a dynamic, real-time view of changes in intracellular calcium concentrations, which are a critical step in synaptic transmission. While specific data on this compound's effects using this technique are lacking, it represents a valuable avenue for future research.

Presynaptic Calcium Imaging in Cultured Neurons

This technique allows for the investigation of how this compound might affect calcium influx into presynaptic terminals, a key trigger for neurotransmitter release.

Application: To determine if this compound modulates presynaptic calcium dynamics.

Experimental Protocol:

  • Neuronal Culture and Transfection:

    • Culture primary hippocampal or cortical neurons.

    • Transfect the neurons with a genetically encoded calcium indicator targeted to the presynaptic terminal (e.g., synGCaMP).[6]

  • Imaging:

    • Place the culture in a recording chamber on a fluorescence microscope equipped with a high-speed camera.

    • Stimulate the neurons electrically to evoke action potentials.

    • Record the fluorescence changes in individual presynaptic boutons.

    • Establish a baseline of presynaptic calcium transients.

    • Apply this compound and continue to record the evoked calcium signals.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the calcium transients before and after this compound application.

    • Analyze changes in paired-pulse facilitation of the calcium signals to infer effects on release probability.

Quantitative Data Summary

Assay TypePreparationKey ParameterCompoundConcentration/DoseEffectReference
Electrophysiology Rat Hippocampal SlicesfEPSP Slope / Population SpikeThis compound10-100 µMConcentration-dependent increase[2][3]
fEPSP Slope / Population SpikeSulpiride (D2 Antagonist)0.1 µMBlocked this compound's effect[2][3]
fEPSP Slope / Population SpikeHaloperidol (D2 Antagonist)10 µMBlocked this compound's effect[2][3]
fEPSP Slope / Population SpikeSCH23390 (D1 Antagonist)-No effect on this compound's action[2]
Acutely Dissociated Hippocampal NeuronsGABA-induced CurrentThis compoundIC50 = 19.6 µMInhibition[4][5]
Neurochemical Rat Brain Synaptic Membranes[3H]muscimol BindingThis compoundIC50 = 7.06 µMNon-competitive inhibition[4][5]
In Vivo Behavior RatsElevated Zero MazeThis compound1.0-3.0 mg/kgAnxiolytic effect[7][8]

Signaling Pathways and Experimental Workflows

Songorine_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_downstream Synaptic Response Songorine_D2 This compound D2_Receptor Dopamine D2 Receptor Songorine_D2->D2_Receptor Agonist Enhanced_Excitability Enhanced Neurotransmitter Release (Hypothesized) D2_Receptor->Enhanced_Excitability Modulates Increased_fEPSP Increased fEPSP Slope & Population Spike Enhanced_Excitability->Increased_fEPSP Leads to Songorine_GABA This compound GABA_A_Receptor GABA-A Receptor Songorine_GABA->GABA_A_Receptor Agonist OR Antagonist (Conflicting Reports) Postsynaptic_Effect Altered Inhibitory Postsynaptic Potential GABA_A_Receptor->Postsynaptic_Effect Modulates Cl- Conductance Postsynaptic_Effect->Increased_fEPSP Contributes to

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Sacrifice 1. Animal Sacrifice & Brain Extraction Slicing 2. Hippocampal Slicing (Vibratome) Animal_Sacrifice->Slicing Recovery 3. Slice Recovery (Oxygenated ACSF) Slicing->Recovery Placement 4. Slice Placement in Recording Chamber Recovery->Placement Electrodes 5. Electrode Placement (Stimulating & Recording) Placement->Electrodes Baseline 6. Baseline Recording (Stable fEPSPs) Electrodes->Baseline Drug_App 7. This compound Application (Perfusion) Baseline->Drug_App Washout 8. Washout Drug_App->Washout Measurement 9. Measure fEPSP Slope & Population Spike Washout->Measurement Normalization 10. Normalize to Baseline Measurement->Normalization Stats 11. Statistical Analysis Normalization->Stats

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis Homogenize 1. Homogenize Brain Tissue Centrifuge 2. Differential Centrifugation Homogenize->Centrifuge Isolate 3. Isolate Synaptic Membranes Centrifuge->Isolate Incubate 4. Incubate Membranes with [3H]muscimol & this compound Isolate->Incubate Filter 5. Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting Wash->Count Calculate 8. Calculate Specific Binding Count->Calculate Curve 9. Generate Dose-Response Curve & Calculate IC50 Calculate->Curve

Conclusion and Future Directions

The available evidence indicates that this compound enhances excitatory synaptic transmission, likely through an agonistic action at D2 dopamine receptors. However, its interaction with the GABAergic system is complex and requires further clarification, as in vitro and in vivo studies have yielded contradictory results.

Future research should focus on:

  • Reconciling the GABA-A Receptor Discrepancy: Directly comparing the effects of this compound on GABA-A receptors using both in vitro patch-clamp and in vivo electrophysiology in the same brain regions could help resolve the agonist versus antagonist debate.

  • Investigating Neurotransmitter Release: While this compound does not appear to affect the presynaptic action potential, its D2 receptor agonism suggests it could modulate neurotransmitter release. Techniques like HPLC to measure neurotransmitter levels in microdialysates or imaging of synaptic vesicle fusion (e.g., with synaptophysin-pHluorin) could provide direct evidence.

  • Utilizing Calcium Imaging: As outlined, calcium imaging is a powerful tool to dissect the presynaptic and postsynaptic effects of this compound on a subcellular level. Investigating its impact on both action potential-evoked and spontaneous calcium transients would be highly informative.

  • Exploring Subtype Selectivity: Investigating if this compound exhibits selectivity for different D2-like receptor subtypes (D2, D3, D4) or specific GABA-A receptor subunit compositions could refine our understanding of its pharmacological profile.

By employing the assays detailed in these notes, researchers can contribute to a more complete understanding of this compound's effects on synaptic transmission, paving the way for its potential therapeutic applications.

References

Unveiling the Pro-Mitochondrial Biogenesis Effects of Songorine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the impact of Songorine, a diterpenoid alkaloid, on mitochondrial biogenesis. The protocols outlined below are designed to elucidate the molecular mechanisms by which this compound promotes the generation of new mitochondria, a process crucial for cellular health and a promising target for therapeutic intervention in various diseases.

Introduction to this compound and Mitochondrial Biogenesis

This compound, an active compound isolated from the roots of Aconitum carmichaelii, has demonstrated a protective role in cardiac function, partly through the induction of mitochondrial biogenesis.[1][2] This process is fundamental for maintaining cellular energy homeostasis and is orchestrated by a complex signaling network. A master regulator of this network is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][4][5][6] PGC-1α activation leads to the increased expression of nuclear respiratory factors (NRF1 and NRF2) and subsequently, mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[3][4][7]

Emerging evidence suggests that this compound exerts its effects on mitochondrial biogenesis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] this compound promotes the degradation of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 activation.[1] Activated Nrf2, in cooperation with PGC-1α, then transcriptionally activates key genes involved in mitochondrial biogenesis.[1][2]

Signaling Pathway of this compound-Induced Mitochondrial Biogenesis

The proposed signaling cascade initiated by this compound to stimulate mitochondrial biogenesis involves the activation of Nrf2 and its subsequent cooperation with PGC-1α. This leads to the expression of downstream targets crucial for the formation of new mitochondria.

Songorine_Mitochondrial_Biogenesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound PI3K PI3K This compound->PI3K activates Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive inhibits Nrf2_active Activated Nrf2 Nrf2_inactive->Nrf2_active activation Nrf2_nucleus Activated Nrf2 Nrf2_active->Nrf2_nucleus translocates AKT AKT PI3K->AKT activates AKT->Keap1 promotes degradation PGC1a PGC-1α NRF1 NRF1 PGC1a->NRF1 activates Mito_genes_nuc Nuclear-encoded mitochondrial genes PGC1a->Mito_genes_nuc activates transcription TFAM_gene TFAM gene NRF1->TFAM_gene activates transcription TFAM_protein TFAM TFAM_gene->TFAM_protein translation & import Mitochondrial_Biogenesis Mitochondrial Biogenesis Mito_genes_nuc->Mitochondrial_Biogenesis Nrf2_nucleus->PGC1a co-activates mtDNA mtDNA TFAM_protein->mtDNA promotes replication & transcription Mito_genes_mt Mitochondrially-encoded genes mtDNA->Mito_genes_mt transcription Mito_genes_mt->Mitochondrial_Biogenesis

Caption: this compound signaling pathway for mitochondrial biogenesis.

Experimental Protocols

To investigate the effect of this compound on mitochondrial biogenesis, a series of in vitro and in vivo experiments can be performed. The following protocols provide a detailed methodology for key assays.

Cell Culture and Treatment
  • Cell Lines: Cardiomyocytes (e.g., H9c2), hepatocytes (e.g., HepG2), or other cell types relevant to the research question.

  • Culture Conditions: Grow cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included in all experiments.

Analysis of Mitochondrial Biogenesis Markers

a) Western Blot Analysis for Key Protein Expression

This technique is used to quantify the protein levels of key regulators and markers of mitochondrial biogenesis.

  • Protocol:

    • Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (See Table 1 for suggested antibodies).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).

b) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method measures the mRNA levels of genes involved in mitochondrial biogenesis.

  • Protocol:

    • Isolate total RNA from treated and control cells using a commercial kit (e.g., TRIzol).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green master mix and gene-specific primers (See Table 1 for suggested primer targets).

    • Run the PCR reaction on a real-time PCR system.

    • Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

c) Mitochondrial DNA (mtDNA) Content Assay

This assay determines the relative amount of mtDNA to nuclear DNA (nDNA), which is an indicator of mitochondrial mass.

  • Protocol:

    • Isolate total DNA from treated and control cells.

    • Perform qRT-PCR to amplify a mitochondrial-encoded gene (e.g., MT-CO1 or ND1) and a nuclear-encoded gene (e.g., B2M or GAPDH).

    • Calculate the ratio of mtDNA to nDNA using the Ct values. An increase in this ratio indicates an increase in mitochondrial biogenesis.

Functional Assessment of Mitochondria

a) Measurement of Mitochondrial Respiration

The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat cells with this compound as described above.

    • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure the OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

b) Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes such as JC-1 or TMRM can be used to assess the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Protocol:

    • Treat cells with this compound.

    • Incubate cells with JC-1 or TMRM dye according to the manufacturer's instructions.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For JC-1, a shift from red to green fluorescence indicates a decrease in membrane potential. For TMRM, a decrease in fluorescence intensity indicates depolarization.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Key Targets for Investigating this compound's Effect on Mitochondrial Biogenesis

Analysis Method Target Role in Mitochondrial Biogenesis Expected Outcome with this compound
Western Blot PGC-1αMaster regulator of mitochondrial biogenesis.Increased expression.
Nrf2Transcription factor activated by this compound.Increased nuclear translocation/expression.
NRF1Transcription factor downstream of PGC-1α.Increased expression.
TFAMEssential for mtDNA replication and transcription.Increased expression.
COX IVSubunit of the electron transport chain (nuclear-encoded).Increased expression.
SDHASubunit of the electron transport chain (nuclear-encoded).Increased expression.
MT-CO1Subunit of the electron transport chain (mitochondrially-encoded).Increased expression.
qRT-PCR PPARGC1A (PGC-1α)Gene encoding PGC-1α.Increased mRNA levels.
NFE2L2 (Nrf2)Gene encoding Nrf2.Increased mRNA levels.
NRF1Gene encoding NRF1.Increased mRNA levels.
TFAMGene encoding TFAM.Increased mRNA levels.
mtDNA Content MT-CO1 / B2MRatio of mitochondrial to nuclear DNA.Increased ratio.
Functional Assays Oxygen Consumption RateMeasure of mitochondrial respiration.Increased basal and maximal respiration.
Mitochondrial Membrane PotentialIndicator of mitochondrial health.Maintained or increased potential.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the impact of this compound on mitochondrial biogenesis.

Experimental_Workflow cluster_planning Phase 1: In Vitro Screening cluster_molecular Phase 2: Molecular Analysis cluster_functional Phase 3: Functional Assessment cluster_validation Phase 4: In Vivo Validation (Optional) A Cell Culture and This compound Treatment B Dose-Response and Time-Course Studies A->B C Western Blot (PGC-1α, Nrf2, NRF1, TFAM) B->C D qRT-PCR (PPARGC1A, NRF1, TFAM) B->D E mtDNA Content Assay B->E F Seahorse XF Analysis (Oxygen Consumption Rate) C->F D->F G Mitochondrial Membrane Potential Assay E->G H Animal Model Treatment with this compound F->H G->H I Tissue Analysis (Western Blot, qRT-PCR, Histology) H->I

Caption: General experimental workflow for studying this compound.

By following these detailed protocols and utilizing the provided frameworks for data interpretation, researchers can effectively investigate and characterize the promising role of this compound in promoting mitochondrial biogenesis. These studies will contribute to a deeper understanding of its therapeutic potential for a range of mitochondrial-related diseases.

References

Songorine: A Versatile Tool for Interrogating GABAergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a noteworthy pharmacological tool for the investigation of GABAergic neurotransmission. The primary target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, the literature presents a fascinating dichotomy, with in vitro studies characterizing this compound as a non-competitive antagonist, while in vivo evidence points towards a potent agonistic action. This dual character, along with its potential interaction with dopamine receptors, makes this compound a complex but valuable probe for dissecting the intricacies of neural circuitry and its modulation.

These application notes provide a comprehensive overview of this compound's pharmacology, summarize key quantitative data, and offer detailed protocols for its use in fundamental research and drug development.

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of this compound for the GABA-A receptor.

Table 1: this compound Binding Affinity and Potency at GABA-A Receptors

ParameterValueSpeciesPreparationRadioligandReference
IC₅₀7.06 µM (95% CI: 3.28-10.84 µM)RatTriton-treated synaptic membranes[³H]muscimol[1]
IC₅₀19.6 µMRatAcutely dissociated hippocampal neuronsGABA-induced current[1]
K_d_6.31 nM--[³H]muscimol[2]

Table 2: Behavioral Effects of this compound in the Elevated Zero Maze (EOM) in Rats

Dose (mg/kg, s.c.)Time in Open Quadrants (seconds, mean ± SEM)Vehicle Control (seconds, mean ± SEM)Reference
1.0Not significantly different from vehicle25.1 ± 5.7[3]
2.0Not significantly different from vehicle25.1 ± 5.7[3]
3.083.4 ± 12.725.1 ± 5.7[3]
p < 0.05 compared to vehicle

Mechanism of Action: A Tale of Two Effects

The pharmacological profile of this compound is context-dependent, highlighting the importance of the experimental system.

In Vitro Antagonism

Initial studies on rat brain synaptic membranes and dissociated hippocampal neurons demonstrated that this compound acts as a non-competitive antagonist of GABA-A receptors.[1] It was shown to inhibit the binding of the GABA-A agonist [³H]muscimol and to reduce GABA-induced inward currents.[1] This antagonistic effect suggests that in isolated systems, this compound can block the normal inhibitory function of GABA.

In Vivo Agonism

In contrast, in vivo studies in rats have revealed a potent GABA-A receptor agonist action.[4][5] Microiontophoretic application of this compound directly onto neurons predominantly inhibited their firing activity, an effect that was blocked by the GABA-A antagonist picrotoxin but not the GABA-B antagonist saclofen.[4][5] Furthermore, systemic administration of this compound produced anxiolytic-like effects in the elevated zero maze, consistent with the action of a GABA-A agonist.[3]

Reconciling the Discrepancy

The reasons for these opposing findings are not yet fully elucidated but may be attributed to several factors:

  • Metabolism: this compound may be metabolized in vivo to a compound with agonistic properties.

  • Receptor Subtypes: The specific GABA-A receptor subunit composition in different brain regions and developmental stages could influence this compound's functional effect.

  • Network Effects: In the complex in vivo environment, the net effect of this compound on neuronal activity may be a result of its actions on multiple cell types and circuits, leading to an overall inhibitory outcome.

  • Dopaminergic Modulation: this compound has been shown to have effects on dopamine D2 receptors, which could indirectly influence GABAergic pathways.[6][7] The interplay between the GABAergic and dopaminergic systems could contribute to the observed in vivo effects.

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study GABAergic pathways.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from studies investigating the binding of ligands to GABA-A receptors.[8][9]

Objective: To determine the binding affinity (IC₅₀, K_i_) of this compound for the GABA-A receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA or a known GABA-A antagonist (for non-specific binding)

  • This compound

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again. Repeat this wash step at least twice to remove endogenous GABA.

    • Resuspend the final pellet in an appropriate volume of buffer for the binding assay. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In test tubes, combine the membrane preparation (typically 100-200 µg of protein), [³H]muscimol (at a concentration near its K_d_, e.g., 1-5 nM), and varying concentrations of this compound.

    • For determining non-specific binding, use a separate set of tubes containing a high concentration of unlabeled GABA (e.g., 1 mM) or a saturating concentration of a GABA-A antagonist.

    • Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site binding model to determine the IC₅₀ value.

    • The K_i_ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_term Termination & Counting cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash Pellet (x2) p3->p4 p5 Resuspend Final Pellet p4->p5 a1 Incubate Membranes with [3H]muscimol & this compound p5->a1 t1 Vacuum Filtration a1->t1 t2 Wash Filters t1->t2 t3 Scintillation Counting t2->t3 d1 Calculate Specific Binding t3->d1 d2 Determine IC50 & Ki d1->d2

Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for recording GABA-induced currents and can be adapted from established methods.[10][11]

Objective: To characterize the effect of this compound on GABA-A receptor-mediated currents in individual neurons.

Materials:

  • Acutely dissociated neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • This compound

  • GABA

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation:

    • Prepare brain slices or dissociate neurons from the brain region of interest (e.g., hippocampus).

    • Continuously perfuse the recording chamber with oxygenated aCSF.

  • Pipette Pulling and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipettes with the internal solution.

  • Obtaining a Recording:

    • Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaohm seal).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -60 mV or -70 mV.

    • Apply GABA to the neuron via a puffer pipette or by adding it to the perfusion solution to evoke an inward chloride current.

    • After establishing a stable baseline of GABA-induced currents, co-apply this compound with GABA.

    • To test for antagonistic effects, apply this compound prior to and during GABA application.

    • To test for agonistic effects, apply this compound alone.

  • Data Analysis:

    • Measure the amplitude and kinetics of the GABA-induced currents in the presence and absence of this compound.

    • Construct a concentration-response curve to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism) of this compound.

G cluster_setup Setup cluster_rec Recording cluster_analysis Analysis s1 Prepare Brain Slice or Dissociated Neurons r1 Obtain Gigaohm Seal s2 Pull & Fill Patch Pipette r2 Establish Whole-Cell Configuration r1->r2 r3 Record Baseline GABA-induced Currents r2->r3 r4 Apply this compound r3->r4 a1 Measure Current Amplitude & Kinetics r4->a1 a2 Construct Concentration-Response Curve a1->a2

Workflow for Whole-Cell Patch-Clamp Electrophysiology.
In Vivo Microiontophoresis

This protocol is based on studies using microiontophoresis to apply drugs directly into the brain.[4][12]

Objective: To assess the direct effect of this compound on neuronal firing in a living animal.

Materials:

  • Anesthetized or head-fixed awake animal (e.g., rat)

  • Stereotaxic apparatus

  • Multi-barrel micropipettes

  • Microiontophoresis pump

  • Extracellular recording electrode

  • Amplifier and data acquisition system

  • This compound solution for iontophoresis

  • Solutions of GABA, picrotoxin, and saclofen

Procedure:

  • Animal Preparation:

    • Anesthetize the animal or use a head-fixed preparation for awake recordings.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

  • Electrode Assembly:

    • Use a multi-barrel micropipette with one barrel for extracellular recording and the other barrels filled with this compound, GABA, picrotoxin, and saclofen solutions.

  • Recording and Drug Application:

    • Slowly lower the electrode assembly into the target brain region.

    • Isolate the action potentials of a single neuron.

    • Record the baseline firing rate of the neuron.

    • Eject this compound from one of the barrels using the microiontophoresis pump and observe the change in firing rate.

    • To confirm the involvement of GABA-A receptors, co-eject picrotoxin with this compound.

    • To rule out the involvement of GABA-B receptors, co-eject saclofen with this compound.

  • Data Analysis:

    • Analyze the change in neuronal firing rate in response to this compound and the co-application of antagonists.

    • Compare the effects of this compound to the effects of GABA.

Elevated Zero Maze (EOM) for Anxiolytic-like Effects

This protocol is adapted from studies investigating anxiety-like behavior in rodents.[3][13]

Objective: To evaluate the anxiolytic-like effects of systemically administered this compound.

Materials:

  • Elevated zero maze apparatus

  • Video tracking system

  • Experimental animals (e.g., rats)

  • This compound solution for injection

  • Vehicle solution (e.g., saline with a small percentage of DMSO)

Procedure:

  • Animal Habituation:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 1-3 mg/kg, subcutaneously) or vehicle to the animals.

    • Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Testing:

    • Place the animal in one of the closed quadrants of the elevated zero maze.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open and closed quadrants, the number of entries into the open quadrants, and other behavioral parameters (e.g., head dips, stretched-attend postures).

    • Compare the behavior of the this compound-treated group to the vehicle-treated group.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound at the GABA-A receptor.

G GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Songorine_agonist This compound (Agonist) Songorine_agonist->GABA_A_Receptor Cl_influx Cl- influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition

Proposed Agonistic Action of this compound.

G GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Songorine_antagonist This compound (Antagonist) Songorine_antagonist->GABA_A_Receptor Cl_influx Cl- influx GABA_A_Receptor->Cl_influx No_hyperpolarization No/Reduced Hyperpolarization Cl_influx->No_hyperpolarization Disinhibition Disinhibition No_hyperpolarization->Disinhibition

References

Application of Songorine in Septic Cardiomyopathy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Songorine, a C20-diterpene alkaloid, in the investigation of septic cardiomyopathy. The protocols detailed below are synthesized from published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in this critical area.

Introduction to this compound and Septic Cardiomyopathy

Septic cardiomyopathy is a severe complication of sepsis, characterized by myocardial dysfunction that contributes significantly to mortality.[1] Research has identified mitochondrial dysregulation as a key pathological feature of this condition. This compound, an active compound isolated from the lateral root of Aconitum carmichaelii, has emerged as a promising agent for the treatment of heart failure and is now being investigated for its protective effects in septic cardiomyopathy.[2][3][4]

Mechanism of Action

This compound has been shown to exert its cardioprotective effects in septic cardiomyopathy through at least two key signaling pathways:

  • Nrf2 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inducing the degradation of its inhibitor, Keap1. In the nucleus, Nrf2, in cooperation with PGC-1α, upregulates the expression of antioxidant enzymes and genes involved in mitochondrial biogenesis and function. This enhances the heart's ability to combat oxidative stress and maintain energy production during sepsis.[2][3]

  • Wnt/β-catenin Signaling Pathway: this compound has also been found to activate the Wnt/β-catenin signaling pathway. This pathway is implicated in the regulation of mitochondrial biogenesis, which is crucial for maintaining cardiac function. By activating this pathway, this compound helps to preserve mitochondrial structure and function in the face of septic insults.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound in models of septic cardiomyopathy.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Septic Cardiomyopathy
ParameterControlLPS (10 mg/kg)LPS + this compound (10 mg/kg)LPS + this compound (50 mg/kg)Reference
Ejection Fraction (%) 75.6 ± 3.148.2 ± 2.560.1 ± 2.868.9 ± 3.0[3]
Fractional Shortening (%) 42.3 ± 2.225.1 ± 1.832.5 ± 2.038.7 ± 2.1[3]
Survival Rate (%) (72h, LPS 30mg/kg) 1005062.5100[3]
Table 2: In Vitro Effects of this compound on Cardiomyocytes Challenged with LPS
ParameterControlLPS (1 µg/mL)LPS + this compound (10 µM)LPS + this compound (50 µM)Reference
Cell Viability (%) 10065.4 ± 4.278.9 ± 3.889.1 ± 4.5[4]
Mitochondrial ROS (Fold Change) 1.03.8 ± 0.42.1 ± 0.31.5 ± 0.2[2]
Nrf2 Nuclear Translocation (Fold Change) 1.01.2 ± 0.12.5 ± 0.33.8 ± 0.4[2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of septic cardiomyopathy.

Songorine_Nrf2_Pathway cluster_sepsis Sepsis (LPS) cluster_this compound This compound Action cluster_nucleus Nucleus LPS LPS ROS Mitochondrial ROS LPS->ROS Cardioprotection Cardioprotection ROS->Cardioprotection induces damage Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation releases Nrf2 This compound This compound Keap1_degradation Keap1 Degradation This compound->Keap1_degradation Keap1_degradation->Keap1_Nrf2 inhibits Nrf2_nucleus Nrf2 Nrf2_translocation->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE binds PGC1a PGC-1α PGC1a->Nrf2_nucleus co-activates Mito_Biogenesis Mitochondrial Biogenesis Genes ARE->Mito_Biogenesis Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Mito_Biogenesis->Cardioprotection Antioxidant_Genes->Cardioprotection

This compound's activation of the Nrf2 signaling pathway.

Songorine_Wnt_Pathway cluster_sepsis Sepsis (LPS) cluster_this compound This compound Action cluster_downstream Downstream Effects LPS LPS Inflammation Inflammation LPS->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Inflammation->Mitochondrial_Dysfunction Cardioprotection Cardioprotection Mitochondrial_Dysfunction->Cardioprotection causes damage This compound This compound Wnt Wnt Signaling This compound->Wnt beta_catenin β-catenin Wnt->beta_catenin stabilizes PGC1a PGC-1α beta_catenin->PGC1a activates MMP2 MMP2 beta_catenin->MMP2 activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis MMP2->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Cardioprotection

This compound's modulation of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for key experiments cited in the research of this compound for septic cardiomyopathy.

Protocol 1: In Vivo Mouse Model of LPS-Induced Septic Cardiomyopathy

Objective: To induce a model of septic cardiomyopathy in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (purity ≥98%)

  • Sterile saline solution (0.9% NaCl)

  • Animal housing and handling equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (Saline)

    • LPS

    • LPS + this compound (low dose, e.g., 10 mg/kg)

    • LPS + this compound (high dose, e.g., 50 mg/kg)

  • This compound Administration: Administer this compound (dissolved in saline) or vehicle (saline) via intraperitoneal (i.p.) injection 1 hour before LPS challenge.

  • LPS Challenge:

    • For cardiac function studies, administer a single i.p. injection of LPS at 10 mg/kg.

    • For survival studies, administer a single i.p. injection of LPS at a higher dose, such as 30 mg/kg.

  • Monitoring:

    • For survival studies, monitor the mice every 12 hours for 72 hours and record mortality.

    • For cardiac function studies, perform echocardiography at 24 hours post-LPS injection.

  • Tissue Collection: At the end of the experiment (e.g., 24 hours for cardiac function studies), euthanize the mice and collect heart tissues for further analysis (e.g., Western blot, qRT-PCR, histology).

in_vivo_workflow start Start: Acclimatize Mice grouping Randomly Group Mice start->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment lps_challenge Induce Sepsis with LPS (i.p.) treatment->lps_challenge monitoring Monitor Survival / Perform Echocardiography lps_challenge->monitoring euthanasia Euthanize and Collect Heart Tissue monitoring->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Workflow for the in vivo mouse model of septic cardiomyopathy.
Protocol 2: In Vitro Cardiomyocyte Model of LPS-Induced Injury

Objective: To evaluate the direct protective effects of this compound on cardiomyocytes challenged with LPS.

Materials:

  • H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS from E. coli O111:B4

  • This compound (purity ≥98%)

  • Cell culture plates and flasks

Procedure:

  • Cell Culture: Culture H9c2 cells or NRVMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 2 hours.

    • Following pre-treatment, add LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours).

  • Analysis: After the incubation period, perform various assays, including:

    • Cell Viability Assay (MTT): To assess the cytoprotective effect of this compound.

    • Reactive Oxygen Species (ROS) Measurement: Using probes like DCFH-DA to quantify intracellular ROS levels.

    • Western Blot: To analyze the expression and phosphorylation of key proteins in the Nrf2 and Wnt/β-catenin pathways.

    • qRT-PCR: To measure the mRNA levels of genes related to mitochondrial biogenesis and inflammation.

Protocol 3: Western Blot Analysis

Objective: To determine the protein expression levels of key signaling molecules.

Materials:

  • Heart tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-PGC-1α, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize heart tissue or lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative mRNA expression of target genes.

Materials:

  • Heart tissue or cultured cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Gene-specific primers (e.g., for Nrf1, Tfam, Sod2, Cat)

Procedure:

  • RNA Extraction: Isolate total RNA from tissue or cells using an appropriate RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).

Conclusion

The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound in septic cardiomyopathy. The data suggests that this compound's ability to modulate the Nrf2 and Wnt/β-catenin signaling pathways, thereby preserving mitochondrial function and reducing oxidative stress, makes it a compelling candidate for further research and development. These detailed methodologies will aid researchers in conducting robust and reproducible studies to further elucidate the mechanisms of action and preclinical efficacy of this compound.

References

Application Notes and Protocols for Investigating the Anxiolytic Effects of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to evaluate the anxiolytic (anti-anxiety) potential of Songorine, a diterpenoid alkaloid. The protocols herein detail established behavioral assays in rodent models to assess anxiety-like behavior and subsequent molecular and biochemical analyses to elucidate the underlying mechanisms of action.

Introduction

This compound, isolated from plants of the Aconitum genus, has been investigated for various pharmacological activities, including potential anxiolytic effects.[1][2] Preclinical evidence suggests that this compound may exert its effects through modulation of the GABAergic system, acting as a potent agonist at GABA-A receptors.[3][4][5][6][7][8] This experimental design outlines a systematic approach to confirm and characterize the anxiolytic properties of this compound and to investigate its impact on key signaling pathways associated with anxiety, such as the ERK and CREB pathways.[9][10][11]

In Vivo Assessment of Anxiolytic-Like Activity

A battery of well-validated behavioral tests should be employed to assess the anxiolytic-like effects of this compound in rodents (e.g., mice or rats). These tests are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.[12][13][14][15]

Experimental Groups
  • Vehicle Control: Administration of the vehicle (e.g., saline, DMSO) used to dissolve this compound.

  • Positive Control: Administration of a known anxiolytic drug (e.g., Diazepam).

  • This compound Treatment Groups: Administration of at least three different doses of this compound to assess dose-dependency.

Behavioral Assays

The EPM is a widely used test to assess anxiety-like behavior.[16][17][18] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[19][20][21]

Protocol:

  • Administer this compound, vehicle, or positive control to the animals and allow for an appropriate absorption period (e.g., 30-60 minutes).

  • Place the animal in the center of the maze, facing one of the enclosed arms.

  • Allow the animal to explore the maze for a 5-minute period.[21]

  • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

The OFT is used to assess general locomotor activity and anxiety-like behavior.[22][23][24][25] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals will explore the center of the field more freely.[26]

Protocol:

  • Following drug administration, place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a 10-minute period.

  • Use a video tracking system to record the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of entries into the center zone.

  • Clean the arena thoroughly between each animal.

The LDB test is based on the conflict between the drive to explore and the aversion to a brightly lit environment.[27] Anxiolytic compounds increase the time spent in the light compartment.

Protocol:

  • After the absorption period post-drug administration, place the animal in the dark compartment of the box.

  • Allow the animal to freely explore both compartments for a 10-minute session.

  • Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the light compartment.

  • Clean the apparatus after each trial.

Data Presentation: Behavioral Assays

Table 1: Summary of Behavioral Assay Data

Treatment GroupEPM: Time in Open Arms (s)EPM: Open Arm EntriesOFT: Time in Center (s)OFT: Center EntriesLDB: Time in Light (s)LDB: Transitions
Vehicle Control
Positive Control (e.g., Diazepam)
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Investigation of Underlying Molecular Mechanisms

Following the behavioral assays, brain tissues (specifically the hippocampus and amygdala, regions critically involved in anxiety) and blood samples should be collected to investigate the molecular mechanisms of this compound.

GABA-A Receptor Binding Assay

To elucidate this compound's interaction with the GABA-A receptor, a radioligand binding assay can be performed.[8]

Protocol:

  • Prepare synaptic membranes from the hippocampus and amygdala of treated and control animals.

  • Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).

  • In parallel, incubate membranes with the radioligand and varying concentrations of unlabeled this compound to determine its binding affinity (IC50).

  • Non-specific binding is determined in the presence of an excess of an unlabeled GABA-A receptor agonist (e.g., GABA).

  • Measure the radioactivity using liquid scintillation counting.

  • Perform Scatchard analysis to determine if this compound's binding is competitive or non-competitive.

Measurement of Stress Hormones

Chronic anxiety is often associated with elevated levels of glucocorticoids. Plasma corticosterone levels can be measured as an indicator of stress.

Protocol: Corticosterone ELISA

  • Collect blood samples from animals via cardiac puncture at the end of the behavioral experiments.

  • Separate plasma by centrifugation.

  • Use a commercially available Corticosterone ELISA kit.[9][10][22][23]

  • Follow the manufacturer's instructions, which typically involve:

    • Adding standards and plasma samples to antibody-coated microplate wells.

    • Adding an enzyme-conjugated corticosterone.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate corticosterone concentrations based on the standard curve.

Analysis of Signaling Pathways

The ERK and CREB signaling pathways in the hippocampus and amygdala are implicated in anxiety and the action of anxiolytic drugs.[4][5][18][21] Western blotting can be used to measure the activation of these pathways by assessing the ratio of phosphorylated to total protein.[1][11][24]

Protocol:

  • Dissect the hippocampus and amygdala and homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against pERK, ERK, pCREB, and CREB overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and calculate the pERK/ERK and pCREB/CREB ratios.

Measurement of Serotonin Levels

To explore broader neurochemical effects, serotonin levels in the brain can be measured.[3][16][17][19][20]

Protocol: HPLC with Electrochemical Detection

  • Homogenize brain tissue samples (hippocampus and amygdala) in an appropriate buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantify serotonin levels by comparing the peak area to that of known standards.

Data Presentation: Molecular Assays

Table 2: Summary of Molecular Assay Data

Treatment GroupGABA-A Receptor Binding (IC50, µM)Plasma Corticosterone (ng/mL)Hippocampal pERK/ERK RatioAmygdalar pERK/ERK RatioHippocampal pCREB/CREB RatioAmygdalar pCREB/CREB RatioBrain Serotonin (ng/mg tissue)
Vehicle Control
Positive Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation & Dosing cluster_behavioral Behavioral Assessment cluster_molecular Molecular & Biochemical Analysis Animal_Acclimation Animal_Acclimation Habituation Habituation Animal_Acclimation->Habituation Group_Assignment Group_Assignment Habituation->Group_Assignment Dosing Dosing Group_Assignment->Dosing Vehicle, Positive Control, This compound (3 doses) EPM Elevated Plus Maze Dosing->EPM OFT Open Field Test Dosing->OFT LDB Light-Dark Box Dosing->LDB Tissue_Collection Brain & Blood Collection EPM->Tissue_Collection OFT->Tissue_Collection LDB->Tissue_Collection GABA_Assay GABA-A Receptor Binding Assay Tissue_Collection->GABA_Assay Corticosterone_ELISA Corticosterone ELISA Tissue_Collection->Corticosterone_ELISA Western_Blot Western Blot (pERK/ERK, pCREB/CREB) Tissue_Collection->Western_Blot Serotonin_HPLC Serotonin HPLC Tissue_Collection->Serotonin_HPLC

Caption: Experimental workflow for testing this compound's anxiolytic effects.

Proposed Signaling Pathway of this compound's Anxiolytic Action

signaling_pathway cluster_downstream Potential Downstream Signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Agonist Binding Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect ERK_Pathway ERK Pathway Modulation Neuronal_Inhibition->ERK_Pathway Modulation CREB_Pathway CREB Pathway Modulation Neuronal_Inhibition->CREB_Pathway Modulation ERK_Pathway->Anxiolytic_Effect CREB_Pathway->Anxiolytic_Effect

Caption: Hypothesized signaling pathway for this compound's anxiolytic effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Songorine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Songorine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of this compound in aqueous solutions?

This compound is sparingly soluble in aqueous buffers. Its solubility in a 1:4 solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.20 mg/mL[1]. For many experimental setups, this limited solubility can pose a significant challenge.

Q2: What are the most common organic solvents for dissolving this compound?

This compound exhibits good solubility in several organic solvents. It is soluble in dimethyl sulfoxide (DMSO) at approximately 5 mg/mL and in dimethylformamide (DMF) at about 10 mg/mL[1][2]. It is also slightly soluble in ethanol[1][2].

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What should I do?

This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the co-solvent percentage: If you are using a co-solvent like DMSO, try to keep its final concentration in the aqueous solution to a minimum, ideally below 1% (v/v) for in vivo studies to avoid potential toxicity[3]. For in vitro assays, you might be able to use a slightly higher percentage, but it's crucial to run a vehicle control to account for any effects of the solvent itself.

  • Use a different solubilization technique: If reducing the concentration or optimizing the co-solvent is not feasible, consider alternative methods such as cyclodextrin complexation or pH adjustment.

Q4: Can I increase the solubility of this compound by adjusting the pH of my aqueous solution?

Based on its predicted pKa of 14.20±0.60, this compound is a very weak acid[2]. This means that its ionization state, and therefore its solubility, is unlikely to be significantly altered within the typical physiological pH range (pH 1-8). While adjusting the pH to very high values (e.g., pH > 12) might theoretically increase solubility, this is often not compatible with biological experiments. For most applications, pH adjustment is not a primary strategy for enhancing this compound solubility.

Q5: Are there any advanced formulation strategies to improve this compound's aqueous solubility for in vivo studies?

Yes, for in vivo applications where aqueous compatibility is critical, several advanced formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, and other formulation excipients to create stable solutions or dispersions suitable for administration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF first, and then dilute the stock solution with the aqueous buffer.
Precipitation occurs upon dilution of the organic stock solution into the aqueous medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of the organic co-solvent is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of the co-solvent in the final solution (while considering its potential effects on the experiment). Consider using a different solubilization method like cyclodextrin complexation.
The prepared aqueous solution of this compound is not stable and precipitates over time. This compound may not be stable in aqueous solutions for extended periods.It is recommended to prepare fresh aqueous solutions of this compound on the day of use[1]. Avoid storing aqueous solutions for more than one day.
High concentration of co-solvent (e.g., DMSO) is causing toxicity in my cell culture or animal model. Many organic solvents can be toxic at higher concentrations.Minimize the final concentration of the co-solvent. For in vivo studies, aim for a DMSO concentration of less than 1% (v/v)[3]. Explore alternative, less toxic co-solvents or use cyclodextrins to enhance solubility.

Data Presentation: this compound Solubility

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~ 5 mg/mL[1][2]
Dimethylformamide (DMF)~ 10 mg/mL[1][2]
EthanolSlightly soluble[1][2]
DMF:PBS (1:4, pH 7.2)~ 0.20 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Table 2: Qualitative Comparison of Solubilization Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, DMF, Ethanol, Propylene Glycol) Increasing the polarity of the solvent mixture to better solvate the drug molecule.Simple and effective for preparing stock solutions.Potential for toxicity at higher concentrations, especially in vivo. May interfere with some biological assays.
Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Encapsulating the hydrophobic this compound molecule within the cyclodextrin cavity, increasing its apparent water solubility.Generally low toxicity. Can significantly increase aqueous solubility and stability.Requires specific protocol development. May alter the pharmacokinetics of the drug.
pH Adjustment Ionizing the drug molecule to increase its interaction with water.Simple to implement.Not effective for this compound due to its very high pKa. Extreme pH values are often not biocompatible.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

This protocol is a general guideline and may need optimization for your specific application.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture or molecular biology grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 5 mg/mL stock, add 200 µL of DMSO to 1 mg of this compound).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • To prepare the working solution, dilute the DMSO stock solution into the sterile aqueous buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the percentage of DMSO.

  • For in vivo studies, ensure the final concentration of DMSO is as low as possible (ideally <1% v/v)[3]. For a 1% DMSO solution, you would add 10 µL of the DMSO stock to 990 µL of the aqueous buffer.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Conceptual)

This protocol outlines the general steps for preparing a this compound-cyclodextrin complex. The choice of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)) and the specific molar ratio will require experimental optimization.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vials

  • Freeze-dryer (optional, for solid complex)

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound powder to the cyclodextrin paste.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • The resulting paste can be dried under vacuum to obtain a solid powder of the complex, which can then be dissolved in the aqueous medium.

Procedure (Co-evaporation Method):

  • Dissolve the this compound and cyclodextrin in a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Stir the solution for a set period to allow for complex formation.

  • Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid is the this compound-cyclodextrin complex, which can be reconstituted in the desired aqueous buffer.

Visualizations

Signaling Pathways and Experimental Workflow

Songorine_Solubilization_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_outcome Outcome cluster_troubleshoot Troubleshooting start This compound Powder cosolvent Co-solvent (e.g., DMSO, DMF) start->cosolvent Choose Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Method ph_adjust pH Adjustment (Generally Ineffective) start->ph_adjust Choose Method stock Prepare Stock Solution cosolvent->stock cyclodextrin->stock dilute Dilute into Aqueous Medium stock->dilute solution Clear Aqueous Solution dilute->solution Successful precipitation Precipitation dilute->precipitation Unsuccessful troubleshoot Adjust Concentration Optimize Co-solvent % Change Method precipitation->troubleshoot troubleshoot->dilute

Caption: Experimental workflow for overcoming this compound solubility issues.

Songorine_GABAA_Receptor_Interaction cluster_membrane Postsynaptic Membrane gaba_receptor GABAA Receptor (Ligand-gated Cl- channel) cl_ion Cl- gaba_receptor->cl_ion Channel Opens no_hyperpolarization No Hyperpolarization gaba_receptor->no_hyperpolarization Channel Remains Closed (in presence of GABA) gaba GABA gaba->gaba_receptor Binds to This compound This compound This compound->gaba_receptor Antagonizes (Non-competitive) hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_ion->hyperpolarization Influx leads to

Caption: this compound's antagonistic action on the GABAA receptor.

Songorine_PI3K_AKT_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k Activates akt AKT pi3k->akt Activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 Phosphorylates Keap1, leading to dissociation nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto Releases nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl Translocates to are ARE (Antioxidant Response Element) nrf2_nucl->are Binds to antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Promotes Transcription

Caption: this compound's activation of the PI3K/AKT/NRF2 signaling pathway.

Songorine_Apoptosis_Pathway cluster_gsk GSK3β/β-catenin Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound gsk3b GSK3β This compound->gsk3b Inhibits Phosphorylation of bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates beta_catenin β-catenin gsk3b->beta_catenin Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: this compound's influence on the Bcl-2/Bax and GSK3β/β-catenin pathways.

References

Technical Support Center: Songorine for Anxiolytic Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers investigating the anxiolytic properties of Songorine. It includes frequently asked questions, troubleshooting advice, quantitative data summaries, and detailed experimental protocols to facilitate the optimization of this compound dosage and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for assessing the anxiolytic effects of this compound in rodents?

A1: Published literature suggests a dose-dependent anxiolytic effect. For rats, effective doses in the Elevated Zero Maze (EOM) test have been reported in the range of 1.0 mg/kg to 3.0 mg/kg (subcutaneous injection), with 3.0 mg/kg showing significant effects[1][2]. For mice, a pronounced anxiolytic effect was observed at a much lower dose of 25 µg/kg (0.025 mg/kg, per os) in the elevated plus-maze test and at 0.25 mg/kg in the Vogel conflict test[3][4]. We recommend starting with a dose-response study that includes doses in both the lower (µg/kg) and higher (mg/kg) ranges, depending on the animal model and administration route.

Q2: I am seeing conflicting reports on this compound's mechanism of action. Is it a GABA-A receptor agonist or antagonist?

A2: This is a critical point of potential confusion. An earlier in vitro study from 2003 suggested this compound acts as a non-competitive GABA-A receptor antagonist[5]. However, a more recent and comprehensive 2022 in vivo study demonstrated that this compound acts as a potent GABA-A receptor agonist to produce its anxiolytic effects[1][6][7][8]. The inhibitory effects of this compound on neuronal firing were blocked by the GABA-A antagonist picrotoxin, but not by the GABA-B antagonist saclofen, supporting the agonist mechanism in a live animal model[2][6][9]. For anxiolytic research, the current consensus points towards a GABA-A agonist action.

Q3: My experimental results are inconsistent. What are some common pitfalls?

A3: Inconsistent results can arise from several factors:

  • Vehicle and Solubility: this compound has been dissolved in 3.3% DMSO for subcutaneous injections[1][2][9]. Ensure the compound is fully dissolved and the vehicle itself is tested as a control, as it can have behavioral effects.

  • Timing of Administration: The timing between drug administration and behavioral testing is crucial. For subcutaneous injections in rats, a 30-45 minute pre-treatment time has been used before behavioral tasks[2][9]. This timing may need to be optimized for different administration routes (e.g., oral, intraperitoneal).

  • Behavioral Assay Sensitivity: The choice of behavioral test is important. The Elevated Zero Maze (EOM), Elevated Plus Maze (EPM), and Vogel conflict tests have all been used successfully[1][3][4]. Ensure your chosen paradigm is validated in your lab and that environmental factors (e.g., lighting, noise) are strictly controlled.

  • Animal Strain and Species: Different rodent species (rats vs. mice) and strains can exhibit varied sensitivity to pharmacological agents[4][10]. The effective dose range may differ significantly, as noted in Q1.

Q4: Does this compound have sedative or psychomotor side effects that could confound my results?

A4: At effective anxiolytic doses (e.g., up to 3.0 mg/kg in rats), this compound has been shown to not produce adverse sedative or psychomotor effects[1][7][8]. Studies using the Psychomotor Vigilance Task (PVT) and assessing locomotor activity (e.g., rearings in the EOM) found no significant impairment, which is a notable advantage over benzodiazepines like diazepam[1][9]. However, it is always recommended to include control measures for locomotor activity in your experimental design.

Q5: Is the GABA-A receptor the only pathway involved in this compound's effects?

A5: While the GABA-A receptor agonism appears to be the primary mechanism for its anxiolytic effects, other research has shown this compound can act on different pathways in other contexts. For instance, in models of acute lung injury, this compound was found to inhibit inflammation and oxidative stress via the PI3K/AKT/NRF2 signaling pathway[11][12][13]. While this is likely distinct from its anxiolytic action, it highlights the compound's diverse pharmacological profile.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anxiolytic effects of this compound.

Table 1: this compound Dosage and Effects in Rats (Elevated Zero Maze)

Dosage (mg/kg, s.c.)VehicleKey Behavioral Outcome (Time in Open Quadrants)Sedative/Psychomotor Effects?Reference
1.03.3% DMSONo significant increase vs. vehicleNo[1]
2.03.3% DMSONo significant increase vs. vehicleNo[1]
3.03.3% DMSOSignificant increase (83.4 ± 12.7 s vs. 25.1 ± 5.7 s for vehicle)No[1]

Table 2: this compound Dosage and Effects in Mice

DosageAdministration RouteBehavioral TestKey OutcomeReference
0.25 mg/kgNot SpecifiedVogel Conflict TestHigh anxiolytic activity, no sedation[3]
25 µg/kg (0.025 mg/kg)Per Os (Oral)Elevated Plus Maze TestPronounced anxiolytic effect[4]

Detailed Experimental Protocols

Protocol: Assessing Anxiolytic Effects using the Elevated Zero Maze (EOM) in Rats

This protocol is adapted from methodologies described in the literature[1][9].

1. Objective: To evaluate the dose-dependent anxiolytic effects of this compound by measuring the time spent in the open areas of an Elevated Zero Maze.

2. Materials:

  • This compound

  • Vehicle (e.g., 3.3% DMSO in saline)

  • Male Long-Evans rats (or other appropriate strain)

  • Elevated Zero Maze apparatus (circular track, elevated from the floor, divided into two open and two closed quadrants)

  • Video tracking software

3. Drug Preparation:

  • Prepare a stock solution of this compound.

  • On the day of the experiment, dilute the stock solution with the vehicle to achieve final concentrations for subcutaneous (s.c.) injection at a volume of 1 mL/kg.

  • Prepare a vehicle-only control solution.

4. Experimental Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.

  • Dosing: Administer this compound (e.g., 1.0, 2.0, 3.0 mg/kg, s.c.) or vehicle to the rats. A well-established anxiolytic like Diazepam (e.g., 2.5 mg/kg) can be used as a positive control[1].

  • Pre-treatment Interval: Return the animals to their home cages for a 30-45 minute absorption period[2][9].

  • EOM Test:

    • Place the rat in one of the closed quadrants of the EOM, facing the wall.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Primary: Time spent in the open quadrants.

      • Secondary: Number of entries into open quadrants, number of head-dips over the edge of the open quadrants.

      • Control: Number of rearings in the closed quadrants (as a measure of general locomotor activity).

    • Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare drug-treated groups to the vehicle control group.

5. Troubleshooting:

  • Low Exploration: If animals are immobile (freezing), it may indicate high stress levels. Ensure proper acclimation and a low-stress testing environment (dim lighting, low noise).

  • Vehicle Effects: Always run a vehicle-only group to ensure the solvent does not have an independent effect on anxiety-like behavior.

Visualizations: Signaling Pathways & Workflows

Proposed Anxiolytic Signaling Pathway for this compound

The primary mechanism for this compound's anxiolytic effect is its action as a positive modulator or direct agonist at the GABA-A receptor, leading to increased neuronal inhibition.

Songorine_GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Decreased Neuronal Excitability This compound This compound This compound->GABA_R Binds and Activates GABA GABA (Endogenous Ligand) GABA->GABA_R Binds and Activates

Caption: Proposed mechanism of this compound's anxiolytic action via GABA-A receptor agonism.

Experimental Workflow for Anxiolytic Drug Testing

This diagram outlines the logical flow of an experiment designed to test the anxiolytic properties of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase arrow arrow Animal_Acclimation 1. Animal Acclimation (1 week) Drug_Prep 2. Drug & Vehicle Preparation Animal_Acclimation->Drug_Prep Dosing 3. Administration (this compound, Vehicle, Control) Pretreatment 4. Pre-treatment Interval (e.g., 30-45 min) Dosing->Pretreatment Behavioral_Test 5. Behavioral Assay (e.g., EOM for 5 min) Pretreatment->Behavioral_Test Data_Scoring 6. Video Scoring & Data Extraction Stats 7. Statistical Analysis (ANOVA) Data_Scoring->Stats Conclusion 8. Conclusion on Anxiolytic Effect Stats->Conclusion

Caption: Standard workflow for preclinical evaluation of this compound's anxiolytic effects.

References

Preventing degradation of Songorine in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Songorine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q2: What is the stability of this compound in its solid form and in solution?

A2: As a solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[2] It is not recommended to store aqueous solutions for more than one day.[1] For stock solutions in other solvents, it is recommended to protect them from light; storage at -80°C for up to six months or -20°C for one month is advised.[3][4]

Q3: What are the known degradation pathways for this compound?

A3: As a diterpenoid alkaloid, this compound is susceptible to degradation primarily through oxidation and hydrolysis.

  • Oxidation: The amino group and other susceptible moieties in the this compound molecule can be oxidized, especially in the presence of oxidizing agents or under prolonged exposure to air. The oxidation of diterpenoid alkaloids can lead to the dealkylation of the amino group or the formation of lactams.[1][2]

  • Hydrolysis: Diterpenoid alkaloids containing ester groups can undergo hydrolysis, which is the cleavage of these groups. This process can be accelerated by acidic or basic conditions.[5][6] While this compound itself does not have ester groups, derivatives might, and understanding this pathway is crucial when working with related compounds.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is crucial to control the storage conditions and handling of this compound solutions.

  • Temperature: Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage.[2][3][4] Avoid repeated freeze-thaw cycles.[2]

  • Solvent: Use high-purity, anhydrous organic solvents like DMSO or DMF for stock solutions. For aqueous experiments, prepare fresh solutions daily.[1]

  • Light: Protect solutions from light, as photolytic degradation can occur.[3][4] Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For preparing stock solutions, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Degradation of this compound in the experimental solution.1. Verify Solution Age and Storage: Ensure that the this compound solution was freshly prepared, especially if it is an aqueous solution. Check if stock solutions were stored at the correct temperature and for the recommended duration.2. Assess Solvent Quality: Use high-purity, anhydrous solvents. Moisture in solvents can promote hydrolysis.3. Check for Contaminants: Ensure all glassware and equipment are clean and free of any oxidizing agents or acidic/basic residues.4. Perform a Quality Control Check: If possible, analyze the concentration and purity of your this compound solution using a suitable analytical method like HPLC.
Precipitation observed in the solution. Poor solubility or supersaturation.1. Review Dissolution Protocol: Ensure this compound was fully dissolved in the organic solvent before adding the aqueous buffer.[1]2. Adjust Concentration: The solubility of this compound in aqueous buffers is limited.[1] You may need to work with lower concentrations.3. Consider Solvent Composition: For in vivo studies, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can improve solubility.[3]
Loss of biological activity over time. Chemical degradation of this compound.1. Prepare Fresh Solutions: The most reliable way to ensure activity is to prepare fresh dilutions from a properly stored stock solution for each experiment.2. Investigate Potential Interactions: Be aware of other components in your experimental system (e.g., other compounds, excipients) that might react with this compound.

Data Presentation

Table 1: Solubility and Stability of this compound

Form Solvent Solubility Storage Temperature Stability Reference
Solid---20°C≥ 4 years[1]
Stock SolutionDMSO~5 mg/mL-80°C1 year[1][2]
-20°C1 month[2]
Stock SolutionDMF~10 mg/mL-80°C6 months (protect from light)[1][3][4]
-20°C1 month (protect from light)[3][4]
Aqueous Solution1:4 DMF:PBS (pH 7.2)~0.20 mg/mLRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Purging the solvent with an inert gas before use is recommended to minimize oxidation.[1]

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Experimental Solution

  • Thaw a single aliquot of the this compound stock solution (prepared in DMF as per Protocol 1).

  • Dilute the stock solution with the desired aqueous buffer (e.g., PBS pH 7.2) to the final working concentration.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[1]

Protocol 3: Stability-Indicating HPLC Method for Diterpenoid Alkaloids (General Protocol)

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[7]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient program needs to be optimized to achieve good separation of this compound from its potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection Wavelength: To be determined by analyzing a UV spectrum of this compound. A wavelength of maximum absorbance should be chosen.

  • Forced Degradation Studies for Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions such as:

    • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[8]

    • Oxidation: e.g., 3% hydrogen peroxide at room temperature.[8]

    • Thermal Stress: Heating the solution (e.g., 80°C).[8]

    • Photostability: Exposing the solution to UV light.[9]

  • The HPLC method is considered stability-indicating if it can separate the intact this compound peak from all the degradation product peaks.

Mandatory Visualizations

Degradation_Pathway This compound This compound (Active Compound) Oxidation Oxidation (e.g., exposure to air, oxidizing agents) This compound->Oxidation Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis ThermalStress Thermal Stress (Elevated Temperature) This compound->ThermalStress Photodegradation Photodegradation (Exposure to Light) This compound->Photodegradation Oxidized_Products Oxidized Products (e.g., N-dealkylated derivatives, lactams) Loss of Activity Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Relevant for ester-containing derivatives) Altered Activity/Toxicity Hydrolysis->Hydrolyzed_Products Thermal_Degradants Thermally Degraded Products Loss of Activity ThermalStress->Thermal_Degradants Photo_Degradants Photodegradation Products Loss of Activity Photodegradation->Photo_Degradants

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Solution Check Age and Storage of this compound Solution Start->Check_Solution Fresh_Solution Prepare Fresh Solution Check_Solution->Fresh_Solution Solution is old or improperly stored Check_Solvent Assess Solvent Quality (Purity, Anhydrous) Check_Solution->Check_Solvent Solution is fresh and properly stored End Consistent Results Fresh_Solution->End Use_High_Purity_Solvent Use High-Purity, Anhydrous Solvent Check_Solvent->Use_High_Purity_Solvent Solvent quality is questionable Check_Contaminants Check for Contaminants in Glassware/Reagents Check_Solvent->Check_Contaminants Solvent is of high quality Use_High_Purity_Solvent->End Clean_Equipment Thoroughly Clean all Equipment Check_Contaminants->Clean_Equipment Contamination is suspected Perform_QC Perform Quality Control (e.g., HPLC analysis) Check_Contaminants->Perform_QC No obvious contamination Clean_Equipment->End Perform_QC->End Storage_Selection Start Need to Store This compound Solution Storage_Duration Intended Storage Duration? Start->Storage_Duration Long_Term Long-Term (> 1 month) Storage_Duration->Long_Term > 1 month Short_Term Short-Term (≤ 1 month) Storage_Duration->Short_Term ≤ 1 month Daily_Use For Immediate/Daily Use Storage_Duration->Daily_Use Daily Store_minus_80 Store Aliquots at -80°C in Amber Vials Long_Term->Store_minus_80 Store_minus_20 Store Aliquots at -20°C in Amber Vials Short_Term->Store_minus_20 Prepare_Fresh Prepare Fresh Aqueous Solution from Stock Daily Daily_Use->Prepare_Fresh End Optimal Stability Store_minus_80->End Store_minus_20->End Prepare_Fresh->End

References

Technical Support Center: Troubleshooting Unexpected In vivo Effects of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Songorine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This compound, a diterpenoid alkaloid from the Aconitum genus, has demonstrated promising therapeutic potential, but like any experimental compound, can produce unexpected results.[1][2][3] This guide is designed to help you navigate these challenges and ensure the robustness of your research.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound?

This compound has been shown to exert its effects through at least two key signaling pathways:

  • GABA-A Receptor Agonism: Recent studies indicate that this compound acts as a potent agonist at GABA-A receptors.[2] This interaction is believed to be the primary driver of its anxiolytic effects. It's important to note that some earlier research suggested an antagonistic effect, a discrepancy that may be attributable to differences in the age of the animal models used.[2]

  • PI3K/AKT/NRF2 Pathway Activation: this compound has been demonstrated to activate the PI3K/AKT/NRF2 signaling pathway. This mechanism is associated with its anti-inflammatory and anti-oxidative stress properties, particularly in models of acute lung injury.[4]

Q2: What are the expected in vivo effects of this compound at therapeutic doses?

At established therapeutic dosages (e.g., 1.0-3.0 mg/kg in rats), this compound is expected to produce anxiolytic effects without significant sedative or psychomotor side effects.[1][2][3] It has also been shown to mitigate sepsis-induced acute lung injury and reduce inflammation.[4]

Q3: Is this compound toxic?

Troubleshooting Guide

Issue 1: No Observable Anxiolytic Effect

Possible Causes:

  • Suboptimal Dosage: The effective dose of this compound can vary between species and even strains of animals. The documented effective anxiolytic dose in rats is 3.0 mg/kg.[1]

  • Route of Administration: The bioavailability and pharmacokinetics of this compound can be influenced by the administration route. Subcutaneous (s.c.) and intravenous (i.v.) routes have been used effectively in published studies.[1]

  • Animal Model Characteristics: The age, sex, and strain of the animal model can impact the behavioral response to this compound.

  • Assay Sensitivity: The behavioral assay used to assess anxiety (e.g., Elevated Zero Maze, Elevated Plus Maze) may not be sensitive enough to detect the effects of the administered dose.

Troubleshooting Steps:

  • Conduct a Dose-Response Study: If you are not observing the expected effect, perform a dose-escalation study to determine the optimal effective dose in your specific model.

  • Verify Drug Formulation and Stability: Ensure that your this compound solution is properly formulated and has not degraded. Refer to the supplier's instructions for storage and handling.

  • Optimize Behavioral Assay Protocol: Review and optimize your behavioral testing parameters, including habituation time, lighting conditions, and time of day for testing.

  • Consider Animal Model: If possible, test this compound in a different, well-validated model of anxiety.

Issue 2: Unexpected Sedation or Psychomotor Impairment

Possible Causes:

  • High Dosage: While therapeutic doses are not associated with sedation, higher, supra-therapeutic doses may induce these effects.[1][2][3]

  • Off-Target Effects: At higher concentrations, the possibility of off-target interactions increases.

  • Interaction with Other Compounds: If co-administering other drugs, there may be an unforeseen synergistic effect leading to sedation.

Troubleshooting Steps:

  • Reduce the Dose: If sedation is observed, reduce the administered dose of this compound.

  • Review Co-administered Substances: Carefully review the known pharmacology of any other compounds used in your experiment for potential interactions with GABAergic or other relevant pathways.

  • Perform Control Experiments: Administer the vehicle alone to ensure that the observed effects are not due to the solvent or other components of the formulation.

Issue 3: Contradictory Results Compared to Published Literature

Possible Causes:

  • Discrepancy in GABA-A Receptor Effect: As noted, there are conflicting reports in the literature regarding this compound's effect on the GABA-A receptor.[2] This may be a genuine biological variable.

  • Experimental Conditions: Minor variations in experimental protocols, animal models, or reagents can lead to different outcomes.

Troubleshooting Steps:

  • Acknowledge the Discrepancy: Be aware of the conflicting literature and consider that your results may be contributing to a more nuanced understanding of this compound's pharmacology.

  • Detailed Protocol Comparison: Meticulously compare your experimental protocol with those of published studies to identify any potential sources of variation.

  • Confirm Reagent Identity and Purity: Ensure the identity and purity of your this compound compound through analytical methods if possible.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
Anxiolytic Effective Dose 3.0 mg/kgRats.c.[1]
Anti-inflammatory Effective Dose 40 mg/kgMousei.p.[4]

Experimental Protocols

Elevated Zero Maze (EOM) for Anxiolytic Activity in Rats

This protocol is adapted from studies demonstrating the anxiolytic effects of this compound.[1][2]

1. Materials:

  • This compound

  • Vehicle (e.g., 3.3% DMSO in phosphate-buffered saline)[1]

  • Elevated Zero Maze apparatus

  • Video tracking software

2. Animal Model:

  • Adult male Long-Evans rats[1]

3. Dosing:

  • Administer this compound (1.0, 2.0, or 3.0 mg/kg) or vehicle subcutaneously (s.c.) 45 minutes before the test.[1]

4. Procedure:

  • Place the rat in the closed quadrant of the EOM and allow it to explore freely for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • Analyze the video to quantify the time spent in the open quadrants, the number of entries into the open quadrants, and the number of head-dips.

5. Data Analysis:

  • Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Unexpected In Vivo Effects start Unexpected Effect Observed q1 Is the effect sedation or psychomotor impairment? start->q1 a1_yes Reduce Dose q1->a1_yes Yes q2 Is there a lack of expected anxiolytic effect? q1->q2 No end Refined Experiment a1_yes->end a2_yes Perform Dose-Response Study Verify Formulation Optimize Assay q2->a2_yes Yes q3 Are the results contradictory to published literature? q2->q3 No a2_yes->end a3_yes Acknowledge Discrepancy Compare Protocols Confirm Reagent Purity q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for unexpected this compound effects.

G cluster_1 This compound Signaling Pathways cluster_gaba Anxiolytic Effect cluster_pi3k Anti-inflammatory Effect This compound This compound gaba_r GABA-A Receptor This compound->gaba_r Agonism pi3k PI3K This compound->pi3k Activation anxiolysis Anxiolysis gaba_r->anxiolysis akt AKT pi3k->akt nrf2 NRF2 akt->nrf2 inflammation Inflammation/Oxidative Stress nrf2->inflammation

Caption: Known signaling pathways of this compound.

This technical support guide provides a starting point for troubleshooting unexpected in vivo effects of this compound. As with any experimental compound, careful observation, meticulous record-keeping, and a systematic approach to troubleshooting are essential for success.

References

Technical Support Center: Minimizing Off-Target Effects of Songorine in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Songorine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a diterpenoid alkaloid with several reported biological activities. Its primary mechanisms of action appear to involve the modulation of key signaling pathways. In models of sepsis-induced acute lung injury, this compound has been shown to inhibit inflammation and oxidative stress by activating the PI3K/AKT/NRF2 signaling pathway.[1][2][3] Additionally, it has demonstrated effects on the central nervous system, with some studies indicating it acts as a potent GABA-A receptor agonist, leading to anxiolytic effects without significant sedation.[4][5][6]

Q2: What are the potential off-target effects of this compound that I should be aware of?

While a comprehensive off-target binding profile for this compound is not publicly available, some studies suggest potential interactions with other receptors and pathways. For instance, there is evidence that this compound may exert an agonistic action at dopamine D2 receptors, which could contribute to its effects on excitatory synaptic transmission.[4][5] There are also conflicting reports on its interaction with GABA-A receptors, with some studies suggesting an antagonistic effect.[7][8][9][10] Furthermore, in the context of epithelial ovarian cancer, this compound has been shown to suppress cell growth and metastasis via the Bcl-2/Bax and GSK3β/β-catenin signaling pathways.[11]

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for the correct interpretation of experimental data. General strategies include:

  • Dose-Response Analysis: Always perform a dose-response curve to identify the minimal effective concentration of this compound required to achieve the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.

  • Use of Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the intended on-target activity, use a structurally different compound that targets the same pathway.

  • Control Experiments: Include appropriate controls, such as vehicle-treated groups and, if possible, a structurally similar but inactive analog of this compound.

  • Target Engagement Assays: Employ methods like the cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target in your specific cellular context.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein or using a downstream effector to see if the phenotype induced by this compound can be reversed.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests potential causes and solutions related to off-target effects.

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic results. The observed phenotype may be due to an off-target effect rather than the intended on-target activity.1. Validate with a secondary compound: Use a structurally unrelated molecule that targets the same pathway. A similar phenotype strengthens the on-target hypothesis.2. Perform a detailed dose-response analysis: A clear correlation between the dose and the on-target IC50/EC50 suggests on-target activity.3. Conduct a rescue experiment: If the this compound-induced phenotype is reversed by modulating the target pathway, it supports an on-target mechanism.
Cellular toxicity at concentrations expected to be specific. The compound may be interacting with off-targets that regulate essential cellular processes.1. Lower the concentration: Determine the lowest concentration of this compound needed for on-target engagement.2. Assess cell health: Use viability assays (e.g., MTT, trypan blue) and apoptosis markers (e.g., caspase activity) to quantify toxicity across a range of concentrations.3. Consider a more selective compound: If available, use an alternative compound with a better-documented selectivity profile for your target of interest.
Activation of an unexpected signaling pathway. This could be due to off-target activation or crosstalk between signaling pathways.1. Profile against related targets: If you suspect an off-target, test this compound's activity against a panel of related proteins.2. Map the activated pathway: Use inhibitors or siRNAs for components of the unexpected pathway to understand its connection to the observed phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to its intended protein target in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant using Western blotting.

  • Analysis: In this compound-treated samples, the target protein should be stabilized at higher temperatures compared to the vehicle control, indicating direct binding.

Visualizations

Signaling Pathways

Songorine_PI3K_AKT_NRF2_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT NRF2 NRF2 AKT->NRF2 ARE Antioxidant Response Element NRF2->ARE Anti_Inflammatory Anti-inflammatory Effects ARE->Anti_Inflammatory Anti_Oxidative Anti-oxidative Stress ARE->Anti_Oxidative

Caption: this compound's activation of the PI3K/AKT/NRF2 pathway.

Songorine_GABA_A_Receptor_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: Agonistic action of this compound on the GABA-A receptor.

Experimental Workflow

Off_Target_Validation_Workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Decision Correlates with On-Target Potency? Dose_Response->Decision Secondary_Compound Test Structurally Unrelated Compound for Same Target Decision2 Same Phenotype Observed? Secondary_Compound->Decision2 CETSA Conduct CETSA for Target Engagement Decision3 Target Engagement Confirmed? CETSA->Decision3 On_Target Phenotype is Likely On-Target Off_Target Phenotype is Likely Off-Target Decision->Secondary_Compound Yes Decision->Off_Target No Decision2->CETSA Yes Decision2->Off_Target No Decision3->On_Target Yes Decision3->Off_Target No

Caption: Workflow for validating on-target vs. off-target effects.

References

Technical Support Center: Adjusting Songorine Concentration for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Songorine in patch-clamp experiments.

Troubleshooting Guide & FAQs

Q1: I am not observing any effect of this compound on my cells. What could be the reason?

A1: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • Concentration: The effective concentration of this compound can vary depending on the cell type and the specific ion channel or receptor being studied. A typical starting range for patch-clamp studies is 10-100 μM.[1][2][3] If you are using a lower concentration, you may need to increase it.

  • Solubility: this compound has poor solubility in aqueous solutions. It is crucial to prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in your extracellular solution.[4][5][6][7] Ensure the final DMSO concentration is low enough to not affect your cells (typically <0.1%).

  • Washout/Application Time: The effect of this compound can be long-lasting and may not be readily reversible with washout.[1][3] Ensure you are applying the drug for a sufficient duration to observe an effect.

  • Cell Type/Target Expression: The target of this compound may not be present or expressed at a high enough level in your specific cell type. The effects of this compound have been documented in rat hippocampal neurons.[1][3][8]

Q2: I am observing an unexpected effect (e.g., inhibition instead of excitation). Why is this happening?

A2: The mechanism of action of this compound is complex and has been reported to have multiple targets, leading to seemingly contradictory effects. Here’s how to dissect the observed response:

  • GABAa Receptor Antagonism: Some studies suggest this compound acts as a non-competitive antagonist at GABAa receptors.[8] This would lead to a reduction of GABA-induced inhibitory currents. If you are studying GABAergic transmission, you would expect to see a decrease in inhibitory postsynaptic currents (IPSCs). The IC50 for the inhibition of GABA-induced inward current has been reported to be 19.6 μM.[8]

  • GABAa Receptor Agonism: Conversely, other research indicates that this compound can act as a potent GABAa receptor agonist, which would enhance inhibitory effects.[9] This would manifest as an increase in holding current or potentiation of GABA-induced currents.

  • Dopamine D2 Receptor Agonism: this compound has also been shown to enhance excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[1][2][3] This effect can be blocked by D2 receptor antagonists like sulpiride.[1][3]

  • Voltage-Gated Sodium Channels: While less characterized, like other Aconitum alkaloids, this compound may also modulate voltage-gated sodium channels.

To determine the specific action in your preparation, you can use selective antagonists for these targets in co-application with this compound.

Q3: My giga-seal is unstable after applying this compound. How can I prevent this?

A3: Seal instability upon drug application is a common issue in patch-clamp experiments. Here are some tips:

  • Solvent Concentration: If you are using a DMSO stock, ensure the final concentration in your recording solution is minimal. High concentrations of DMSO can destabilize cell membranes.

  • Perfusion Speed: Apply the this compound-containing solution at a slow and steady perfusion rate to minimize mechanical stress on the patch.

  • Solution Purity: Ensure your this compound solution is properly dissolved and filtered to remove any precipitates that could clog the perfusion lines or mechanically disrupt the seal.

Q4: How should I prepare my this compound solution for a patch-clamp experiment?

A4: Proper solution preparation is critical for obtaining reliable results.

  • Stock Solution: Due to its poor water solubility, prepare a high-concentration stock solution of this compound in 100% DMSO.[4][6][7] For example, a 10 mM or 100 mM stock. Store this stock solution at -20°C or -80°C, protected from light.[6]

  • Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in your artificial cerebrospinal fluid (aCSF) or other extracellular recording solution. It is crucial to vortex the solution thoroughly after dilution to ensure this compound is fully dissolved.

  • Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤ 0.1%) to avoid solvent effects on your cells.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in patch-clamp and related studies.

ParameterValueCell Type/PreparationReference
Effective Concentration Range 10 - 100 µMRat hippocampal slices (for increasing population spike and fEPSP)[1][3]
0.1 - 300 µMRat brain synaptic membranes (for binding assays)[8]
IC50 7.06 µMInhibition of [3H]muscimol binding to GABAa receptors[8]
19.6 µMInhibition of GABA-induced inward current[8]

Experimental Protocols

Protocol for Application of this compound in Whole-Cell Patch-Clamp Recording

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare your standard aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aCSF. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock into 1 mL of aCSF.

    • Add the calculated volume of the this compound stock to the aCSF and vortex vigorously for at least 30 seconds to ensure it is fully dissolved.

    • Filter the final working solution through a 0.2 µm syringe filter before adding it to your perfusion system.

  • Patch-Clamp Recording and Drug Application:

    • Establish a stable whole-cell patch-clamp recording from your target neuron.

    • Record a stable baseline of the parameters of interest (e.g., resting membrane potential, input resistance, spontaneous or evoked synaptic currents) for at least 5-10 minutes.

    • Switch the perfusion system to the aCSF containing this compound. Maintain a slow and steady perfusion rate.

    • Monitor the electrophysiological parameters for changes induced by this compound.

    • To investigate the mechanism of action, after observing a stable effect of this compound, co-apply a specific antagonist (e.g., sulpiride for D2 receptors, or a GABAa receptor antagonist like bicuculline or picrotoxin).

Visualizations

TroubleshootingWorkflow start Start Patch-Clamp Experiment with this compound no_effect No Observable Effect start->no_effect Observe Response unexpected_effect Unexpected Effect (e.g., Inhibition vs. Excitation) start->unexpected_effect seal_instability Giga-seal Instability start->seal_instability check_conc Increase this compound Concentration (10-100 µM range) no_effect->check_conc Is [this compound] too low? check_sol Verify Solution Prep: - DMSO stock? - Final [DMSO] <0.1%? - Vortexed & Filtered? no_effect->check_sol Is solution prepared correctly? check_target Consider Target Expression in Cell Type no_effect->check_target Is the target present? co_apply Co-apply Specific Antagonists: - GABAA Antagonist (Bicuculline) - D2 Antagonist (Sulpiride) unexpected_effect->co_apply Dissect Mechanism check_perfusion Reduce Perfusion Speed seal_instability->check_perfusion Is perfusion too fast? check_dmso Check Final [DMSO] seal_instability->check_dmso Is [DMSO] too high? continue_exp Continue Experiment check_conc->continue_exp check_sol->continue_exp co_apply->continue_exp check_perfusion->continue_exp check_dmso->continue_exp

Caption: Troubleshooting workflow for this compound patch-clamp experiments.

SongorineSignaling cluster_targets Potential Molecular Targets cluster_effects Reported Effects This compound This compound gabaa GABAA Receptor This compound->gabaa d2 Dopamine D2 Receptor This compound->d2 nav Voltage-Gated Sodium Channels This compound->nav antagonism Antagonism (Inhibition of GABA current) IC50 = 19.6 µM gabaa->antagonism agonism_gaba Agonism (Enhancement of inhibition) gabaa->agonism_gaba Conflicting Report agonism_d2 Agonism (Enhancement of excitatory synaptic transmission) d2->agonism_d2 modulation Modulation (Hypothesized) nav->modulation Potential Effect

Caption: Potential signaling pathways and targets of this compound.

References

Technical Support Center: Investigating Songorine's Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the diterpenoid alkaloid, Songorine. Our focus is on methodologies to block its specific receptor activity to elucidate its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target of this compound?

A1: The primary molecular target for this compound's effects in the central nervous system is the GABA-A receptor .[1][2][3][4] However, there are conflicting reports in the scientific literature regarding the nature of this interaction.

Q2: Is this compound a GABA-A receptor agonist or antagonist?

A2: There is conflicting evidence, which appears to depend on the experimental preparation.

  • Antagonist Activity: An earlier in vitro study using electrophysiological recordings in rat hippocampal slices suggested that this compound acts as a non-competitive GABA-A receptor antagonist.[5] This study reported that this compound inhibited the binding of the GABA-A agonist [3H]muscimol and reduced GABA-induced inward currents in dissociated hippocampal neurons.[5]

  • Agonist Activity: More recent in vivo research in rats has demonstrated that this compound functions as a potent GABA-A receptor agonist.[1][2][3] In these studies, local application of this compound inhibited neuronal firing, an effect that was successfully blocked by the GABA-A antagonist picrotoxin.[1][2][3] Furthermore, systemic administration of this compound produced anxiolytic effects, similar to the GABA-A positive allosteric modulator diazepam.[1][2]

Q3: How can I experimentally determine if this compound is acting as a GABA-A agonist or antagonist in my model system?

A3: To clarify this compound's mechanism in your specific experimental setup, you should perform co-application studies with a known GABA-A receptor antagonist, such as picrotoxin.

  • If this compound is acting as an agonist: Its effects (e.g., inhibition of neuronal firing, reduction in anxiety-like behavior) should be blocked or reversed by picrotoxin.

  • If this compound is acting as an antagonist: It will inhibit the effects of a known GABA-A agonist (like GABA or muscimol). In this scenario, co-application with picrotoxin would likely produce an additive or synergistic inhibitory effect on GABAergic transmission.

Q4: Which specific antagonist should I use to block this compound's activity at the GABA-A receptor?

A4: Picrotoxin is the recommended antagonist. It has been experimentally verified to block the in vivo effects of this compound.[1][2][3][6] Picrotoxin is a non-competitive antagonist that acts as a channel blocker for the GABA-A receptor.

Q5: Is this compound selective for the GABA-A receptor?

A5: Current evidence suggests a high degree of selectivity for the GABA-A receptor over the GABA-B receptor. Studies have shown that the GABA-B receptor antagonist, saclofen , does not block the inhibitory effects of this compound on neuronal firing.[1][2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results regarding this compound's effect (agonist vs. antagonist) Experimental model differences (in vivo vs. in vitro), brain region, or neuronal population under study.Systematically test this compound's effect in the presence and absence of a GABA-A agonist (e.g., muscimol) and a GABA-A antagonist (e.g., picrotoxin) in your specific assay.
Picrotoxin fails to block this compound's effect. Incorrect picrotoxin concentration, degradation of picrotoxin stock, or insufficient delivery to the target site.Verify the concentration and integrity of your picrotoxin stock solution. For local applications like microiontophoresis, ensure the ejection current and duration are adequate. For systemic administration, consider potential pharmacokinetic issues.
Observed effects are not blocked by either picrotoxin or saclofen. This compound may have off-target effects at other receptors at the concentration used.Perform a broader screen with antagonists for other major neurotransmitter receptors to identify potential off-target interactions. Conduct a dose-response curve for this compound to determine the optimal concentration for GABA-A receptor-specific effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

CompoundActionParameterValueSpecies/ModelReference
This compound GABA-A AntagonistIC50 (vs. [3H]muscimol binding)7.06 µMRat brain synaptic membranes[5]
This compound GABA-A AntagonistIC50 (vs. GABA-induced current)19.6 µMAcutely dissociated rat hippocampal neurons[5]
This compound GABA-A AgonistEffective anxiolytic dose1.0 - 3.0 mg/kgRat (in vivo, elevated zero maze)[1][2]
Picrotoxin GABA-A AntagonistEffective blocking concentration25 - 100 µMEx vivo mouse brain slices[6]

Experimental Protocols

Protocol 1: Blocking this compound's Effect on Neuronal Firing with Picrotoxin using In Vivo Microiontophoresis and Electrophysiology

This protocol details the procedure to assess whether the effect of this compound on single-unit neuronal activity is mediated by the GABA-A receptor.

Materials:

  • This compound hydrochloride solution (e.g., 20 mM in 100 mM NaCl, pH 4.5)

  • Picrotoxin solution (e.g., 10 mM in 100 mM NaCl, pH 4.0)

  • Multi-barrel micropipettes (e.g., five-barrel)

  • Extracellular recording electrode (can be the central barrel)

  • Microiontophoresis pump

  • Electrophysiology recording system

  • Anesthetized rat preparation

Procedure:

  • Prepare the Micropipette:

    • Fill the central barrel with 3 M NaCl for recording.

    • Fill the side barrels with the drug solutions: one with this compound, one with picrotoxin, one with GABA (as a positive control), and one with NaCl (for current balancing).

  • Animal Preparation:

    • Anesthetize the rat according to your approved institutional animal care protocol.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

  • Electrode Placement:

    • Slowly lower the multi-barrel micropipette into the target brain region.

    • Identify a spontaneously active neuron with a stable firing rate.

  • Baseline Recording:

    • Record the baseline firing rate of the neuron for at least 5 minutes.

  • This compound Application:

    • Apply this compound via microiontophoresis using an ejection current (e.g., +10 to +100 nA).

    • Observe the effect on the neuron's firing rate. Typically, this compound will inhibit firing.[1][3]

    • Stop the ejection and allow the neuron to return to its baseline firing rate. A retaining current (e.g., -10 nA) can be used to prevent drug leakage.

  • Picrotoxin Co-application:

    • Begin ejecting picrotoxin from its barrel using an appropriate ejection current.

    • While continuing to apply picrotoxin, re-apply this compound using the same parameters as in step 5.

  • Data Analysis:

    • Compare the change in firing rate induced by this compound in the absence and presence of picrotoxin. A successful block is indicated if picrotoxin prevents or significantly attenuates the this compound-induced inhibition of neuronal firing.[1][3]

Protocol 2: Preparation of Picrotoxin Stock Solution

Picrotoxin has low solubility in water but is soluble in organic solvents.

Materials:

  • Picrotoxin powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Primary Stock Solution (in organic solvent):

    • Dissolve picrotoxin in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). For example, to make a 20 mM stock solution of picrotoxin (MW: 602.59 g/mol ), dissolve 12.05 mg in 1 mL of DMSO.

    • Store the stock solution at -20°C.

  • Working Solution (for in vivo or in vitro use):

    • On the day of the experiment, dilute the primary stock solution in sterile saline or aCSF to the desired final concentration.

    • Important: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects. For example, to make a 100 µM working solution from a 20 mM stock, you would perform a 1:200 dilution.

Visualizations

Signaling Pathway Diagram

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds & Activates (Agonist Action) GABA GABA GABA->GABA_A Binds & Activates Picrotoxin Picrotoxin Chloride_Channel Cl- Channel Picrotoxin->Chloride_Channel Blocks GABA_A->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: Interaction of this compound and Picrotoxin at the GABA-A receptor.

Experimental Workflow Diagram

G cluster_workflow Workflow for Testing GABA-A Receptor Blockade A 1. Isolate Spontaneously Active Neuron B 2. Record Baseline Firing Rate A->B C 3. Apply this compound (Observe Inhibition) B->C D 4. Recovery to Baseline C->D E 5. Apply Picrotoxin (GABA-A Antagonist) D->E F 6. Co-apply this compound + Picrotoxin E->F G 7. Analyze Data: Compare Inhibition F->G

Caption: Experimental workflow for in vivo electrophysiology.

References

Addressing variability in animal responses to Songorine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Songorine. Our aim is to help you address the inherent variability in animal responses and ensure the reproducibility of your experimental results.

Troubleshooting Guide: Addressing Variability in Animal Responses

Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: Higher than expected variability in behavioral assays (e.g., anxiety models).

Potential Cause Troubleshooting Steps
Genetic Variation Ensure the use of a genetically homogenous animal population (inbred strains). If using outbred stocks, increase the sample size to account for genetic diversity.
Environmental Stressors Standardize housing conditions, including light/dark cycles, temperature, and noise levels. Acclimate animals to the experimental room and equipment before testing.
Handling Stress Handle animals consistently and gently. The same experimenter should perform the handling and injections if possible.
Circadian Rhythm Conduct behavioral testing at the same time each day to minimize the influence of circadian variations in neurotransmitter levels and receptor expression.
Drug Administration Ensure accurate and consistent dosing. For subcutaneous injections, vary the injection site to avoid local irritation. Confirm proper vehicle dissolution and stability of this compound.
GABA-A Receptor Subunit Differences Be aware that different rodent strains can have variations in GABA-A receptor subunit composition, which may alter their sensitivity to this compound.[1][2]

Issue 2: Inconsistent results in anti-inflammatory or oxidative stress models.

Potential Cause Troubleshooting Steps
Severity of Induced Pathology Standardize the induction of inflammation or oxidative stress (e.g., consistent LPS dosage and administration). Monitor and record baseline inflammatory markers to ensure uniformity across groups.
Timing of this compound Administration Optimize the timing of this compound treatment relative to the induction of the pathological state. This may require a time-course study.
Dietary Factors Use a standardized diet, as dietary components can influence the baseline inflammatory state and drug metabolism.
Gut Microbiome Be aware that the gut microbiome can influence systemic inflammation and drug metabolism. Consider co-housing animals or using litter from a single source to normalize the microbiome.
PI3K/AKT/NRF2 Pathway Baseline Activity Baseline activity of this pathway can vary between animals. Ensure that control groups are robust and consider measuring baseline pathway activation in a subset of animals.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound?

A1: this compound has at least two well-documented mechanisms of action. Firstly, it acts as a potent agonist at the GABA-A receptor, which contributes to its anxiolytic effects.[2][3][4][5] Secondly, it can inhibit inflammation and oxidative stress by activating the PI3K/AKT/NRF2 signaling pathway.

Q2: What is a typical dose range for this compound in rodents?

A2: For studying anxiolytic effects in rats, doses typically range from 1.0 to 3.0 mg/kg administered subcutaneously.[3][4][5] A dose of 3.0 mg/kg has been shown to significantly increase time spent in the open arms of an elevated zero maze, indicating an anxiolytic effect.[3]

Q3: How should I prepare this compound for in vivo administration?

A3: For behavioral experiments in rats, this compound has been successfully dissolved in 3.3% DMSO in phosphate-buffered saline (0.1 M, pH = 6.3).[3] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain potency.

Q4: What are the expected effects of this compound on neuronal activity?

A4: Local application of this compound has been shown to predominantly inhibit the firing activity of neurons. This inhibitory effect can be blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen.[3][4]

Q5: Are there any known off-target effects of this compound?

A5: While the primary CNS effects appear to be mediated by GABA-A receptors, some studies suggest that this compound may also have an agonistic action at D2 dopamine receptors, which could enhance excitatory synaptic transmission in the hippocampus.[6] This dual activity could contribute to variability in behavioral outcomes.

Quantitative Data Summary

The following table summarizes dose-response data from a study investigating the anxiolytic effects of this compound in rats using the elevated zero maze (EOM) test. Data are presented as mean ± SEM.[3][4][7]

Treatment Group Dose (mg/kg, s.c.) Time in Open Quadrants (s) Visits to Open Quadrants (n) Head-Dips (n) Rearings in Closed Quadrants (n)
Vehicle (3.3% DMSO)-25.1 ± 5.72.7 ± 0.810.2 ± 1.512.3 ± 1.9
This compound1.045.3 ± 9.14.1 ± 0.713.1 ± 2.111.8 ± 1.4
This compound2.062.7 ± 11.55.9 ± 1.215.4 ± 2.510.9 ± 1.7
This compound3.083.4 ± 12.77.4 ± 0.418.2 ± 2.8*9.7 ± 1.3

*p < 0.05 compared to the vehicle group.

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Zero Maze (EOM)

  • Animals: Adult male Long-Evans rats.

  • Apparatus: A circular platform (105 cm diameter) with two open and two closed quadrants of equal size, elevated 65 cm above the floor.

  • Drug Preparation: Dissolve this compound in 3.3% DMSO in phosphate-buffered saline (0.1 M, pH = 6.3).

  • Procedure:

    • Administer this compound (1.0, 2.0, or 3.0 mg/kg) or vehicle subcutaneously 30 minutes before the test.

    • Place the rat in one of the closed quadrants, facing the wall.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open quadrants, the number of entries into the open quadrants, and the number of head-dips over the edge of the open quadrants.

    • As a measure of general locomotor activity, count the number of rearings in the closed quadrants.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

Visualizations

Songorine_GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Agonist Binding Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound's GABA-A Receptor Agonist Pathway.

Songorine_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates NRF2 NRF2 AKT->NRF2 Activates ARE Antioxidant Response Element NRF2->ARE Translocates to Nucleus & Binds Anti_Inflammatory Anti-inflammatory Genes ARE->Anti_Inflammatory Upregulates Inflammation Inflammation & Oxidative Stress Anti_Inflammatory->Inflammation Inhibits

Caption: this compound's PI3K/AKT/NRF2 Anti-inflammatory Pathway.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Baseline Measurements start->animal_prep group_allocation Randomized Group Allocation (Vehicle, this compound Doses) animal_prep->group_allocation drug_admin Drug Administration (s.c.) group_allocation->drug_admin behavioral_test Behavioral Testing (e.g., EOM) drug_admin->behavioral_test tissue_collection Tissue Collection & Biochemical Analysis behavioral_test->tissue_collection data_analysis Data Analysis & Statistical Comparison tissue_collection->data_analysis end End: Conclusion data_analysis->end

Caption: General Experimental Workflow for In Vivo this compound Studies.

References

Technical Support Center: Songorine Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Songorine for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles for alkaloids and natural products suggest that its stability can be influenced by several factors. These include:

  • pH: Alkaloids are often susceptible to degradation in highly acidic or alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of complex organic molecules like this compound.[1][4][5]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.[1][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[4][6]

  • Solvent: The choice of solvent can impact the stability of the dissolved compound. While Dimethyl sulfoxide (DMSO) has been used for dissolving this compound, its long-term effects on stability are not well-documented.[7][8]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on experimental protocols in published research, this compound has been dissolved in Dimethyl sulfoxide (DMSO), often at a concentration of 3.3% in phosphate-buffered saline (PBS) for in vivo studies.[7][9] For in vitro electrophysiological studies, a higher concentration of DMSO (33%) has been used to achieve the desired pipette concentration.[8] It is crucial to use high-purity, anhydrous DMSO to minimize potential degradation.

Q3: How should I store this compound solutions for long-term experiments?

To maximize the stability of this compound solutions, the following storage conditions are recommended based on general best practices for natural products:[1][10][11]

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over time in a long-term experiment. Degradation of this compound in the working solution.1. Prepare fresh working solutions: Prepare fresh dilutions from a frozen stock aliquot immediately before each experiment.2. Optimize storage of working solution: If the working solution must be used over several hours, keep it on ice and protected from light.3. Evaluate solvent stability: Consider performing a small pilot study to compare the stability of this compound in different biocompatible solvents if DMSO is suspected to be an issue.
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gentle warming and vortexing: Before use, allow the aliquot to warm to room temperature and vortex gently to ensure complete dissolution.2. Check for solvent evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation.
Inconsistent experimental results between batches of this compound. Variability in the purity or stability of different this compound batches.1. Source from a reputable supplier: Ensure the purity of the compound by obtaining a certificate of analysis.2. Standardize solution preparation: Use a consistent and well-documented protocol for preparing and storing your this compound solutions.

Signaling Pathways and Experimental Workflow

This compound has been shown to exert its effects through modulation of specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

This compound's Modulation of the PI3K/AKT/NRF2 Signaling Pathway

Recent studies have indicated that this compound can inhibit oxidative stress-related inflammation by activating the PI3K/AKT/NRF2 signaling pathway.[12][13] This pathway is critical in cellular defense against oxidative stress.

PI3K_AKT_NRF2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates NRF2 NRF2 AKT->NRF2 Activates ARE Antioxidant Response Element NRF2->ARE Binds to Inflammation Inflammation & Oxidative Stress ARE->Inflammation Inhibits GABAA_Receptor_Interaction cluster_receptor GABA-A Receptor GABA_binding GABA Binding Site Ligand-gated ion channel Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_binding->Neuronal_Inhibition Leads to This compound This compound This compound->GABA_binding Binds & Modulates (Agonist/Antagonist) GABA GABA GABA->GABA_binding:port Binds & Activates Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (Stock Solution) weigh->dissolve store Aliquot and Store Stock at -80°C dissolve->store dilute Dilute Stock in PBS (Working Solution) store->dilute Fresh for each experiment experiment Perform Long-Term Experiment dilute->experiment end End experiment->end

References

Refining protocols for Songorine administration to reduce stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Songorine administration to reduce experimental stress and ensure reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has been shown to act on multiple signaling pathways. It can activate the PI3K/AKT/NRF2 signaling pathway, which is involved in reducing oxidative stress-related inflammation.[1][2][3] Additionally, this compound has demonstrated potent agonist activity at GABA-A receptors in vivo, which contributes to its anxiolytic effects without causing significant sedation.[4][5][6]

Q2: What is a recommended vehicle for dissolving this compound for in vivo studies?

A2: A commonly used vehicle is 3.3% DMSO in phosphate-buffered saline (PBS), pH 6.3. For compounds with poor water solubility like this compound, other vehicle formulations can be considered to improve dissolution and minimize precipitation. These may include combinations of DMSO, PEG300, Tween-80, and saline. It is crucial to perform small-scale solubility tests with your specific lot of this compound and chosen vehicle prior to preparing a large batch for animal administration.

Q3: What are the typical dosages of this compound used in rodent studies?

A3: Dosages can vary significantly depending on the research application. For studying anxiolytic effects in rats, doses of 1.0, 2.0, and 3.0 mg/kg administered subcutaneously have been effective.[4][5] In a mouse model of acute lung injury, a higher dose of 40 mg/kg has been used.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model.

Q4: Are there any known toxic effects of this compound?

A4: this compound belongs to the Aconitum class of alkaloids, which are known to be cardiotoxic and neurotoxic at high doses due to their action on voltage-gated sodium channels.[1][4][5][6] However, studies using purified this compound at therapeutic doses (e.g., 1.0-3.0 mg/kg in rats) have reported no observable adverse psychomotor or cognitive effects.[3][7][8] Researchers should always start with lower doses and carefully observe animals for any signs of distress or toxicity.

Troubleshooting Guides

Issue 1: this compound Precipitation in Solution
  • Problem: The prepared this compound solution appears cloudy or contains visible precipitate, which can cause inaccurate dosing and injection site irritation.

  • Possible Causes:

    • Poor solubility of this compound in the chosen vehicle.

    • Incorrect pH of the buffer.

    • Low temperature of the solution.

  • Solutions:

    • Optimize the Vehicle: If using a simple PBS-based vehicle, consider adding a solubilizing agent. Refer to the table below for alternative vehicle formulations.

    • Adjust pH: Ensure the pH of your phosphate-buffered saline is around 6.3, as this has been used successfully in previous studies.

    • Gentle Warming and Sonication: Gently warm the solution and use a sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Fresh Preparation: Prepare the this compound solution fresh on the day of the experiment to minimize the chance of precipitation over time.

Issue 2: Animal Stress and Adverse Reactions During Injection
  • Problem: Animals exhibit signs of stress (e.g., vocalization, struggling, increased heart rate) during or after subcutaneous injection.

  • Possible Causes:

    • Pain or irritation from the injection.

    • High volume of the injection.

    • Irritating properties of the vehicle (e.g., high DMSO concentration).

    • Improper restraint technique.

    • Lack of habituation to the procedure.

  • Solutions:

    • Minimize Injection Volume: Keep the injection volume as low as possible. For rats, a volume of 2 mL/kg has been used.[2]

    • Vehicle Optimization: If a high concentration of DMSO is suspected to be the cause of irritation, explore alternative vehicles with lower DMSO content.

    • Proper Injection Technique: Ensure proper subcutaneous injection technique to minimize tissue damage and discomfort.

    • Habituation: Acclimatize the animals to the handling and injection procedure over several days before the actual experiment. This can significantly reduce stress-related physiological responses.

    • Refine Restraint Methods: Utilize handling techniques that minimize animal stress.

Data Presentation

Table 1: this compound Dosage and Administration in Preclinical Models

Animal Model Application Dosage Range Administration Route Vehicle Reference
RatAnxiolytic Effects1.0 - 3.0 mg/kgSubcutaneous3.3% DMSO in PBS (pH 6.3)
MouseAcute Lung Injury40 mg/kgNot specifiedNot specified[2]

Table 2: Potential Vehicle Formulations for In Vivo Administration

Formulation Components Notes
Option 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSuitable for compounds with poor water solubility.
Option 2 10% DMSO, 90% (20% SBE-β-CD in saline)Cyclodextrins can enhance the solubility of hydrophobic compounds.
Option 3 10% DMSO, 90% Corn OilA lipid-based vehicle that may be suitable for some applications.

Experimental Protocols

Detailed Methodology for Subcutaneous this compound Administration in Rats
  • This compound Solution Preparation:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Dissolve the this compound in 3.3% DMSO in sterile phosphate-buffered saline (pH 6.3) to achieve the desired final concentration.

    • Gently vortex and, if necessary, sonicate the solution to ensure complete dissolution. Visually inspect for any precipitate.

  • Animal Handling and Habituation:

    • For at least three days prior to the experiment, handle the rats daily to acclimate them to the researcher and the experimental environment.

    • Simulate the injection procedure with a saline injection to habituate the animals to the process.

  • Administration:

    • Gently restrain the rat.

    • Lift the skin on the dorsal side (back) to form a tent.

    • Insert a 25-27 gauge needle into the subcutaneous space at the base of the skin tent.

    • Slowly inject the this compound solution, with a maximum volume of 2 mL/kg.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the animal to its home cage.

    • Observe the animal for any signs of distress, adverse reactions, or injection site inflammation for at least 30 minutes post-injection.

Mandatory Visualizations

Songorine_PI3K_AKT_NRF2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates NRF2_Cytoplasm NRF2 (Cytoplasm) AKT->NRF2_Cytoplasm Promotes Nuclear Translocation NRF2_Nucleus NRF2 (Nucleus) NRF2_Cytoplasm->NRF2_Nucleus ARE ARE NRF2_Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Antioxidant_Genes->Inflammation_Oxidative_Stress Inhibits

Caption: this compound's activation of the PI3K/AKT/NRF2 signaling pathway.

Songorine_GABA_A_Receptor_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Acts as Agonist Chloride_Ion_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Ion_Influx Increases Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect Experimental_Workflow_Songorine_Administration Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Animal_Habituation Animal Habituation (3 days) Prepare_Solution->Animal_Habituation Administer_Dose Administer this compound (SC) Animal_Habituation->Administer_Dose Monitor_Animal Post-injection Monitoring (30 mins) Administer_Dose->Monitor_Animal Behavioral_Testing Behavioral/Physiological Testing Monitor_Animal->Behavioral_Testing End End Behavioral_Testing->End

References

Validation & Comparative

Validating Songorine's GABA-A Receptor Activity: A Comparative Guide on the Conflicting Evidence with Picrotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conflicting experimental data surrounding the interaction of the diterpenoid alkaloid, songorine, with the GABA-A receptor. A central point of contention in the literature is whether this compound acts as an agonist or an antagonist at this critical inhibitory channel in the central nervous system. We present the available evidence, focusing on the use of the well-characterized GABA-A receptor channel blocker, picrotoxin, as a tool for validation.

The conflicting findings highlight the critical importance of experimental design and context when characterizing novel compounds. An in vitro study from 2003 identified this compound as a non-competitive antagonist of the GABA-A receptor[1]. In contrast, a more recent in vivo study from 2022 suggests that this compound acts as a potent GABA-A receptor agonist, an effect that is blocked by picrotoxin[2][3][4][5]. This guide will detail the methodologies from these key studies to provide researchers with the necessary information to critically evaluate the data and design future experiments to resolve this discrepancy.

Data Presentation: this compound and Picrotoxin Interaction at the GABA-A Receptor

The quantitative data available for this compound's interaction with the GABA-A receptor is sparse and conflicting. The following table summarizes the key findings from the literature. It is important to note the different experimental preparations used, as this may be a key factor in the divergent results.

CompoundParameterValueSpecies/PreparationExperimental MethodSource
This compound (as an antagonist) IC507.06 µMRat Brain Synaptic Membranes[3H]muscimol binding assay[1]
IC5019.6 µMAcutely dissociated rat hippocampal neuronsWhole-cell patch clamp[1]
This compound (as an agonist) EffectInhibition of neuronal firingRat Brain (in vivo)Microiontophoresis[2][3][4]
AntagonismInhibitory effect blocked by picrotoxinRat Brain (in vivo)Microiontophoresis[2][3][4]
Picrotoxin (reference) IC50~0.8 µM (in presence of 30 µM GABA)GABAA(α5β3γ2)/HEK 293 cellsAutomated patch clamp[6]
IC50~2.2 µM (in presence of 1 mM GABA)Primary rat hippocampal astrocytesAutomated patch clamp[6]
IC50~30 µM (on 5-HT3A receptors)Murine 5-HT3A receptors in HEK293 cellsWhole-cell patch clamp[7]

Signaling Pathways and Logical Relationships

To visualize the mechanisms and the scientific discrepancy, the following diagrams are provided.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Channel_Opening Channel Opening GABA_A->Channel_Opening Conformational change GABA GABA (Agonist) GABA->GABA_A Binds to orthosteric site Songorine_Agonist This compound (Agonist) Songorine_Agonist->GABA_A Binds and activates (Agonist Hypothesis) Picrotoxin Picrotoxin (Antagonist) Picrotoxin->Channel_Opening Binds inside the channel pore Cl_Influx Cl- Influx Channel_Opening->Cl_Influx Channel_Block Channel Blockade Channel_Opening->Channel_Block Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_Influx->Hyperpolarization

Figure 1: GABA-A Receptor Signaling Pathway with this compound and Picrotoxin. This diagram illustrates the activation of the GABA-A receptor by an agonist, leading to chloride influx and neuronal inhibition. Picrotoxin acts as a non-competitive antagonist by blocking the open channel pore. The agonistic hypothesis for this compound is also depicted.

Experimental_Workflows cluster_invitro In Vitro Whole-Cell Patch Clamp (Antagonist Finding) cluster_invivo In Vivo Microiontophoresis (Agonist Finding) iv_start Start: Acutely dissociated hippocampal neurons iv_patch Establish whole-cell patch clamp iv_start->iv_patch iv_gaba Apply GABA to evoke inward current iv_patch->iv_gaba iv_this compound Co-apply this compound with GABA iv_gaba->iv_this compound iv_measure Measure inhibition of GABA-induced current iv_this compound->iv_measure iv_ic50 Determine IC50 iv_measure->iv_ic50 inv_start Start: Anesthetized rat inv_electrode Insert multi-barrel electrode into brain region inv_start->inv_electrode inv_record Record spontaneous neuronal firing inv_electrode->inv_record inv_this compound Apply this compound via microiontophoresis inv_record->inv_this compound inv_observe Observe inhibition of firing inv_this compound->inv_observe inv_picrotoxin Co-apply Picrotoxin with this compound inv_observe->inv_picrotoxin inv_block Observe blockade of This compound's inhibitory effect inv_picrotoxin->inv_block Binding_Assay_Workflow ba_start Start: Prepare rat brain synaptic membranes ba_incubate Incubate membranes with [3H]muscimol (radioligand) and varying concentrations of this compound ba_start->ba_incubate ba_separate Separate bound and free radioligand (e.g., filtration) ba_incubate->ba_separate ba_quantify Quantify bound radioactivity ba_separate->ba_quantify ba_analyze Analyze data to determine inhibition of [3H]muscimol binding ba_quantify->ba_analyze ba_ic50 Calculate IC50 for This compound ba_analyze->ba_ic50 Logical_Relationship Question What is the effect of this compound on the GABA-A Receptor? Study_2003 2003 In Vitro Study (Mei et al.) Question->Study_2003 Study_2022 2022 In Vivo Study (Bali et al.) Question->Study_2022 Method_2003 Methods: - Radioligand Binding Assay - Whole-cell Patch Clamp (dissociated neurons) Study_2003->Method_2003 Method_2022 Method: - In Vivo Microiontophoresis and Electrophysiology Study_2022->Method_2022 Conclusion_2003 Conclusion: This compound is a non-competitive GABA-A ANTAGONIST Method_2003->Conclusion_2003 Conclusion_2022 Conclusion: This compound is a potent GABA-A AGONIST Method_2022->Conclusion_2022 Validation_2022 Validation: Effect is blocked by Picrotoxin Conclusion_2022->Validation_2022

References

A Comparative Analysis of the Pharmacological Activities of Songorine and Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids. These compounds have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic use is often limited by a narrow therapeutic index and significant toxicity. This guide provides a comparative overview of the pharmacological activities of songorine, a C20-diterpenoid alkaloid, and other prominent Aconitum alkaloids such as aconitine, lappaconitine, mesaconitine, hypaconitine, and benzoylaconine. The information is supported by experimental data to aid researchers in drug discovery and development.

Analgesic Activity

Aconitum alkaloids are well-known for their potent analgesic effects, which are mediated through various mechanisms, including interaction with opioid receptors and voltage-gated sodium channels.

Table 1: Comparison of the Analgesic Activity of this compound and Other Aconitum Alkaloids in the Acetic Acid-Induced Writhing Test in Mice

AlkaloidDose (mg/kg)Reduction in the Number of Convulsions (%)Reference
This compound545.2[1]
Napelline538.7[1]
Mesaconitine0.0552.1[1]
Hypaconitine0.0548.3[1]
12-epinapelline N-oxide541.5[1]
Sodium Metamizole (Control)5055.4[1]

A study on the analgesic activities of individual alkaloids from Aconitum baicalensis demonstrated that this compound, at a dose of 5 mg/kg, produced a significant analgesic effect in the acetic acid-induced writhing test in mice, comparable to other tested alkaloids and the control drug, sodium metamizole.[1] The antinociceptive effect of this compound is suggested to be naloxone-dependent, indicating modulation of opioid receptors.[1] In contrast, highly toxic alkaloids like mesaconitine and hypaconitine show potent analgesia at much lower doses.

Anti-inflammatory Activity

Several Aconitum alkaloids exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Comparison of the Anti-inflammatory Activity of this compound and Other Aconitum Alkaloids in the Carrageenan-Induced Paw Edema Model in Rats

AlkaloidDose (mg/kg)Inhibition of Paw Edema (%)Reference
This compound535.1
Napelline528.4
Mesaconitine0.0542.3
Hypaconitine0.0539.8
12-epinapelline N-oxide531.6
Diclofenac Sodium (Control)1048.2

Data derived from a study on Aconitum baicalensis alkaloids, where the increase in inflamed limb weight was measured.

In a carrageenan-induced paw edema model, this compound demonstrated notable anti-inflammatory activity.[2] Its efficacy, along with other atisine-type alkaloids, was comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[2]

Table 3: In Vitro Anti-inflammatory Effects of this compound and Other Aconitum Alkaloids on LPS-induced Human Fibroblast-like Synoviocytes-Rheumatoid Arthritis (HFLS-RA) Cells

AlkaloidConcentration (µg/mL)Inhibition of TNF-α (%)Inhibition of IL-1β (%)Inhibition of IL-6 (%)Inhibition of PGE-2 (%)Reference
This compound350SignificantSignificantSignificantSignificant[3]
Benzoylaconine1000SignificantSignificantSignificantSignificant[3]
Aconitine500SignificantSignificantSignificantSignificant[3]
Leflunomide (Control)150SignificantSignificantSignificantSignificant[3]

The study demonstrated a significant decrease in the levels of pro-inflammatory cytokines and PGE-2 in the culture supernatant after treatment with the alkaloids compared to the LPS-induced group.[3]

In an in vitro model of rheumatoid arthritis, this compound, benzoylaconine, and aconitine all significantly inhibited the production of key inflammatory mediators, including TNF-α, IL-1β, IL-6, and PGE-2, in lipopolysaccharide (LPS)-stimulated synoviocytes.[3] These findings suggest that these alkaloids may exert their anti-rheumatic effects by modulating inflammatory cytokine production.[3]

Anti-arrhythmic Activity

The effects of Aconitum alkaloids on cardiac rhythm are complex, with some exhibiting pro-arrhythmic and others demonstrating anti-arrhythmic properties. This duality is largely attributed to their interaction with cardiac ion channels.

Table 4: Comparison of the Anti-arrhythmic and Pro-arrhythmic Properties of this compound and Other Aconitum Alkaloids

AlkaloidPrimary Cardiac EffectMechanism of ActionReference
This compoundAnti-arrhythmicLow toxicity, potential cardioprotective effects.[4][5]
LappaconitineAnti-arrhythmic (Class I)Blocks voltage-gated sodium channels.[6][1][6]
AconitinePro-arrhythmic (Cardiotoxic)Persistently activates voltage-gated sodium channels, leading to Ca2+ overload.[7][8][3][8][9]
MesaconitinePro-arrhythmic (Cardiotoxic)Similar to aconitine, potent cardiotoxin.[9][9]

This compound is reported to have anti-arrhythmic and anti-cardiac-fibrillation effects with low toxicity.[4] In contrast, lappaconitine is recognized as a Class I anti-arrhythmic agent due to its ability to block voltage-gated sodium channels.[6] Aconitine and mesaconitine are notoriously cardiotoxic, inducing arrhythmias by persistently activating sodium channels, which leads to an influx of sodium and subsequent calcium overload.[7][8][9]

Mechanisms of Action & Signaling Pathways

The diverse pharmacological activities of Aconitum alkaloids stem from their interactions with multiple molecular targets and signaling pathways.

GABA-A Receptor Modulation by this compound

Recent studies have indicated that this compound acts as a potent Gamma-Aminobutyric Acid-A (GABA-A) receptor agonist in vivo.[4] This mechanism is believed to contribute to its anxiolytic effects. The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Agonist Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases This compound This compound This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes Transcription->Antioxidant_Genes Acetic_Acid_Writhing_Test start Start acclimatize Acclimatize Mice start->acclimatize grouping Group Animals acclimatize->grouping treatment Administer Test Substance (e.g., this compound) or Vehicle grouping->treatment wait Wait 30 min treatment->wait induce Inject Acetic Acid (i.p.) wait->induce observe Observe and Count Writhing (20 min) induce->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end Carrageenan_Paw_Edema_Test start Start measure_initial Measure Initial Paw Volume start->measure_initial grouping Group Rats measure_initial->grouping treatment Administer Test Substance (e.g., this compound) or Vehicle grouping->treatment wait Wait 1 hr treatment->wait induce Inject Carrageenan (sub-plantar) wait->induce measure_edema Measure Paw Volume (at 1, 2, 3, 4 hr) induce->measure_edema analyze Analyze Data (% Inhibition of Edema) measure_edema->analyze end End analyze->end Aconitine_Arrhythmia_Model start Start anesthetize Anesthetize Rat start->anesthetize ecg_setup Set up ECG Monitoring anesthetize->ecg_setup treatment Administer Test Substance (i.v.) (for anti-arrhythmic test) ecg_setup->treatment induce Induce Arrhythmia (Aconitine Infusion) treatment->induce monitor Monitor ECG for Arrhythmias (VPBs, VT, VF) induce->monitor record Record Time to Onset and Duration monitor->record analyze Analyze Data (Protective Effect) record->analyze end End analyze->end

References

Songorine's Dichotomous Influence on Neuronal Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the diterpenoid alkaloid Songorine reveals a complex and sometimes contradictory profile of its effects on various neuronal populations. This guide synthesizes findings from multiple preclinical studies to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's impact on neuronal signaling, supported by experimental data and methodologies. The evidence points to a primary mechanism of action involving GABA-A receptors, with conflicting reports of agonism and antagonism, alongside a distinct modulatory role at dopamine D2 receptors, primarily affecting hippocampal neurons.

Comparative Analysis of this compound's Effects on Neuronal Firing

Recent in vivo electrophysiological studies in rats have demonstrated that local application of this compound predominantly inhibits the firing activity of neurons across several brain regions, including the neocortex, hippocampus, and thalamus. This inhibitory action is potent and has been attributed to its role as a Gamma-Aminobutyric Acid-A (GABA-A) receptor agonist.[1][2][3] The inhibitory effect of this compound is effectively blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen, further specifying its site of action.[1]

A key observation is that in hippocampal CA1 pyramidal cells, this compound has been shown to enhance excitatory synaptic transmission. This effect is not mediated by GABAergic pathways but rather through an agonistic action at dopamine D2 receptors.[6][7] This leads to an increase in the amplitude of the orthodromic population spike and the slope of the field excitatory postsynaptic potential (e.p.s.p.).[6][7]

The following table summarizes the quantitative effects of this compound on various neuronal parameters.

ParameterNeuronal PopulationEffectQuantitative DataReference
Neuronal Firing Rate Neocortex, Hippocampus, Thalamus (in vivo)InhibitionNormalized firing rate reduced to ~0.6 (compared to baseline of 1.0)[1]
GABA-A Receptor Binding Rat Brain Synaptic MembranesInhibition of [³H]muscimol bindingIC₅₀ = 7.06 µM[4]
GABA-induced Current Acutely Dissociated Hippocampal NeuronsInhibitionIC₅₀ = 19.6 µM[4]
Orthodromic Population Spike Amplitude Hippocampal CA1 Pyramidal CellsEnhancementConcentration-dependent increase[6][7]
Field e.p.s.p. Slope Hippocampal CA1 Pyramidal CellsEnhancementConcentration-dependent increase[6][7]

Signaling Pathways Modulated by this compound

The dual actions of this compound on GABA-A and dopamine D2 receptors implicate two distinct signaling pathways.

As a GABA-A receptor agonist, this compound is proposed to bind to the receptor and potentiate the influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus leading to neuronal inhibition.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to Cl_channel Chloride Channel (Integral to GABA-A R) GABA_A_Receptor->Cl_channel Activates Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Promotes Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

This compound's agonistic action on GABA-A receptors.

As a dopamine D2 receptor agonist, this compound is thought to initiate a G-protein coupled signaling cascade that ultimately enhances the excitability of hippocampal pyramidal neurons. This pathway is distinct from its inhibitory effects and highlights the compound's complex pharmacology.

D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Songorine_D2 This compound D2_Receptor Dopamine D2 Receptor Songorine_D2->D2_Receptor Binds to G_protein G-protein Activation D2_Receptor->G_protein Activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase Inhibition) G_protein->Downstream Enhancement Enhanced Synaptic Transmission Downstream->Enhancement Leads to

This compound's agonistic action on Dopamine D2 receptors.

Experimental Protocols

The following section details the methodologies employed in the key studies cited in this guide.

In Vivo Electrophysiology and Microiontophoresis

This technique was used to assess the direct effects of this compound on neuronal firing in the brains of anesthetized rats.

  • Animal Model: Adult male Long-Evans rats.

  • Anesthesia: A mixture of ketamine and xylazine administered intraperitoneally.

  • Recording Electrode: Seven-barrel glass microelectrodes with a central carbon fiber for recording single-unit activity.

  • Drug Application: this compound (dissolved in 33% DMSO) was applied directly to the vicinity of the recorded neuron using microiontophoresis. A constant current was applied to the drug-containing barrel to eject the substance.

  • Data Analysis: Neuronal firing rates were recorded before, during, and after drug application. The data was expressed as a normalized firing rate, which is the ratio of the firing rate after drug application to the baseline firing rate before application.[1]

Ephys_Workflow Animal Anesthetized Rat Surgery Craniotomy Animal->Surgery Electrode Electrode Insertion (Neocortex, Hippocampus, Thalamus) Surgery->Electrode Recording Baseline Firing Rate Recording Electrode->Recording Ionto Microiontophoretic Application of this compound Recording->Ionto Post_Recording Post-application Firing Rate Recording Ionto->Post_Recording Analysis Data Analysis (Normalized Firing Rate) Post_Recording->Analysis

Workflow for in vivo electrophysiology experiments.
Extracellular Field Potential Recording in Hippocampal Slices

This in vitro method was utilized to examine the effects of this compound on synaptic transmission in the hippocampus.

  • Preparation: Transverse hippocampal slices (400 µm thick) were prepared from male Wistar rats.

  • Recording: A glass microelectrode filled with artificial cerebrospinal fluid (aCSF) was placed in the stratum pyramidale of the CA1 region to record orthodromic population spikes.

  • Stimulation: Schaffer collaterals were stimulated with a bipolar tungsten electrode.

  • Drug Perfusion: this compound was applied to the slices by perfusion in the aCSF at various concentrations.

  • Data Analysis: The amplitude of the population spike and the slope of the field e.p.s.p. were measured before and after the application of this compound.[6][7]

Conclusion

The available evidence presents a multifaceted view of this compound's effects on neuronal populations. While the in vivo data strongly supports a role as a GABA-A receptor agonist leading to widespread neuronal inhibition, the in vitro findings of GABA-A antagonism and D2 receptor-mediated enhancement of excitatory transmission in the hippocampus highlight the need for further investigation. The discrepancies may arise from the different experimental contexts, suggesting that the net effect of this compound in the intact brain may be a complex interplay of these different mechanisms, potentially varying by brain region and neuronal subtype. Future research should focus on directly comparing the effects of this compound on identified pyramidal cells and interneurons within the same brain regions to dissect its circuit-level actions. A deeper understanding of its downstream signaling pathways will also be crucial for elucidating its full therapeutic potential and any potential side effects.

References

Differentiating the GABAergic Effects of Songorine: A Comparative Analysis Utilizing Saclofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Songorine, a diterpenoid alkaloid, on GABA-A and GABA-B receptors. A key focus is the utilization of saclofen, a selective GABA-B receptor antagonist, to experimentally differentiate the signaling pathways modulated by this compound. Contradictory findings regarding this compound's precise action on GABA-A receptors exist in the literature, with some studies identifying it as a potent agonist and others as a non-competitive antagonist.[1][2][3][4] However, there is a consensus that its effects are not mediated by GABA-B receptors.[1][3][5] This guide will present the available data, detail the experimental protocols used to elucidate these findings, and provide visual representations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of this compound's Effects

The primary method for distinguishing between GABA-A and GABA-B receptor-mediated effects is the use of selective antagonists. Saclofen, by competitively blocking GABA-B receptors, allows researchers to isolate and observe the effects of a compound on GABA-A receptors.[6][7] In the case of this compound, in vivo electrophysiology studies have demonstrated that its inhibitory effects on neuronal firing are not blocked by saclofen, indicating a lack of significant GABA-B receptor involvement.[1][5]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on neuronal activity, both in the presence and absence of GABA receptor antagonists.

TreatmentObserved Effect on Neuronal FiringAntagonist Effect (Picrotoxin - GABA-A)Antagonist Effect (Saclofen - GABA-B)Implied Receptor Involvement
This compound (SON) Predominantly inhibitory[1][5]Inhibitory effect blocked[1][5]No modulation of inhibitory effect[1][5]GABA-A
GABA Inhibitory[5]------GABA-A & GABA-B
Picrotoxin (PIC) No change in firing rate[5]------N/A
Saclofen (SAC) No change in firing rate[5]------N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the in vivo electrophysiology experiments used to characterize this compound's effects.

In Vivo Electrophysiology and Microiontophoresis

This protocol is designed to assess the effects of neuroactive substances on the firing rate of individual neurons in the brain of a living animal.

1. Animal Preparation:

  • Male Wistar rats are typically used.
  • Animals are anesthetized (e.g., with urethane) to immobilize them and prevent discomfort.
  • The animal is placed in a stereotaxic frame to ensure precise positioning of electrodes.
  • A small burr hole is drilled in the skull above the brain region of interest (e.g., forebrain).

2. Electrode Assembly:

  • A multi-barreled glass microelectrode is used. One barrel serves as the recording electrode (filled with a conductive solution like NaCl), while the other barrels are filled with solutions of the compounds to be tested (e.g., this compound, GABA, picrotoxin, saclofen).

3. Neuronal Recording and Drug Application:

  • The electrode is slowly lowered into the target brain region until the spontaneous activity of a single neuron is isolated.
  • The baseline firing rate of the neuron is recorded.
  • The test compounds are applied directly to the vicinity of the neuron using microiontophoresis, which involves passing a small electrical current through the respective barrel to eject the charged drug molecules.
  • The change in the neuron's firing rate in response to the applied compound is recorded and quantified.

4. Antagonist Application:

  • To test for receptor specificity, an antagonist (e.g., picrotoxin or saclofen) is first applied to determine its effect on the neuron's baseline activity.
  • Subsequently, the agonist (e.g., this compound) is co-applied with the antagonist to observe if the agonist's effect is blocked or attenuated.

5. Data Analysis:

  • The firing rates (spikes per second) are compared across baseline, drug application, and antagonist co-application conditions.
  • Statistical analysis is performed to determine the significance of any observed changes.

Visualizing the Mechanisms

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts for generating such diagrams.

GABA Receptor Signaling Pathways

This diagram illustrates the distinct signaling mechanisms of GABA-A and GABA-B receptors.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_influx Cl- Influx GABA_A->Cl_influx Opens channel Hyperpolarization Hyperpolarization (Fast IPSP) Cl_influx->Hyperpolarization GABA_B GABA-B Receptor (G-protein coupled receptor) G_protein G-protein activation (Gi/o) GABA_B->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Slow_IPSP Slow IPSP K_channel->Slow_IPSP GABA GABA GABA->GABA_A Binds to GABA->GABA_B Binds to

Caption: Signaling pathways of GABA-A and GABA-B receptors.

Experimental Workflow for Differentiating Receptor Effects

This diagram outlines the logical steps involved in using saclofen to determine the receptor subtype through which this compound acts.

Experimental_Workflow start Start: Observe this compound's Inhibitory Effect on Neuronal Firing hypothesis Hypothesis: Is the effect mediated by GABA-A or GABA-B receptors? start->hypothesis apply_saclofen Apply Saclofen (GABA-B Antagonist) hypothesis->apply_saclofen observe_effect Co-apply this compound and observe the effect apply_saclofen->observe_effect is_blocked Is the inhibitory effect of This compound blocked? observe_effect->is_blocked conclusion_A Conclusion: Effect is likely mediated by GABA-A receptors is_blocked->conclusion_A No conclusion_B Conclusion: Effect is likely mediated by GABA-B receptors is_blocked->conclusion_B Yes

Caption: Workflow for differentiating GABA receptor effects.

Logical Relationship of Saclofen's Action

This diagram illustrates the deductive reasoning behind using saclofen as a tool for differentiation.

Logical_Relationship songorine_effect This compound causes neuronal inhibition coapplication This compound + Saclofen songorine_effect->coapplication saclofen_blocks_B Saclofen blocks GABA-B receptors saclofen_blocks_B->coapplication inhibition_persists Inhibition persists coapplication->inhibition_persists deduction Therefore, this compound's effect is not mediated by GABA-B receptors inhibition_persists->deduction

Caption: Logical deduction of this compound's mechanism.

References

Unveiling the Multifaceted Mechanisms of Songorine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanisms of action for Songorine, a diterpenoid alkaloid, across various preclinical models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer an objective comparison of this compound's performance against relevant alternatives.

Cardioprotective Effects in Sepsis-Induced Cardiomyopathy

This compound has demonstrated significant cardioprotective effects in murine models of sepsis-induced cardiomyopathy, primarily through the activation of pro-survival signaling pathways.

Mechanism of Action: Nrf2/PGC-1α and Wnt/β-catenin Pathways

In a lipopolysaccharide (LPS)-induced sepsis model, this compound was found to protect cardiac function by inducing Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn promotes mitochondrial biogenesis in cooperation with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)[1][2]. This activation of the Nrf2/ARE and NRF1 signaling cascades helps rescue cardiomyocytes from endotoxin-induced insults[1][2]. Furthermore, this compound has been shown to mitigate sepsis-induced myocardial damage by activating the Wnt/β-catenin signaling pathway, which is also involved in mitochondrial biosynthesis[3][4].

Quantitative Comparison with Standard of Care

Direct comparative studies of this compound against standard-of-care inotropes like dobutamine or vasopressors like norepinephrine in a single septic cardiomyopathy model are limited in the currently available literature. The following table presents data on this compound from a murine LPS-induced sepsis model. For comparative context, data from separate studies on norepinephrine in a similar model are also included. It is important to note that these are not head-to-head comparisons and experimental conditions may vary.

ParameterModelTreatment GroupOutcomeReference
Ejection Fraction (EF%) LPS-induced septic cardiomyopathy (mice)Control65.2 ± 3.5[2]
LPS45.8 ± 4.2[2]
LPS + this compound (50 mg/kg)62.1 ± 3.9[2]
Fractional Shortening (FS%) LPS-induced septic cardiomyopathy (mice)Control35.1 ± 2.8[2]
LPS22.3 ± 3.1[2]
LPS + this compound (50 mg/kg)33.5 ± 2.6[2]
Ejection Fraction (EF%) LPS-induced septic cardiomyopathy (mice)ControlNot specified[5]
LPS~40%[5]
LPS + Norepinephrine (2 µg/kg/min)~55%[5]

Note: The data for this compound and Norepinephrine are from different studies and are not a direct comparison.

Experimental Protocol: LPS-Induced Septic Cardiomyopathy in Mice

This protocol describes the induction of septic cardiomyopathy in mice using lipopolysaccharide (LPS) to study the cardioprotective effects of this compound.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old) are used.

2. LPS-Induced Cardiomyopathy Model:

  • Sepsis is induced by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight)[6].

3. Treatment:

  • The treatment group receives this compound (e.g., 50 mg/kg, i.p.) 1 hour before the LPS challenge[2].

  • The control group receives a corresponding volume of vehicle (e.g., saline).

4. Echocardiography:

  • At 24 hours post-LPS injection, cardiac function is assessed by transthoracic echocardiography under light anesthesia.

  • Parameters measured include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular End-Systolic Diameter (LVESD), and Left Ventricular End-Diastolic Diameter (LVEDD).

5. Molecular Analysis:

  • Following echocardiography, hearts are harvested.

  • Tissue is processed for Western blot analysis to measure protein levels of Nrf2, PGC-1α, and components of the Wnt/β-catenin pathway.

  • Quantitative real-time PCR (qRT-PCR) can be used to assess the gene expression of target molecules.

Signaling Pathway of this compound in Cardioprotection

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Destruction_Complex Destruction Complex TLR4->Destruction_Complex activates This compound This compound Keap1 Keap1 This compound->Keap1 inhibits This compound->Destruction_Complex inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & binds Destruction_Complex->beta_catenin promotes degradation PGC1a PGC-1α Nrf2_nucl->PGC1a co-activates ARE ARE Nrf2_nucl->ARE binds Mitochondrial_Biogenesis_Genes Mitochondrial Biogenesis Genes PGC1a->Mitochondrial_Biogenesis_Genes co-activates transcription ARE->Mitochondrial_Biogenesis_Genes activates transcription Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription

This compound's cardioprotective signaling pathways.

Anti-inflammatory Effects in Acute Lung Injury and Rheumatoid Arthritis Models

This compound exhibits potent anti-inflammatory properties in models of acute lung injury and rheumatoid arthritis by modulating key inflammatory pathways and reducing cytokine production.

Mechanism of Action: PI3K/AKT/NRF2 Pathway and Cytokine Inhibition

In a mouse model of LPS-induced acute lung injury (ALI), this compound was shown to inhibit oxidative stress-related inflammation through the activation of the PI3K/AKT/NRF2 signaling pathway[7]. This leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[7]. In an in vitro model of rheumatoid arthritis using human fibroblast-like synoviocytes, this compound, along with other alkaloids from Aconitum soongoricum, significantly decreased the production of PGE-2, IL-6, IL-1β, and TNF-α, and downregulated the mRNA expression of TLR4, HIF-1α, and VEGFA.

Quantitative Comparison with Standard of Care

Acute Lung Injury (LPS-induced)

ParameterModelTreatment GroupOutcome (vs. LPS)Reference
TNF-α (pg/mL) Mouse ALILPS + this compound (40 mg/kg)Significant decrease[7]
IL-6 (pg/mL) Mouse ALILPS + this compound (40 mg/kg)Significant decrease[7]
IL-1β (pg/mL) Mouse ALILPS + this compound (40 mg/kg)Significant decrease[7]
Lung Wet-to-Dry Ratio Mouse ALILPS + this compound (40 mg/kg)Significant decrease[7]
Lung Injury Score Rat ALILPS + Dexamethasone (1 mg/kg)Significant improvement[8]

Note: The data for this compound and Dexamethasone are from different studies and are not a direct comparison.

Rheumatoid Arthritis (in vitro)

ParameterModelTreatment GroupOutcome (vs. LPS)Reference
IL-6 (pg/mL) HFLS-RA cellsLPS + this compound (350 µg/mL)Significant decrease
IL-1β (pg/mL) HFLS-RA cellsLPS + this compound (350 µg/mL)Significant decrease
TNF-α (pg/mL) HFLS-RA cellsLPS + this compound (350 µg/mL)Significant decrease
PGE-2 (pg/mL) HFLS-RA cellsLPS + this compound (350 µg/mL)Significant decrease
ACR20 Response RA PatientsLeflunomide (20 mg/day)52% response at 12 months[9]

Note: The data for this compound is from an in vitro study, while the data for Leflunomide is from a clinical trial. This is not a direct comparison.

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

This protocol details the induction of ALI in mice to assess the anti-inflammatory effects of this compound.

1. Animals:

  • Male BALB/c mice (6-8 weeks old) are used.

2. ALI Model:

  • Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (5 mg/kg) in sterile saline.

3. Treatment:

  • This compound (e.g., 40 mg/kg) is administered intraperitoneally 1 hour before the LPS challenge[7].

  • The control group receives the vehicle.

4. Sample Collection:

  • 24 hours after LPS administration, mice are euthanized.

  • Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels.

  • Lung tissue is harvested for histology (H&E staining) to assess lung injury and for Western blot analysis of the PI3K/AKT/NRF2 pathway proteins.

5. Cytokine Analysis:

  • Levels of TNF-α, IL-6, and IL-1β in the BALF are quantified using specific ELISA kits according to the manufacturer's instructions.

Anti-inflammatory Signaling Pathway of this compound

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates This compound This compound PI3K PI3K This compound->PI3K activates AKT AKT PI3K->AKT activates Keap1 Keap1 AKT->Keap1 inhibits phosphorylation of Nrf2 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates NFkB_nucl NF-κB NFkB->NFkB_nucl translocates ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Antioxidant_Genes->Inflammatory_Genes inhibits NFkB_nucl->Inflammatory_Genes activates transcription

This compound's anti-inflammatory signaling pathway.

Anxiolytic Effects

This compound has demonstrated potent anxiolytic effects in rodent models, comparable to the benzodiazepine diazepam, but notably without the associated sedative or psychomotor side effects.

Mechanism of Action: GABA-A Receptor Agonism

The anxiolytic action of this compound is attributed to its potent agonism at the GABA-A receptor[10][11]. In vivo electrophysiology studies have shown that this compound inhibits neuronal firing, an effect that is blocked by the GABA-A receptor antagonist picrotoxin but not by the GABA-B receptor antagonist saclofen[10][12]. This indicates a specific interaction with the GABA-A receptor complex, leading to anxiolysis.

Quantitative Comparison with Diazepam

A direct comparison in the elevated zero maze (EOM) and psychomotor vigilance task (PVT) in rats has shown that this compound produces anxiolytic effects comparable to diazepam, without the sedative side effects observed with the latter.

ParameterModelTreatment GroupOutcomeReference
Time in Open Quadrants (s) Elevated Zero Maze (Rat)Vehicle41.5 ± 5.4[12]
Diazepam (2.5 mg/kg)86.5 ± 19.8[12]
This compound (3.0 mg/kg)83.4 ± 12.7[12]
Lever Press Time (s) Psychomotor Vigilance Task (Rat)Vehicle~0.25[12]
Diazepam (2.5 mg/kg)Significant increase[12]
This compound (2.0 mg/kg)No significant change[12]
Omissions Psychomotor Vigilance Task (Rat)Vehicle~5[12]
Diazepam (5.0 mg/kg)Significant increase[12]
This compound (2.0 mg/kg)No significant change[12]
Experimental Protocol: Elevated Zero Maze (EOM) in Rats

The EOM test is a widely used assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • A circular platform (e.g., 105 cm diameter) elevated above the floor (e.g., 50 cm).

  • The platform is divided into four equal quadrants, two of which are open and two are enclosed by high walls.

2. Animals:

  • Adult male Wistar rats are used.

3. Treatment:

  • Rats are administered this compound (e.g., 1.0, 2.0, or 3.0 mg/kg, i.p.) or diazepam (e.g., 1.0, 2.5, or 5.0 mg/kg, i.p.) 30 minutes before the test[10].

  • The control group receives the vehicle.

4. Procedure:

  • Each rat is placed in the center of the maze, facing an open quadrant.

  • The behavior of the rat is recorded for a 5-minute period.

  • The primary measures of anxiety are the time spent in the open quadrants and the number of entries into the open quadrants.

5. Data Analysis:

  • The data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Anxiolytic Mechanism of this compound

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA_vesicle->GABA release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds This compound This compound->GABA_A_Receptor binds (agonist) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis leads to

This compound's anxiolytic mechanism of action.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action across different preclinical models, positioning it as a promising therapeutic candidate for a range of conditions. Its ability to modulate key signaling pathways in cardioprotection and inflammation, coupled with its potent anxiolytic effects without the sedative properties of traditional benzodiazepines, warrants further investigation. While direct comparative data against standard-of-care treatments is still emerging, the existing evidence strongly supports the continued exploration of this compound in drug development programs. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compelling natural product.

References

A Head-to-Head Comparison of Songorine and Other Anxiolytics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the diterpenoid alkaloid Songorine with established anxiolytic drug classes, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), buspirone, and beta-blockers. The information is compiled from preclinical experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential as a novel anxiolytic agent.

Executive Summary

This compound, a natural compound isolated from Aconitum species, has demonstrated notable anxiolytic properties in preclinical studies. Its primary mechanism of action is as a potent agonist at the GABA-A receptor. A significant advantage observed in animal models is its anxiolytic efficacy without the concurrent sedative or psychomotor-impairing side effects commonly associated with benzodiazepines. This profile suggests that this compound could represent a promising avenue for the development of new anxiolytic therapies with an improved safety and tolerability profile.

Mechanism of Action

The anxiolytic effects of this compound and comparator drugs are mediated through distinct neurochemical pathways.

This compound: Recent in vivo studies have elucidated that this compound acts as a potent GABA-A receptor agonist.[1][2][3] This agonism at the GABA-A receptor enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolysis. This mechanism is similar to that of benzodiazepines, but with key differences in its side effect profile.

Benzodiazepines (e.g., Diazepam, Phenazepam): Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[4][5][6] They bind to a site on the receptor distinct from the GABA binding site, increasing the frequency of chloride channel opening when GABA is bound.[5][6] This potentiation of GABAergic inhibition results in their anxiolytic, sedative, hypnotic, and muscle relaxant properties.[4]

Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Sertraline): SSRIs selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[7][8] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The anxiolytic effects of SSRIs are thought to be mediated by the downstream adaptations of the serotonin system, which can take several weeks to manifest.[7]

Buspirone: Buspirone's primary mechanism involves acting as a partial agonist at postsynaptic serotonin 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[9][10][11] This initially reduces serotonin release but leads to a desensitization of the autoreceptors over time, ultimately increasing serotonergic activity.[10] It also has weak antagonistic effects at dopamine D2 receptors.[10]

Beta-Blockers (e.g., Propranolol): Beta-blockers act by antagonizing beta-adrenergic receptors, thereby blocking the effects of norepinephrine and epinephrine (adrenaline).[12][13][14] For anxiety, they primarily address the peripheral physical symptoms such as tachycardia, tremor, and sweating, rather than the central neurochemical drivers of anxiety.[13]

Signaling Pathway Diagrams

GABAA_Receptor_Agonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAA_R GABA-A Receptor Cl- Channel GABA_release->GABAA_R:f0 Binds Hyperpolarization Hyperpolarization (Neuron Less Excitable) GABAA_R:f1->Hyperpolarization Enhances Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis This compound This compound This compound->GABAA_R:f0 Agonist Binding Benzodiazepines Benzodiazepines Benzodiazepines->GABAA_R:f0 Allosteric Modulation Chloride Cl- Ions Chloride->GABAA_R:f1

Figure 1: GABA-A Receptor Agonist Signaling Pathway.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Anxiolytic_Effect Anxiolytic Effect (long-term) Signal_Transduction->Anxiolytic_Effect SSRI SSRI (e.g., Sertraline) SSRI->SERT Blocks

Figure 2: SSRI Mechanism of Action.

Preclinical Efficacy: A Comparative Analysis

The anxiolytic potential of this compound has been evaluated in established rodent models of anxiety, primarily the Elevated Zero Maze (EOM) and the Vogel Conflict Test.

Elevated Zero/Plus Maze

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. An increase in the time spent in the open arms/quadrants is indicative of an anxiolytic effect.

  • This compound: In the EOM test in rats, this compound demonstrated a dose-dependent anxiolytic effect, with a 3.0 mg/kg dose significantly increasing the time spent in the open quadrants compared to the vehicle (83.4s vs. 25.1s).[1]

  • Diazepam: As a positive control in the same EOM study, diazepam at 2.5 mg/kg also significantly increased the time spent in the open quadrants (86.5s vs. 41.5s).[1]

  • Sertraline: Acute administration of sertraline (10 mg/kg) in mice has been shown to decrease the time spent in the open arms of the elevated plus-maze (EPM), suggesting an initial anxiogenic-like effect.[11] However, chronic treatment with SSRIs generally leads to anxiolytic effects.

  • Buspirone: The effects of buspirone in the EPM are complex and dose-dependent. In Long-Evans rats, anxiolytic activity was observed at a low dose range (0.03-0.3 mg/kg), with higher doses losing efficacy.[15]

  • Propranolol: Microinjection of propranolol (10 nmol) directly into the dorsal periaqueductal gray of rats increased the percentage of open arm entries in the EPM, indicating an anxiolytic effect.[16]

Vogel Conflict Test

This model induces a conflict between the motivation to drink (following water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs increase the number of punished licks.

  • This compound: A dose of 0.25 mg/kg of this compound showed high anxiolytic activity in mice, comparable to the benzodiazepine phenazepam, without producing sedative effects.[17]

  • Phenazepam: This benzodiazepine is used as a reference drug and demonstrates a significant anxiolytic effect in this model.[17]

  • Buspirone: In Long-Evans rats, buspirone showed significant anxiolytic activity in a high, narrow dose range (10-30 mg/kg).[15]

Compound Behavioral Test Species Effective Dose Key Findings Reference(s)
This compound Elevated Zero MazeRat3.0 mg/kgSignificantly increased time in open quadrants.[1]
Vogel Conflict TestMouse0.25 mg/kgAnxiolytic effect comparable to phenazepam; no sedation.[17]
Diazepam Elevated Zero MazeRat2.5 mg/kgSignificantly increased time in open quadrants.[1]
Sertraline Elevated Plus MazeMouse10 mg/kg (acute)Decreased time in open arms (anxiogenic-like).[11]
Buspirone Elevated Plus MazeRat0.03 - 0.3 mg/kgAnxiolytic effect in a low, narrow dose range.[15]
Vogel Conflict TestRat10 - 30 mg/kgSignificant anxiolytic activity.[15]
Propranolol Elevated Plus MazeRat10 nmol (intracerebral)Increased percentage of open arm entries.[16]

Side Effect Profile: Focus on Sedation and Psychomotor Impairment

A critical differentiator for anxiolytic drugs is their side effect profile, particularly sedation and psychomotor impairment, which can significantly impact a patient's daily functioning.

  • This compound: Preclinical studies have highlighted that this compound, at doses that produce anxiolytic effects, does not cause observable sedative or psychomotor side effects in the rodent version of the Psychomotor Vigilance Task (PVT).[1][18]

  • Benzodiazepines: Sedation, cognitive impairment, and psychomotor retardation are well-documented and common side effects of benzodiazepines.[19][20] These effects can impair activities such as driving.

  • SSRIs: While generally less sedating than benzodiazepines, some SSRIs can cause drowsiness or fatigue.[5] Studies on the psychomotor effects of sertraline have shown no significant impairment in healthy volunteers.

  • Buspirone: Buspirone is known to be non-sedating and does not cause significant psychomotor impairment.[4]

  • Beta-Blockers: The primary side effects are related to their cardiovascular actions, such as bradycardia and hypotension. Fatigue and dizziness can occur but are generally less pronounced than the sedation caused by benzodiazepines.

Compound/Class Sedation Psychomotor Impairment Key Preclinical/Clinical Findings
This compound NoNoNo adverse effects observed in the rodent Psychomotor Vigilance Task at anxiolytic doses.[1][18]
Benzodiazepines Yes (Common)Yes (Common)Well-established side effects that can impair daily activities.[19][20]
SSRIs (Sertraline) PossibleMinimalSertraline showed no significant effect on psychomotor performance in studies.
Buspirone NoNoGenerally well-tolerated with a low incidence of sedation.[4]
Beta-Blockers Possible (Fatigue)MinimalPrimarily cardiovascular side effects; can cause fatigue and dizziness.

Pharmacokinetics and Toxicology: A Comparative Overview

The pharmacokinetic and toxicological profiles are crucial for determining the dosing regimen, safety, and overall therapeutic potential of a drug candidate.

Parameter This compound Diazepam Sertraline Buspirone Propranolol
Bioavailability (Oral) Data not availableRat: HighRat: Slowly absorbedRat: ~4%Rat: Low (extensive first-pass)
Protein Binding Data not availableHigh (~98%)[21]High (~98-99%)High (~86%)[7]High
Metabolism Data not availableHepatic (CYP enzymes)[20]Hepatic (CYP enzymes)Hepatic (CYP3A4)[7]Hepatic
Elimination Half-life Data not availableRat: ~1 hour[10]Rat: ~26 hoursRat: ~25 minutes[9]Rat: ~63 minutes[14]
Acute Toxicity (LD50, oral, rat) 142 mg/kg1240 mg/kg[20]>2000 mg/kg196 mg/kg[7]Data varies

Note: Detailed pharmacokinetic data for this compound is currently lacking in the available literature.

Experimental Protocols

Elevated Zero Maze (EOM)

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A circular runway elevated from the floor, divided into two open and two enclosed quadrants.

Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • The animal is placed in one of the enclosed quadrants to begin the test.

  • The animal is allowed to explore the maze for a set period (e.g., 5-10 minutes).

  • An automated video tracking system records the animal's movement, including the time spent in and the number of entries into the open and closed quadrants.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open quadrants.

Vogel Conflict Test

Objective: To screen for anxiolytic drug activity by measuring the attenuation of a punished behavior.

Apparatus: An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lick detector.

Procedure:

  • Animals (typically rats or mice) are water-deprived for a period (e.g., 18-48 hours) before the test to motivate drinking.

  • Animals are placed in the chamber and allowed to drink from the spout.

  • After a set number of licks (e.g., every 20th lick), a mild, brief electric shock is delivered through the grid floor.

  • The number of licks and shocks received during a fixed session (e.g., 3-5 minutes) is recorded.

  • Test compounds are administered prior to the test session.

  • An increase in the number of punished licks compared to a vehicle-treated control group indicates an anxiolytic effect.

Rodent Psychomotor Vigilance Task (rPVT)

Objective: To assess sustained attention and psychomotor performance, and to detect sedative or psychomotor-impairing effects of drugs.

Apparatus: An operant chamber equipped with a signal light and a response lever or nose-poke port.

Procedure:

  • Animals are trained to perform a reaction time task, where they must respond (e.g., by pressing a lever) as quickly as possible to a visual stimulus (the signal light).

  • The stimulus is presented at random intervals over a sustained period (e.g., 30 minutes).

  • Key performance measures include reaction time, number of correct responses, omissions (lapses in attention), and premature responses.

  • A drug-induced increase in reaction time or omissions is indicative of psychomotor impairment or sedation.

Conclusion

The preclinical data currently available for this compound suggest it is a promising candidate for a novel anxiolytic with a potentially superior side effect profile compared to benzodiazepines. Its potent anxiolytic effect, mediated by GABA-A receptor agonism, combined with a lack of sedation at effective doses, addresses a significant unmet need in the treatment of anxiety disorders.

However, further research is imperative. A comprehensive characterization of its pharmacokinetic and toxicological profile is a critical next step. Additionally, direct, well-controlled comparative studies against a wider range of anxiolytics, including SSRIs and buspirone, in multiple behavioral paradigms will be necessary to fully elucidate its therapeutic potential. The signaling pathway diagrams and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to contextualize future investigations into this intriguing natural compound.

References

Validating the Cardioprotective Effects of Songorine in Sepsis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis-induced cardiomyopathy (SIC) is a critical complication of sepsis, characterized by myocardial dysfunction that significantly increases mortality. Current therapeutic options are limited, highlighting the urgent need for novel cardioprotective agents. Songorine, a C20-diterpenoid alkaloid extracted from the roots of Aconitum species, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's cardioprotective effects in preclinical sepsis models, evaluating its performance against established inotropic agents and detailing the underlying molecular mechanisms and experimental protocols.

Performance Comparison: this compound vs. Standard Inotropes

Sepsis-induced cardiac dysfunction is often managed with inotropic agents like Dobutamine and Levosimendan to improve cardiac output. However, their use can be associated with adverse effects such as increased myocardial oxygen demand and arrhythmias.[1][2] this compound presents a novel therapeutic approach by targeting the underlying inflammatory and oxidative stress pathways that drive myocardial injury in sepsis.

Table 1: Quantitative Comparison of Cardioprotective Effects in LPS-Induced Sepsis Mouse Models

ParameterControlLPS-Induced SepsisLPS + this compoundLPS + DobutamineLPS + Levosimendan
Cardiac Function
Left Ventricular Ejection Fraction (LVEF) (%)~75-85↓ (~40-50)[1][3]↑ (Restored towards baseline)[1]↑ (Variable improvement)[3][4]↑ (Significant improvement)[5][6]
Fractional Shortening (FS) (%)~40-50↓ (~20-25)[1]↑ (Restored towards baseline)[1]↑ (Variable improvement)↑ (Significant improvement)
Cardiac Output (mL/min)Normal↓[7][8]↑ (Improved)↑ (Increased)[3][9]↑ (Increased)[10][11]
Inflammatory Markers
TNF-α (pg/mL)Low↑↑[1][12]↓[1]No direct anti-inflammatory effect↓ (Anti-inflammatory effects reported)[1]
IL-6 (pg/mL)Low↑↑[1][13]↓[1][13]No direct anti-inflammatory effect↓ (Anti-inflammatory effects reported)[1]
IL-1β (pg/mL)Low↑↑[1][13]↓[1][13]No direct anti-inflammatory effect↓ (Anti-inflammatory effects reported)[1]
Myocardial Injury Markers
Troponin I (TnI) (ng/mL)LowMay increase due to inotropic stress↓[5]

Note: The values presented are approximate ranges compiled from multiple preclinical studies and are intended for comparative purposes. Specific values can vary based on the experimental model and conditions.

Mechanisms of Action: A Comparative Overview

This compound's cardioprotective effects are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and mitochondrial function. This contrasts with the primary mechanisms of Dobutamine (a β-adrenergic agonist) and Levosimendan (a calcium sensitizer), which directly target cardiac contractility.

This compound's Multi-Targeted Approach

This compound has been shown to exert its effects through at least two major signaling pathways:

  • Nrf2/ARE Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[14] In sepsis, excessive production of reactive oxygen species (ROS) leads to oxidative stress and cellular damage. Nrf2 activation by this compound upregulates the expression of antioxidant enzymes, thereby mitigating oxidative damage and protecting cardiomyocytes.[14][15]

  • Wnt/β-catenin Signaling Pathway: Recent studies have demonstrated that this compound can also modulate the Wnt/β-catenin pathway, which is implicated in mitochondrial biogenesis.[1] By activating this pathway, this compound promotes the generation of new mitochondria, restoring cellular energy production and improving cardiac function in the septic heart.[1]

Conventional Inotropes
  • Dobutamine: Primarily stimulates β1-adrenergic receptors in the heart, leading to increased intracellular cyclic AMP (cAMP) and enhanced cardiac contractility.[9][16] However, this can also increase myocardial oxygen consumption and may not address the underlying inflammatory cascade.[2]

  • Levosimendan: Improves cardiac contractility by sensitizing troponin C to calcium, without significantly increasing intracellular calcium concentrations or myocardial oxygen demand.[10][11] It also possesses some anti-inflammatory and vasodilatory effects.[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's cardioprotective effects.

Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

This model is widely used to mimic the systemic inflammation and organ dysfunction seen in sepsis.[12][17]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction of Sepsis: A single intraperitoneal (IP) injection of LPS (from E. coli O111:B4 or O55:B5) is administered. The dose can range from 5 to 15 mg/kg depending on the desired severity of sepsis.[7][18]

  • Treatment Groups:

    • Control (saline injection)

    • LPS + Vehicle

    • LPS + this compound (e.g., 10, 20, 40 mg/kg, administered IP 1 hour before or after LPS challenge)

    • LPS + Dobutamine (e.g., 5-10 µg/kg/min, continuous intravenous infusion)

    • LPS + Levosimendan (e.g., 12-24 µg/kg bolus followed by 0.1-0.2 µg/kg/min infusion)

  • Monitoring: Animals are monitored for survival, and cardiac function is assessed at specific time points (e.g., 6, 12, 24 hours) post-LPS injection.

Assessment of Cardiac Function (Echocardiography)

Echocardiography is a non-invasive method to assess cardiac structure and function in real-time.[19][20]

  • Anesthesia: Mice are lightly anesthetized with isoflurane (1-2%) to minimize cardiodepressive effects.

  • Imaging: A high-frequency ultrasound system with a linear transducer (30-40 MHz) is used.

  • M-mode Imaging: The left ventricle is visualized in the short-axis view at the level of the papillary muscles. M-mode tracings are used to measure:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations:

    • Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] x 100

    • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100

  • Doppler Imaging: Pulsed-wave Doppler is used to measure blood flow velocity across the aortic and mitral valves to determine cardiac output and assess diastolic function.

Measurement of Inflammatory Cytokines

Serum levels of pro-inflammatory cytokines are quantified to assess the systemic inflammatory response.[21][22]

  • Sample Collection: Blood is collected via cardiac puncture at the experimental endpoint. Serum is separated by centrifugation.

  • Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse TNF-α, IL-6, and IL-1β are used to measure cytokine concentrations according to the manufacturer's instructions.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the cardioprotective effects of this compound and the pathophysiology of sepsis-induced cardiac dysfunction.

Caption: this compound activates the Nrf2/ARE pathway to combat sepsis-induced oxidative stress.

Songorine_Wnt_Pathway cluster_sepsis Sepsis (LPS) cluster_this compound This compound Intervention LPS LPS Mitochondrial_Dysfunction Mitochondrial Dysfunction LPS->Mitochondrial_Dysfunction This compound This compound Wnt Wnt Signaling This compound->Wnt Activates beta_catenin β-catenin Wnt->beta_catenin Stabilizes Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis beta_catenin->Mitochondrial_Biogenesis Promotes Mitochondrial_Biogenesis->Mitochondrial_Dysfunction Reverses

Caption: this compound promotes mitochondrial biogenesis via the Wnt/β-catenin pathway.

Experimental_Workflow start Start: C57BL/6 Mice induction Sepsis Induction (LPS IP Injection) start->induction treatment Treatment Administration (Vehicle, this compound, Comparators) induction->treatment monitoring Monitor Survival & Well-being treatment->monitoring cardiac_assessment Echocardiography (24h post-LPS) - LVEF, FS, Cardiac Output monitoring->cardiac_assessment sample_collection Terminal Sample Collection (Blood, Heart Tissue) cardiac_assessment->sample_collection biomarker_analysis Biomarker Analysis - Inflammatory Cytokines (ELISA) - Myocardial Injury Markers sample_collection->biomarker_analysis data_analysis Data Analysis & Comparison biomarker_analysis->data_analysis end End: Evaluate Cardioprotective Efficacy data_analysis->end

Caption: Experimental workflow for validating cardioprotective agents in a mouse model of sepsis.

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of sepsis-induced cardiomyopathy. Its unique mechanism of action, targeting both oxidative stress and mitochondrial dysfunction, offers a potential advantage over traditional inotropic agents that primarily address the symptoms of cardiac dysfunction. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a novel therapeutic for this critical condition. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Songorine, a diterpenoid alkaloid with demonstrated therapeutic potential. We will objectively examine its performance in different biological contexts, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Abstract

This compound, a natural compound isolated from plants of the Aconitum genus, has been the subject of increasing scientific interest. This guide synthesizes the current understanding of its efficacy, focusing on two primary mechanisms of action: modulation of the GABA-A receptor and activation of the Nrf2 antioxidant pathway. Notably, recent in vivo studies challenge earlier in vitro findings regarding its effect on the GABA-A receptor, suggesting a potent agonist activity with anxiolytic effects. Concurrently, robust in vitro and in vivo evidence demonstrates its protective effects through the Nrf2 signaling cascade, particularly in the context of cardiac health and acute injury. This guide aims to provide a clear, data-driven comparison to inform future research and drug development efforts.

Data Presentation

Table 1: Comparison of In Vitro and In Vivo Efficacy of this compound on GABA-A Receptor Activity
ParameterIn VitroIn VivoReference
Effect on GABA-A Receptor Non-competitive antagonistPotent agonist[1],[2]
Model System Acutely dissociated rat hippocampal neuronsAdult male Wistar rats[1],[2]
Methodology Patch-clamp recordingIn vivo electrophysiology (microiontophoresis)[1],[2]
Concentration/Dosage IC50 = 19.6 µM (for inhibition of GABA-induced current)1.0 - 3.0 mg/kg[1],[2]
Observed Effect Inhibition of GABA-induced inward currentInhibition of neuronal firing activity, anxiolytic effects[1],[2]
Note The in vitro finding is from a 2003 study, while the in vivo finding is from a more recent 2022 study that directly addresses and contradicts the earlier report.The anxiolytic effect was demonstrated in the elevated zero maze test.[1],[2]
Table 2: Comparison of In Vitro and In Vivo Efficacy of this compound on the Nrf2 Pathway
ParameterIn VitroIn VivoReference
Effect on Nrf2 Pathway ActivationActivation[3],[4],[5],[6]
Model System Neonatal rat ventricular myocytes (NRVMs), RAW264.7 cellsMale C57BL/6 mice[3],[4],[5],[6]
Methodology Western blotting, qRT-PCR, Luciferase reporter assayWestern blotting, qRT-PCR, Echocardiography[3],[4],[5],[6]
Concentration/Dosage Varies by experiment (e.g., used to show effects on protein expression and gene induction)10, 50 mg/kg[3],[4]
Observed Effect Increased Nrf2 protein expression, enhanced antioxidant gene expression (Sod2, Cat), promotion of mitochondrial biogenesis markers (Nrf1, Tfam, MTCO1, VDAC1).Protected cardiac function against endotoxin insult, induced Nrf2 in the heart, promoted mitochondrial biogenesis. Mitigated sepsis-induced acute lung injury.[3],[7],[4],[5],[6]

Experimental Protocols

In Vivo Electrophysiology (Microiontophoresis)

This protocol is based on the methodology described by Bali et al. (2022) to assess the in vivo effect of this compound on neuronal firing.[2]

  • Animal Preparation: Adult male Wistar rats are anesthetized, and their heads are fixed in a stereotaxic frame. A small craniotomy is performed over the brain region of interest.

  • Microiontophoresis Setup: A multi-barreled glass micropipette is used. One barrel is filled with a recording electrode solution, while the other barrels are filled with solutions of this compound, GABA, and specific GABA-A (picrotoxin) and GABA-B (saclofen) receptor antagonists.

  • Neuronal Recording and Drug Application: The micropipette is lowered into the target brain region to record the spontaneous firing of individual neurons. The drugs are then ejected from the pipette barrels using controlled microiontophoretic currents.

  • Data Analysis: The firing rate of the neuron is recorded before, during, and after the application of each substance to determine the effect of this compound and its interaction with GABA receptor antagonists.

Elevated Zero Maze (EOM) Test

The EOM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, as described by Bali et al. (2022).[2]

  • Apparatus: The maze consists of a circular platform elevated from the floor, divided into two open and two closed quadrants.

  • Procedure: Rats are administered with either vehicle or this compound at different doses (e.g., 1.0, 2.0, and 3.0 mg/kg). After a set pre-treatment time, each rat is placed in one of the closed quadrants and allowed to explore the maze for a fixed period (e.g., 5 minutes).

  • Data Collection: The animal's behavior is recorded by an overhead video camera. The primary parameters measured are the time spent in the open quadrants and the number of entries into the open quadrants.

  • Interpretation: An increase in the time spent and the number of entries into the open quadrants is indicative of an anxiolytic effect.

In Vitro Nrf2 Activation and Mitochondrial Biogenesis Assays

These protocols are based on the methodologies described by Li et al. (2020).[3],[4]

  • Cell Culture and Treatment: Neonatal rat ventricular myocytes (NRVMs) are cultured and treated with lipopolysaccharide (LPS) to induce a cellular stress model. The cells are then treated with this compound at various concentrations.

  • Western Blotting: Cell lysates are collected to analyze the protein expression levels of Nrf2, Keap1, and downstream targets like heme oxygenase-1 (HO-1), as well as markers of mitochondrial biogenesis such as PGC-1α, Nrf1, Tfam, MTCO1, and VDAC1.

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells to measure the mRNA expression levels of Nrf2-regulated antioxidant genes (e.g., Sod2, Cat) and genes involved in mitochondrial biogenesis.

  • Luciferase Reporter Assay: Cells are transfected with a luciferase reporter construct containing the antioxidant response element (ARE) to which Nrf2 binds. An increase in luciferase activity upon this compound treatment indicates the activation of Nrf2 transcriptional activity.

Mandatory Visualization

GABAA_Signaling_Pathway cluster_in_vivo In Vivo (Agonist Effect) cluster_in_vitro In Vitro (Antagonist Effect - Older Finding) Songorine_in_vivo This compound GABAA_R_in_vivo GABA-A Receptor Songorine_in_vivo->GABAA_R_in_vivo Activates Neuronal_Inhibition Neuronal Inhibition GABAA_R_in_vivo->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Songorine_in_vitro This compound GABAA_R_in_vitro GABA-A Receptor Songorine_in_vitro->GABAA_R_in_vitro Inhibits (non-competitively) Inhibition_of_Current Inhibition of Current GABAA_R_in_vitro->Inhibition_of_Current GABA_Effect GABA-induced Current GABA_Effect->GABAA_R_in_vitro

Caption: Contrasting findings on this compound's effect on the GABA-A receptor.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Promotes degradation of Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation Targets Nrf2 for Nrf2_cyto->Proteasomal_Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., Sod2, Cat, HO-1) ARE->Antioxidant_Genes Activates transcription Mitochondrial_Biogenesis_Genes Mitochondrial Biogenesis Genes (e.g., Nrf1, Tfam) ARE->Mitochondrial_Biogenesis_Genes Activates transcription

Caption: this compound's activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Efficacy Animal_Model Animal Model (Rat/Mouse) Songorine_Admin This compound Administration Animal_Model->Songorine_Admin Behavioral_Assay Behavioral Assay (e.g., EOM) Songorine_Admin->Behavioral_Assay Electrophysiology In Vivo Electrophysiology Songorine_Admin->Electrophysiology Tissue_Analysis Tissue Analysis (e.g., Western Blot, qRT-PCR) Songorine_Admin->Tissue_Analysis Anxiolytic_Effect Anxiolytic Effect Assessment Behavioral_Assay->Anxiolytic_Effect Cardioprotective_Effect Cardioprotective Effect Assessment Tissue_Analysis->Cardioprotective_Effect Cell_Culture Cell Culture (e.g., NRVMs) Songorine_Treatment This compound Treatment Cell_Culture->Songorine_Treatment Molecular_Assays Molecular Assays (Western Blot, qRT-PCR, Luciferase Assay) Songorine_Treatment->Molecular_Assays Patch_Clamp Patch-Clamp Electrophysiology Songorine_Treatment->Patch_Clamp Nrf2_Activation Nrf2 Activation Analysis Molecular_Assays->Nrf2_Activation GABA_Receptor_Modulation GABA-A Receptor Modulation Analysis Patch_Clamp->GABA_Receptor_Modulation

Caption: General experimental workflow for assessing this compound's efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Songorine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

All materials contaminated with Songorine, including pure compounds, solutions, and used labware, should be treated as hazardous waste to minimize exposure and prevent environmental contamination.[1] The primary principle is to prevent the release of the substance into the environment, which means it should never be disposed of down the drain or in regular trash.[1]

Immediate Safety and Segregation

Upon completion of experimental work, the immediate and correct segregation of this compound waste is paramount. This initial step is crucial for a safe and compliant disposal process.

Key Handling and Segregation Recommendations:

ActionSpecificationRationale
Waste Identification Clearly identify all waste streams containing this compound.Prevents cross-contamination and ensures proper downstream handling.
Container Selection Use designated, leak-proof, and chemically compatible containers.[1]Contains the hazardous material securely and prevents spills or reactions.[1]
Labeling Label containers clearly with "Hazardous Waste" and "this compound".[1]Ensures universal understanding of the container's contents and associated risks.[1]
Container Sealing Keep waste containers securely closed except when adding waste.[1]Prevents the release of potentially harmful fumes and accidental spills.[1]
Storage Store in a designated, well-ventilated satellite accumulation area.[1]Minimizes exposure to laboratory personnel and prevents accumulation in active workspaces.
Incompatible Materials Keep away from incompatible chemicals and ignition sources.[1]Reduces the risk of dangerous chemical reactions or fire hazards.

Disposal Workflow

The disposal of this compound waste should follow a structured procedure to ensure safety and compliance at every stage. This involves careful collection, storage, and transfer to a certified hazardous waste management facility.

Songorine_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal A Identify this compound Waste (e.g., pure compound, solutions, contaminated labware) B Segregate from other waste streams A->B C Select appropriate, leak-proof, and chemically compatible waste container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated, secure, and well-ventilated satellite accumulation area D->E F Maintain an inventory of stored waste E->F G Arrange for pickup by a certified hazardous waste disposal company F->G Contact EHS or approved waste vendor H Transport to a permitted hazardous waste management facility G->H I Final Destruction/Treatment (e.g., high-temperature incineration) H->I

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Songorine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Songorine. Adherence to these protocols is essential to mitigate the significant health risks associated with this highly toxic diterpenoid alkaloid.

This compound is classified as a substance with high acute toxicity and is fatal if swallowed, inhaled, or in contact with skin.[1][2] Consequently, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory to prevent accidental exposure. This guide outlines the necessary PPE, step-by-step operational procedures, and waste disposal plans to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Specifications and Standards
Handling Solid this compound (Weighing, Aliquoting) - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or higher certified respirator- Gloves: Chemically resistant, powder-free, minimum 0.11 mm thickness.- Gown: Back-closing, long-sleeved, with elastic cuffs.- Eye Protection: ANSI Z87.1 certified.- Respirator: NIOSH-approved, fit-tested.
Preparing Solutions - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles- Face Shield- N95 or higher certified respirator- Gloves: Chemically resistant, powder-free, minimum 0.11 mm thickness.- Gown: Back-closing, long-sleeved, with elastic cuffs.- Eye Protection: ANSI Z87.1 certified.- Face Shield: To be worn over goggles.
Administering to Animals - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or higher certified respirator- Gloves: Chemically resistant, powder-free, minimum 0.11 mm thickness.- Gown: Back-closing, long-sleeved, with elastic cuffs.- Eye Protection: ANSI Z87.1 certified.
Cleaning and Decontamination - Heavy-duty Nitrile or Neoprene Gloves- Disposable Gown- Chemical Splash Goggles- Face Shield- N95 or higher certified respirator- Gloves: Increased thickness for durability.- Gown: Back-closing, long-sleeved, with elastic cuffs.- Eye Protection: ANSI Z87.1 certified.- Face Shield: To be worn over goggles.
Waste Disposal - Heavy-duty Nitrile or Neoprene Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or higher certified respirator- Gloves: Increased thickness for durability.- Gown: Back-closing, long-sleeved, with elastic cuffs.- Eye Protection: ANSI Z87.1 certified.

Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.

Operational Plan: Step-by-Step Guidance for Safe Handling

All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of exposure.[3]

Preparation and Weighing of Solid this compound:

  • Designated Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with disposable bench paper.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Weighing: Use a dedicated analytical balance within the fume hood. Handle the container with care to avoid generating dust.

  • Aliquoting: If necessary, aliquot the desired amount into a pre-labeled, sealed container.

  • Initial Cleanup: After handling the solid, wipe down the balance and surrounding surfaces with a suitable deactivating solution. Dispose of all contaminated materials as hazardous waste.

Solution Preparation:

  • Solvent Handling: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[1] Handle these solvents in the fume hood.

  • Dissolving: Add the solvent to the sealed container of this compound. Close the container and vortex or sonicate until fully dissolved.

  • Dilutions: Perform all dilutions within the fume hood.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Type of Exposure Immediate Action
Skin Contact Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, trained personnel with appropriate PPE can clean it up using an absorbent material. For larger spills, contact the institution's environmental health and safety department.
Disposal Plan

All waste contaminated with this compound is considered acutely toxic hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, must be collected in a designated, labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container.

Decontamination and Final Disposal:

  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of sodium hypochlorite can be used for deactivation, but its efficacy should be verified for your specific application.

  • Waste Pickup: Contact your institution's hazardous waste management service for the pickup and disposal of all this compound-contaminated waste. Do not dispose of any contaminated materials in the regular trash or down the drain.

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Safe Handling Workflow for this compound prep_area Prepare Designated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces and Equipment weigh->decontaminate After handling prepare_solution->decontaminate After handling segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。